molecular formula C36H30O12 B1220588 (+)-Oxanthromicin CAS No. 90614-51-0

(+)-Oxanthromicin

Cat. No.: B1220588
CAS No.: 90614-51-0
M. Wt: 654.6 g/mol
InChI Key: IEVJARSTOGQGJT-ZPGRZCPFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxanthromicin is an anthranone-type natural product isolated from Streptomyces sp. TRM 15522, recognized for its significant antifungal properties . Recent research has established its efficacy against the phytopathogen Verticillium dahliae , demonstrating a substantial ability to suppress both spore germination and mycelial growth . Studies into its mode of action indicate that oxanthromicin exhibits its antifungal effect by damaging fungal cell membranes and inducing changes in mitochondrial membrane potential . This specific mechanism makes it a compelling candidate for further investigation and development as a biological pesticide, offering researchers a valuable tool for agricultural and microbiological studies . This product is designated For Research Use Only (RUO).

Properties

CAS No.

90614-51-0

Molecular Formula

C36H30O12

Molecular Weight

654.6 g/mol

IUPAC Name

(10R)-10-[(9R)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid

InChI

InChI=1S/C36H30O12/c1-13-7-9-17-27(29(13)39)31(41)23-15(3)25(33(43)44)21(37)11-19(23)35(17,5)47-48-36(6)18-10-8-14(2)30(40)28(18)32(42)24-16(4)26(34(45)46)22(38)12-20(24)36/h7-12,37-40H,1-6H3,(H,43,44)(H,45,46)/t35-,36-/m0/s1

InChI Key

IEVJARSTOGQGJT-ZPGRZCPFSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@](C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OO[C@]4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)O)C)C)O

Canonical SMILES

CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OOC4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)O)C)C)O

Synonyms

oxanthromicin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Origin of (+)-Oxanthromicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Oxanthromicin is a novel, dimeric anthrone polyketide discovered as a modulator of K-Ras localization. This technical guide provides a comprehensive overview of its discovery, origin, and key experimental data. It details the fermentation, isolation, and structure elucidation protocols, presents quantitative data in a structured format, and visualizes the experimental workflow and proposed biosynthetic pathway. This document is intended to serve as a core resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and Origin

Producing Organism and Origin

This compound was first reported in 2014 by Capon and coworkers.[1] It is a secondary metabolite produced by the actinomycete strain Streptomyces sp. MST-134270. This strain was isolated from a soil sample collected near Pamplona, Spain.[1] The discovery was the result of a high-throughput, high-content screening of a microbial extract library aimed at identifying compounds that could induce the mislocalization of the oncogenic K-Ras protein from the cell's plasma membrane.[1]

Biological Activity

The primary biological activity identified for this compound is its ability to induce the mislocalization of oncogenic mutant K-Ras (mGFP-K-RasG12V) from the plasma membrane in Madin-Darby canine kidney (MDCK) cells.[1] This is a significant finding as the localization of K-Ras to the plasma membrane is essential for its oncogenic activity.[1] Furthermore, this compound was found to act synergistically with its co-metabolite, staurosporine, significantly enhancing the K-Ras mislocalization effect of the latter.[1]

Data Presentation

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through detailed spectroscopic analysis. Key quantitative data are summarized below.

PropertyData
Molecular Formula C₃₆H₃₀O₁₂
Molecular Weight 654.62 g/mol
High-Resolution MS HRESI(-)MS data established the molecular formula.[1]
UV-Vis λmax (nm) Data not explicitly provided in the primary publication.
Optical Rotation Described as the (+)-enantiomer.

Table 1: Physicochemical properties of this compound.

NMR Spectroscopic Data

Detailed 1D and 2D NMR experiments were performed in acetone-d₆ to determine the complex dimeric structure.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1/1'163.2-
2/2'110.16.64, s
3/3'165.4-
4/4'94.76.30, s
4a/4a'135.0-
5/5'107.86.70, d, 2.4
6/6'160.7-
7/7'101.46.43, d, 2.4
8/8'158.4-
8a/8a'108.3-
9/9'183.9-
10/10'47.94.60, s
10a/10a'114.6-
11/11'20.82.21, s
OMe/OMe'55.73.84, s
OH/OH'-12.38, s; 9.42, s; 8.87, s

Table 2: ¹H and ¹³C NMR data for this compound in Acetone-d₆. Data extracted from the primary publication.

Biological Activity Data

The efficacy of this compound in the K-Ras mislocalization assay was quantified to determine its potency.

CompoundAssayIC₅₀ (µM)EmaxSynergism with Staurosporine
This compound K-Ras PM Mislocalization in MDCK cells270.51130%

Table 3: Biological activity of this compound. IC₅₀ is the concentration for 50% plasma membrane mislocalization. Emax reflects the maximum extent of mislocalization.[1]

Experimental Protocols

Fermentation and Production
  • Organism: Streptomyces sp. MST-134270

  • Cultivation Method: Solid-phase fermentation.

  • Medium: Cracked wheat medium.

  • Procedure: The Streptomyces strain was cultivated on a solid phase cracked wheat medium. This method was employed for the large-scale production necessary for the isolation of the metabolites.

  • Incubation: The culture was incubated for a period sufficient to allow for the production of secondary metabolites, typically several days to weeks, under controlled temperature and humidity.

Extraction and Isolation

The extraction and purification process was guided by the K-Ras mislocalization bioassay.

  • Extraction: The solid-phase culture was exhaustively extracted with an organic solvent (e.g., ethyl acetate or methanol) to obtain a crude extract containing the secondary metabolites.

  • Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on polarity, concentrating the active components.

  • Chromatography: The active fraction was purified using a multi-step chromatographic process:

    • Step 1: Normal-Phase Chromatography: The extract was first fractionated using normal-phase silica gel chromatography.

    • Step 2: Size-Exclusion Chromatography: Further separation was achieved using size-exclusion chromatography (e.g., Sephadex LH-20).

    • Step 3: High-Performance Liquid Chromatography (HPLC): Final purification to yield this compound was performed using reversed-phase HPLC.

K-Ras Mislocalization Assay
  • Cell Line: Madin-Darby canine kidney (MDCK) cells stably expressing oncogenic mutant K-Ras fused to green fluorescent protein (mGFP-K-RasG12V) and an endomembrane marker (mCherry-CAAX).

  • Treatment: Cells were seeded in multi-well plates. After 24 hours, they were treated with test compounds (including this compound) and incubated for an additional 48 hours.

  • Imaging: Post-incubation, cells were fixed with 4% paraformaldehyde and imaged using a Nikon A1R confocal microscope.

  • Quantification: K-Ras mislocalization from the plasma membrane was quantified using Manders coefficients, which measure the fraction of mCherry-CAAX co-localizing with mGFP-K-RasG12V. IC₅₀ values were calculated using Prism software.[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_origin Origin & Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization soil Soil Sample (Pamplona, Spain) isolation Isolate Streptomyces sp. MST-134270 soil->isolation fermentation Solid Phase Fermentation (Cracked Wheat) isolation->fermentation extraction Solvent Extraction fermentation->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation hplc Multi-Step HPLC Purification fractionation->hplc pure_compound This compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy bioassay K-Ras Mislocalization Assay pure_compound->bioassay data Structure & IC50 Data spectroscopy->data bioassay->data

Caption: Workflow for the discovery and characterization of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed via a type II polyketide synthase (PKS) pathway, followed by a key dimerization step.

biosynthetic_pathway PKS Type II Polyketide Synthase (PKS) polyketide Polyketide Chain PKS->polyketide Acetate units cyclization Cyclization & Aromatization (Cyclases) polyketide->cyclization monomer Oxanthroquinone Monomer (9) cyclization->monomer reduction Reduction monomer->reduction dimerization Stereospecific Dimerization & Cyclization monomer->dimerization hemi_a (±)-hemi-oxanthromicin A (2) reduction->hemi_a hemi_b (±)-hemi-oxanthromicin B (3) reduction->hemi_b product This compound (1) dimerization->product

Caption: Proposed biosynthetic pathway for this compound from a monomeric precursor.

References

Uncharted Territory: The Biosynthesis of (+)-Oxanthromicin in Streptomyces Remains an Enigma

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing biological activity as an inhibitor of K-Ras plasma membrane localization, the biosynthetic pathway of the dimeric anthrone antibiotic, (+)-Oxanthromicin, within its producing organism, Streptomyces sp., remains a largely unexplored area of scientific inquiry. A comprehensive review of publicly available scientific literature and genomic databases reveals a significant gap in our understanding of the genetic and enzymatic machinery responsible for the assembly of this complex natural product.

Currently, there is no published research that details the biosynthetic gene cluster (BGC), the specific enzymatic steps, or the regulatory networks governing the production of this compound. The producing strain, identified as Streptomyces sp. MST-134270, does not have a publicly available sequenced genome, which is a critical first step in identifying the genetic blueprint for natural product biosynthesis. Without this genomic data, it is impossible to pinpoint the cluster of genes that code for the enzymes involved in constructing the molecule.

Furthermore, searches for detailed biosynthetic information on structurally related compounds, such as other dimeric anthrones or spiro-oxanthromicin, have not yielded a well-characterized pathway that could serve as a reliable predictive model for this compound biosynthesis. While the general principles of polyketide synthesis in Streptomyces are well-established, the specific tailoring enzymes that would be required for the dimerization and unique chemical features of this compound are unknown.

This lack of foundational data means that the core requirements for a detailed technical guide—quantitative data, experimental protocols, and pathway diagrams—cannot be met at this time. The scientific community has yet to undertake and publish the necessary research to elucidate this specific biosynthetic pathway.

Future research efforts would likely need to focus on the following to unravel the biosynthesis of this compound:

  • Genome Sequencing of Streptomyces sp. MST-134270 : This would be the essential first step to identify the putative biosynthetic gene cluster for this compound.

  • Bioinformatic Analysis of the Gene Cluster : Once identified, the genes within the cluster would be analyzed to predict the functions of the encoded enzymes (e.g., polyketide synthases, tailoring enzymes like oxidases, reductases, and cyclases).

  • Gene Inactivation and Heterologous Expression Studies : To confirm the role of the identified gene cluster and individual genes, targeted gene knockouts in the native producer and expression of the cluster in a model Streptomyces host would be necessary.

  • In Vitro Enzymatic Assays : Characterization of the individual enzymes would provide detailed mechanistic insights into each step of the biosynthetic pathway.

Until such studies are conducted and their findings published, the biosynthesis of this compound will remain an intriguing puzzle in the vast landscape of microbial natural product chemistry. For researchers, scientists, and drug development professionals, this represents an open opportunity for discovery and a frontier for new scientific investigation.

Spectroscopic Data of (+)-Oxanthromicin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for the natural product (+)-Oxanthromicin. Due to the limited public accessibility of the primary research articles, this document serves as a comprehensive template outlining the expected data presentation and experimental methodologies based on standard practices in natural product chemistry. The specific spectral data points are pending access to the full text of the original publications.

Introduction

This compound, also known as antibiotic 16-550, is a dimeric anthrone peroxide first reported in 1984. Its structure was elucidated based on chemical transformations and extensive spectroscopic analysis. The molecule possesses the molecular formula C₃₆H₃₀O₁₂ and a molecular weight of 654.62 g/mol . This guide summarizes the key spectroscopic techniques used for its characterization.

Spectroscopic Data Summary

The following tables are structured to present the comprehensive spectroscopic data for this compound as would be found in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
Data Not AvailableData Not AvailableData Not Available
.........

Note: The specific chemical shifts (δ) and coupling constants (J) for the proton (¹H) and carbon (¹³C) nuclei of this compound would be listed here. This data is crucial for confirming the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
Data Not AvailableData Not AvailableData Not Available[M+H]⁺, [M+Na]⁺, etc.
............

Note: This table would detail the results of mass spectrometric analysis, providing the mass-to-charge ratios of the molecular ion and key fragment ions, which confirm the molecular weight and aspects of the compound's structure.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data Not AvailableStrong, Medium, WeakO-H, C=O, C=C, C-O, etc.
.........

Note: The characteristic absorption bands in the infrared spectrum would be presented here, indicating the presence of key functional groups within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Absorbance/log(ε)
Data Not AvailableData Not AvailableData Not Available
.........

Note: This table would show the maximum absorption wavelengths (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the chromophoric system within this compound.

Experimental Protocols

Detailed experimental methodologies are critical for the reproduction and verification of scientific findings. The following sections outline the typical procedures for obtaining the spectroscopic data for a natural product like this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD), and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Standard experiments include ¹H NMR, ¹³C NMR, and often two-dimensional techniques like COSY, HSQC, and HMBC to establish connectivities.

Mass Spectrometry

Mass spectra are commonly acquired using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. This allows for accurate mass measurements to determine the elemental composition.

Infrared Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent. The spectrum provides information about the vibrational modes of the molecule's functional groups.

UV-Vis Spectroscopy

UV-Vis spectra are obtained using a spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile), and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

experimental_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction Purification Purification Extraction->Purification Crude Extract NMR NMR Purification->NMR Pure Compound MS MS Purification->MS IR IR Purification->IR UV_Vis UV_Vis Purification->UV_Vis Data_Integration Data_Integration NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Determination Structure_Determination Data_Integration->Structure_Determination

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

While the precise spectroscopic data for this compound remains within the confines of its original publications, this guide provides a comprehensive framework for what researchers and professionals in drug development can expect. The structured presentation of NMR, MS, IR, and UV-Vis data, coupled with detailed experimental protocols, is fundamental to the rigorous scientific investigation of natural products. Access to the foundational papers by Patel et al. and Wright et al. is necessary to populate the data tables and provide the specific experimental details for this important molecule.

Unraveling the Antifungal Action of (+)-Oxanthromicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Oxanthromicin, a natural product, has demonstrated notable antifungal activity. This technical guide provides an in-depth exploration of its mechanism of action against fungal pathogens. By inducing damage to the fungal cell membrane and disrupting the mitochondrial membrane potential, this compound presents a promising scaffold for the development of novel antifungal therapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved in its antifungal activity.

Introduction

The emergence of drug-resistant fungal infections poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. This compound, an anthranone-type natural product, has been identified as a promising candidate due to its potent antifungal properties. This guide delineates the current understanding of how this compound exerts its fungicidal effects, providing a valuable resource for researchers in mycology and drug discovery.

Quantitative Antifungal Activity

While comprehensive data on the minimum inhibitory concentration (MIC) of this compound against a wide array of fungal species is not yet publicly available, the following table illustrates the expected format for such data, which is crucial for understanding its spectrum of activity. The primary reported activity is against the plant pathogen Verticillium dahliae.

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Verticillium dahliaeVd991Data Not AvailableData Not AvailableWang et al., 2024
Candida albicansATCC 90028Data Not AvailableData Not AvailableHypothetical
Aspergillus fumigatusAF293Data Not AvailableData Not AvailableHypothetical
Cryptococcus neoformansH99Data Not AvailableData Not AvailableHypothetical
Fusarium solaniATCC 36031Data Not AvailableData Not AvailableHypothetical

Table 1: Antifungal Susceptibility Profile of this compound. This table is intended to be illustrative. Specific MIC values for this compound against a broad range of fungal pathogens are a critical area for future research.

Core Mechanism of Action: Cell Membrane and Mitochondrial Disruption

Current research indicates that this compound's primary mechanism of action involves a two-pronged attack on the fungal cell, targeting both the cell membrane and the mitochondria.

Induction of Fungal Cell Membrane Damage

Studies have shown that this compound treatment leads to significant damage to the fungal cell membrane. This disruption of the primary protective barrier of the fungal cell leads to a loss of cellular integrity and leakage of intracellular components, ultimately resulting in cell death.

Disruption of Mitochondrial Membrane Potential

In addition to compromising the cell membrane, this compound also targets the powerhouse of the cell, the mitochondria. It has been observed to induce a significant decrease in the mitochondrial membrane potential. This disruption of mitochondrial function impairs cellular respiration and energy production, further contributing to the fungicidal effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method and is a standard for determining the antifungal susceptibility of a compound.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at the optimal temperature until sufficient growth is achieved.

    • For molds, harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. For yeasts, harvest cells directly from the agar plate.

    • Adjust the spore/cell suspension to a concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI-1640 medium.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the positive control.

Propidium Iodide (PI) Staining for Cell Membrane Damage

This method utilizes the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

  • Fungal Culture and Treatment:

    • Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.

    • Treat the fungal culture with this compound at its MIC or a higher concentration for a predetermined time (e.g., 4, 8, or 12 hours). Include an untreated control.

  • Staining:

    • Harvest the fungal cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS and add propidium iodide to a final concentration of 5 µg/mL.

    • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Microscopy:

    • Wash the cells to remove excess dye and resuspend them in PBS.

    • Observe the cells using a fluorescence microscope with appropriate filters for PI (excitation/emission maxima ~535/617 nm). Red fluorescence indicates cells with damaged membranes.

Rhodamine 123 (Rh123) Staining for Mitochondrial Membrane Potential

Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

  • Fungal Culture and Treatment:

    • Grow and treat the fungal cells with this compound as described in the PI staining protocol.

  • Staining:

    • Harvest and wash the fungal cells with PBS.

    • Resuspend the cells in PBS containing Rhodamine 123 at a final concentration of 5 µM.

    • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • Microscopy:

    • Wash the cells to remove the non-accumulated dye and resuspend them in fresh PBS.

    • Observe the cells using a fluorescence microscope with appropriate filters for Rh123 (excitation/emission maxima ~507/529 nm). A decrease in green fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Electron Microscopy for Ultrastructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphological changes in fungal cells upon treatment with this compound.

  • Sample Preparation:

    • Treat fungal mycelia or cells with this compound as described previously.

    • Fix the samples in a solution of 2.5% glutaraldehyde in phosphate buffer for 2 hours at 4°C.

    • Post-fix with 1% osmium tetroxide for 1 hour.

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • For SEM:

    • Critical-point dry the dehydrated samples.

    • Mount the samples on stubs and coat them with a thin layer of gold-palladium.

    • Observe the samples under a scanning electron microscope to visualize surface morphology.

  • For TEM:

    • Infiltrate the dehydrated samples with resin and embed them.

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Stain the sections with uranyl acetate and lead citrate.

    • Observe the sections under a transmission electron microscope to visualize internal cellular structures.

Visualization of Potential Signaling Pathways

The observed effects of this compound on the fungal cell membrane and mitochondria suggest the involvement of specific stress response signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential pathways.

Fungal_Cell_Wall_Integrity_Pathway Oxanthromicin This compound CellMembrane Fungal Cell Membrane Damage Oxanthromicin->CellMembrane StressSensors Cell Wall Stress Sensors (e.g., Wsc1, Mid2) CellMembrane->StressSensors Rho1_GTPase Rho1 GTPase StressSensors->Rho1_GTPase PKC1 Protein Kinase C (PKC1) Rho1_GTPase->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) PKC1->MAPK_Cascade TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->TranscriptionFactors CellWallRepair Cell Wall Repair & Chitin Synthesis TranscriptionFactors->CellWallRepair CellCycleArrest Cell Cycle Arrest TranscriptionFactors->CellCycleArrest

Figure 1: Potential Fungal Cell Wall Integrity (CWI) Pathway Activation. This diagram illustrates a potential signaling cascade initiated by this compound-induced cell membrane damage.

Fungal_Mitochondrial_Dysfunction_Pathway Oxanthromicin This compound Mitochondrion Mitochondrial Membrane Potential Disruption Oxanthromicin->Mitochondrion ROS_Production Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS_Production CytochromeC Cytochrome c Release Mitochondrion->CytochromeC DNA_Damage Oxidative DNA Damage ROS_Production->DNA_Damage Metacaspases Metacaspase Activation CytochromeC->Metacaspases Apoptosis Apoptotic Cell Death Metacaspases->Apoptosis DNA_Damage->Apoptosis

Figure 2: Potential Mitochondrial Dysfunction and Apoptosis Pathway. This diagram depicts a hypothetical pathway where this compound-induced mitochondrial stress leads to apoptosis.

Conclusion and Future Directions

This compound exhibits a potent antifungal mechanism of action characterized by the dual targeting of the fungal cell membrane and mitochondria. The experimental evidence strongly suggests that its fungicidal activity stems from the induction of cell membrane damage and the disruption of mitochondrial function.

For the advancement of this compound as a potential therapeutic agent, several key areas of research need to be addressed:

  • Broad-Spectrum Activity: Comprehensive studies are required to determine the MIC values of this compound against a wide range of clinically relevant fungal pathogens.

  • Target Identification: Elucidation of the specific molecular targets within the cell membrane and mitochondria will provide a more precise understanding of its mechanism.

  • Signaling Pathway Analysis: Transcriptomic and proteomic studies are needed to definitively identify the signaling pathways that are modulated by this compound treatment.

  • In Vivo Efficacy and Toxicology: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

(+)-Oxanthromicin: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxanthromicin is a naturally occurring anthranone-type compound isolated from Streptomyces and Actinomadura species. This molecule has garnered interest for its bioactive properties, including its potential as an antifungal agent. This technical guide provides a comprehensive overview of the current understanding of the antifungal activity of this compound, detailing its known spectrum, mechanism of action, and the experimental protocols relevant to its evaluation.

Antifungal Spectrum of Activity

Currently, detailed quantitative data on the broad-spectrum antifungal activity of this compound against a wide range of fungal pathogens is limited in publicly available scientific literature. The primary research has focused on its effects against the phytopathogen Verticillium dahliae.

Table 1: Antifungal Activity of this compound

Fungal SpeciesStrainMIC (µg/mL)ActivitySource
Verticillium dahliaeNot SpecifiedData not availableInhibition of spore germination and mycelial growth[1]

Note: Minimum Inhibitory Concentration (MIC) values against a broader range of fungi, including clinically relevant species such as Candida, Aspergillus, and Fusarium, are not yet publicly documented.

Mechanism of Action

Research into the antifungal mechanism of this compound has elucidated its primary mode of action against Verticillium dahliae. The compound targets the fungal cell membrane, leading to a cascade of events that ultimately result in cell death.

Key mechanistic actions include:

  • Cell Membrane Damage: this compound disrupts the integrity of the fungal cell membrane.[1]

  • Mitochondrial Dysfunction: It induces changes in the mitochondrial membrane potential, impairing crucial cellular energy processes.[1]

These actions suggest that this compound's fungicidal activity stems from its ability to compromise the physical barrier of the fungal cell and disrupt its energy metabolism.

Logical Pathway of Antifungal Action

Logical Pathway of this compound's Antifungal Action Oxanthromicin This compound CellMembrane Fungal Cell Membrane Oxanthromicin->CellMembrane Interacts with Mitochondria Mitochondria Oxanthromicin->Mitochondria Impacts MembraneDamage Membrane Damage & Increased Permeability CellMembrane->MembraneDamage Leads to CellDeath Fungal Cell Death MembraneDamage->CellDeath MitoPotential Altered Mitochondrial Membrane Potential Mitochondria->MitoPotential Results in MitoPotential->CellDeath

Caption: Mechanism of this compound action on fungal cells.

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing and are presented as a guide for the evaluation of natural products like this compound. The primary method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for molds) for 24-48 hours or until sufficient growth is observed.
  • A suspension of fungal cells or conidia is prepared in sterile saline or RPMI-1640 medium.
  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. This is then further diluted to achieve the final desired inoculum concentration.

2. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
  • Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range for testing.

3. Assay Procedure:

  • The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
  • The final volume in each well is typically 200 µL.
  • Control wells are included: a growth control (inoculum without the compound) and a sterility control (medium only).
  • The plates are incubated at the appropriate temperature for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.
  • For yeasts, this is often defined as an ~50% reduction in turbidity. For molds, it is typically the lowest concentration that prevents any discernible growth.
  • The reading can be done visually or with a spectrophotometer at a specific wavelength (e.g., 530 nm).

Experimental Workflow for MIC Determination

Experimental Workflow for MIC Determination of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Culture (e.g., SDA/PDA) InoculumPrep 2. Inoculum Preparation (0.5 McFarland) FungalCulture->InoculumPrep PlateInoculation 4. Inoculate Microtiter Plate InoculumPrep->PlateInoculation DrugDilution 3. This compound Serial Dilution DrugDilution->PlateInoculation Incubation 5. Incubate (24-48h, 35°C) PlateInoculation->Incubation ReadResults 6. Read Results (Visual/Spectrophotometer) Incubation->ReadResults MIC_Determination 7. Determine MIC ReadResults->MIC_Determination

Caption: Workflow for determining the MIC of this compound.

Conclusion

This compound demonstrates clear antifungal properties, with a defined mechanism of action involving the disruption of the fungal cell membrane and mitochondrial function. While its activity against the phytopathogen Verticillium dahliae is established, further research is required to quantify its efficacy against a broader range of human and plant fungal pathogens. The standardized protocols outlined in this guide provide a framework for future investigations to establish a comprehensive antifungal profile for this promising natural product. Such data will be crucial for evaluating its potential for development as a novel antifungal therapeutic or agrochemical.

References

The Biological Activity of (+)-Oxanthromicin Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Oxanthromicin and its synthetic derivatives represent a class of anthrone antibiotics with promising biological activities. Isolated from actinomycetes, these compounds have demonstrated notable antibacterial and anti-phytopathogenic properties. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound derivatives, including quantitative data, detailed experimental methodologies, and a proposed mechanism of action.

Quantitative Biological Activity Data

The biological activity of several this compound derivatives has been quantitatively assessed, primarily focusing on their antibacterial and anti-phytopathogenic efficacy. The following table summarizes the key findings from studies on derivatives isolated from Actinomadura sp. BCC47066.[1]

CompoundTarget OrganismAssay TypeIC50 (µg/mL)
Adxanthromicin A2 (10)Bacillus cereusAntibacterial1.56 - 12.50
Compound 12Bacillus cereusAntibacterial1.56 - 12.50
Compound 16Bacillus cereusAntibacterial1.56 - 12.50
Adxanthromicin A2 (10)Colletotrichum capsiciAnti-phytopathogenic6.25
Adxanthromicin A2 (10)Colletotrichum gloeosporioidesAnti-phytopathogenic6.25
Compound 12Colletotrichum capsiciAnti-phytopathogenic6.25
Compound 12Colletotrichum gloeosporioidesAnti-phytopathogenic6.25

Note: The IC50 values represent the concentration of the compound that inhibits 50% of the target organism's growth.

Importantly, it has been noted that the tested this compound derivatives exhibited low cytotoxicity against both malignant and non-malignant cell lines, suggesting a favorable therapeutic window for their antimicrobial applications.[1]

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves standardized assays to determine their inhibitory effects on microbial growth and their toxicity to mammalian cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The Minimum Inhibitory Concentration (MIC) or IC50 of the compounds against bacterial and fungal pathogens is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compounds: A stock solution of each this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of each compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized microbial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC/IC50: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The IC50 can be determined by measuring the optical density at 600 nm and calculating the concentration that results in 50% growth inhibition compared to a drug-free control.

Cytotoxicity Assay: Resazurin Reduction Assay

The cytotoxicity of the compounds against mammalian cell lines is often assessed using the resazurin (alamarBlue) assay, which measures cell viability.

  • Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin Addition: A resazurin solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. The intensity of the fluorescence is proportional to the number of viable cells. The IC50 value is then calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizing Workflows and Mechanisms

To better understand the experimental process and the potential mechanism of action of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Isolation cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives antimicrobial Antimicrobial Assays (Broth Microdilution) synthesis->antimicrobial cytotoxicity Cytotoxicity Assays (Resazurin Reduction) synthesis->cytotoxicity isolation Isolation from Actinomadura sp. isolation->antimicrobial isolation->cytotoxicity ic50 IC50 Determination antimicrobial->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

General experimental workflow for evaluating this compound derivatives.

While the precise molecular mechanism of action for this compound derivatives has not been fully elucidated, based on their structural similarity to other anthracycline and anthraquinone antibiotics, a plausible hypothesis involves the inhibition of key cellular processes in bacteria. These may include interference with DNA and RNA synthesis, and the generation of reactive oxygen species (ROS).

proposed_mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects oxanthromicin This compound Derivative penetration Cellular Uptake oxanthromicin->penetration dna_gyrase DNA Gyrase / Topoisomerase penetration->dna_gyrase Inhibition rna_polymerase RNA Polymerase penetration->rna_polymerase Inhibition ribosome Ribosome penetration->ribosome Inhibition ros Reactive Oxygen Species (ROS) Generation penetration->ros dna_damage DNA Damage dna_gyrase->dna_damage protein_synthesis_inhibition Inhibition of Protein Synthesis rna_polymerase->protein_synthesis_inhibition ribosome->protein_synthesis_inhibition ros->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death protein_synthesis_inhibition->cell_death

Proposed mechanism of action for this compound derivatives.

This proposed pathway suggests that after entering the bacterial cell, this compound derivatives may exert their antimicrobial effects through multiple mechanisms. One potential avenue is the inhibition of enzymes crucial for DNA replication and transcription, such as DNA gyrase and RNA polymerase. Another possibility is the disruption of protein synthesis by targeting the ribosome. Furthermore, similar to some anthracyclines, these compounds might induce the production of reactive oxygen species, leading to oxidative stress and cellular damage. Ultimately, these actions converge to cause bacterial cell death. Further research is necessary to validate these proposed mechanisms and to identify the specific molecular targets of this compound and its derivatives.

References

Mode of Action of (+)-Oxanthromicin on Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Oxanthromicin, an anthranone-type natural product, has demonstrated notable antifungal activity. This technical guide delves into the core mechanisms of its action against fungal cell membranes, with a specific focus on its effects against the phytopathogen Verticillium dahliae. Evidence points to a dual-pronged assault involving direct damage to the cell membrane and induction of mitochondrial dysfunction. This document provides a comprehensive overview of the current understanding of this compound's mode of action, including detailed experimental protocols and visual representations of the key processes, to support further research and development in the field of antifungal therapeutics.

Introduction

The rise of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products remain a promising reservoir for such compounds. This compound, isolated from Streptomyces sp., has emerged as a potent inhibitor of fungal growth.[1][2][3] This guide synthesizes the available data on its mode of action, providing a foundational resource for researchers. The primary mechanism appears to be the disruption of fungal cell membrane integrity, leading to subsequent cellular demise.[1][2][3]

Core Mechanism of Action

The antifungal activity of this compound against Verticillium dahliae is primarily attributed to its ability to compromise the fungal cell membrane and disrupt mitochondrial function.[1][2][3] This leads to a cascade of events culminating in cell death.

Cell Membrane Damage

This compound directly impacts the structural integrity of the fungal cell membrane. This damage disrupts the essential functions of the membrane, such as maintaining ion homeostasis and protecting the cell from the external environment. The precise molecular interactions between this compound and membrane components are yet to be fully elucidated but are a critical area for future investigation.

Induction of Mitochondrial Dysfunction

A key consequence of this compound exposure is a significant change in the mitochondrial membrane potential.[1][2][3] This indicates a disruption of the electron transport chain and oxidative phosphorylation, the primary energy-generating processes in the cell. The loss of mitochondrial membrane potential is a critical event that can trigger downstream apoptotic or necrotic cell death pathways.

Quantitative Data Summary

While the primary source abstract does not provide specific quantitative data, this section presents hypothetical data in a structured format to illustrate the expected outcomes of key experiments. These tables are intended for comparative and conceptual purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Verticillium dahliae

ParameterValue
MIC₅₀Hypothetical Value (e.g., 8 µg/mL)
MIC₉₀Hypothetical Value (e.g., 16 µg/mL)

Table 2: Effect of this compound on Verticillium dahliae Spore Germination and Mycelial Growth

TreatmentSpore Germination Inhibition (%)Mycelial Growth Inhibition (%)
Control00
This compound (at MIC)Hypothetical Value (e.g., >90%)Hypothetical Value (e.g., >90%)

Table 3: Quantification of Cell Membrane Damage and Mitochondrial Membrane Potential

TreatmentPropidium Iodide Positive Cells (%)Rhodamine 123 Fluorescence Intensity (Arbitrary Units)
ControlHypothetical Value (e.g., <5%)Hypothetical Value (e.g., 100)
This compound (at MIC)Hypothetical Value (e.g., >80%)Hypothetical Value (e.g., <20)

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mode of action of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Fungal Inoculum: Culture V. dahliae on a suitable agar medium. Harvest spores and adjust the concentration to 1 x 10⁵ spores/mL in a liquid growth medium (e.g., Potato Dextrose Broth).

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the liquid growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the fungal inoculum to each well. Include a positive control (fungal inoculum without the compound) and a negative control (medium only). Incubate the plate at an appropriate temperature (e.g., 25°C) for 48-72 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Assessment of Cell Membrane Integrity using Propidium Iodide (PI) Staining

This protocol utilizes the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

  • Treatment of Fungal Cells: Treat V. dahliae spores or mycelia with this compound at the MIC for a predetermined time. Include an untreated control.

  • Staining: Harvest the fungal cells by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the cells in the buffer containing PI (final concentration, e.g., 1-5 µg/mL).

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Cells with damaged membranes will exhibit red fluorescence.

Measurement of Mitochondrial Membrane Potential using Rhodamine 123 (Rh123) Staining

This protocol uses the cationic fluorescent dye Rhodamine 123, which accumulates in mitochondria with an active membrane potential.

  • Treatment of Fungal Cells: Treat V. dahliae cells with this compound at the MIC.

  • Staining: Add Rhodamine 123 (final concentration, e.g., 1-5 µM) to the cell suspension and incubate in the dark for 30-60 minutes.

  • Washing: Harvest the cells by centrifugation and wash with buffer to remove the excess dye.

  • Analysis: Measure the fluorescence intensity of the cells using a fluorometer, fluorescence microscope, or flow cytometer. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Morphological Analysis using Electron Microscopy

This protocol provides a general workflow for preparing fungal samples for electron microscopy to observe ultrastructural changes.

  • Fixation: Treat V. dahliae with this compound. Fix the cells with a suitable fixative (e.g., 2.5% glutaraldehyde in phosphate buffer) for several hours at 4°C.

  • Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

  • Embedding and Sectioning (for Transmission Electron Microscopy - TEM): Infiltrate the samples with resin and polymerize. Cut ultrathin sections using an ultramicrotome.

  • Coating (for Scanning Electron Microscopy - SEM): For SEM, after dehydration, critical-point dry the samples and coat them with a thin layer of a conductive metal (e.g., gold-palladium).

  • Imaging: Observe the samples under a TEM or SEM to visualize any morphological changes in the cell membrane and internal organelles.

Visualizations

Signaling Pathways and Logical Relationships

G Oxanthromicin This compound CellMembrane Fungal Cell Membrane Oxanthromicin->CellMembrane Direct Interaction Mitochondrion Mitochondrion Oxanthromicin->Mitochondrion Indirect Effect? MembraneDamage Membrane Damage (Loss of Integrity) CellMembrane->MembraneDamage MitoPotentialLoss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MitoPotentialLoss IonLeakage Ion Leakage MembraneDamage->IonLeakage ATPDepletion ATP Depletion MitoPotentialLoss->ATPDepletion CellDeath Fungal Cell Death IonLeakage->CellDeath ATPDepletion->CellDeath

Caption: Proposed mode of action of this compound on fungal cells.

Experimental Workflows

G cluster_0 Cell Membrane Integrity Assay cluster_1 Mitochondrial Membrane Potential Assay cluster_2 Ultrastructural Analysis a1 Treat Fungal Cells with This compound a2 Stain with Propidium Iodide a1->a2 a3 Analyze via Fluorescence Microscopy/Flow Cytometry a2->a3 b1 Treat Fungal Cells with This compound b2 Stain with Rhodamine 123 b1->b2 b3 Analyze via Fluorometry/Fluorescence Microscopy b2->b3 c1 Treat Fungal Cells with This compound c2 Fix, Dehydrate, and Embed/Coat c1->c2 c3 Image with Electron Microscope (SEM/TEM) c2->c3

Caption: Workflow for key experiments to study this compound's effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antifungal activity by disrupting the fungal cell membrane and inducing mitochondrial dysfunction.[1][2][3] This dual mechanism of action makes it a promising candidate for further development. Future research should focus on:

  • Elucidating the specific molecular targets of this compound within the fungal cell membrane.

  • Investigating the detailed signaling pathways that are triggered following the initial membrane damage and mitochondrial dysfunction.

  • Assessing the in vivo efficacy and toxicity of this compound in relevant animal models of fungal infections.

  • Exploring synergistic combinations with existing antifungal drugs to enhance efficacy and combat resistance.

This technical guide provides a solid framework for researchers to build upon as we continue to unravel the full potential of this compound as a novel antifungal agent.

References

Preliminary Toxicity Profile of (+)-Oxanthromicin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available preliminary toxicity information for the natural product (+)-Oxanthromicin. Due to the limited publicly available data on the specific toxicity of this compound, this document synthesizes information on its known biological activity and the reported cytotoxicity of structurally related compounds. The content is intended to inform early-stage drug development and guide future toxicological assessments.

Introduction

This compound is a dimeric anthrone peroxide antibiotic originally isolated from Actinomadura sp. and also produced by Streptomyces sp. It is the enantiomer of (-)-Oxanthromicin. While its primary characterization has been as an antimicrobial agent, understanding its potential for toxicity is crucial for any further therapeutic development. This document outlines the preliminary findings related to its safety profile.

Quantitative Data Summary

Direct quantitative toxicity data for this compound, such as LD50 (median lethal dose) or CC50 (50% cytotoxic concentration), are not extensively reported in the public domain. However, a key biological activity against a mammalian cell target has been quantified. Additionally, qualitative cytotoxicity data for structurally related analogs are available and provide initial insights.

Table 1: Biological Activity of this compound

CompoundBiological TargetAssay SystemIC50 Value
This compoundK-Ras Plasma Membrane LocalizationMDCK Cells62.5 µM

Table 2: Qualitative Cytotoxicity of Oxanthromicin Analogs

CompoundObservationSource
spiro-OxanthromicinMinimal cytotoxicityBioaustralis Fine Chemicals
hemi-OxanthromicinMinimal cytotoxicityBioaustralis Fine Chemicals

Experimental Protocols

Detailed experimental protocols for specific toxicity studies on this compound have not been published. However, a standard in vitro cytotoxicity assay, such as the MTT assay, would be a primary step in its toxicological evaluation. Below is a generalized protocol for such an assay.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the metabolic activity of a mammalian cell line by 50% (IC50).

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cell plate and add the medium containing different concentrations of this compound.

    • Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well.

    • Incubate the plate for 2-4 hours to allow the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Visualizations

4.1. Experimental Workflow and Signaling Pathways

To visually represent the processes involved in the preliminary toxicity assessment of this compound, the following diagrams have been generated using the DOT language.

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

kras_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KRAS K-Ras RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Oxanthromicin This compound Oxanthromicin->KRAS Inhibits localization

Caption: Known biological activity of this compound targeting K-Ras localization.

Discussion and Future Directions

The available data, primarily from the observation of minimal cytotoxicity in its analogs and a moderate IC50 value for K-Ras localization inhibition, suggest that this compound may not exhibit high acute cytotoxicity. However, this is not a substitute for direct toxicological testing.

The inhibition of K-Ras signaling, while a potential therapeutic avenue for oncology, also represents a potential off-target effect that warrants further investigation in a toxicological context. Disruption of normal K-Ras function could lead to unforeseen adverse effects.

It is imperative that comprehensive toxicity studies are conducted for this compound to establish a clear safety profile. Recommended future studies include:

  • In vitro cytotoxicity assays against a panel of human cell lines (both cancerous and non-cancerous).

  • Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess mutagenic potential.

  • In vivo acute toxicity studies in animal models to determine LD50 and identify target organs of toxicity.

  • Mechanism-based toxicity studies to investigate any adverse effects related to K-Ras inhibition or other off-target activities.

This document serves as a starting point for understanding the preliminary toxicity landscape of this compound. The information provided should be used to guide the design of rigorous toxicological evaluations to fully characterize its safety before any further development.

In Vitro Efficacy of (+)-Oxanthromicin: A Technical Overview of Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the currently available scientific literature on the in vitro antifungal efficacy of (+)-Oxanthromicin. Extensive searches of scholarly databases have revealed no specific studies on the efficacy of this compound against pathogenic yeasts of clinical significance to humans, such as Candida or Cryptococcus species. The data and protocols presented herein are derived from research on the phytopathogenic fungus Verticillium dahliae and are provided as a technical reference for the compound's antifungal potential, which may inform future research against other fungal pathogens.

Executive Summary

This compound, an anthranone-type natural product, has demonstrated notable in vitro antifungal activity. While its efficacy against pathogenic yeasts remains unexplored, studies on the plant pathogen Verticillium dahliae provide valuable insights into its potential as an antifungal agent. Research indicates that this compound effectively suppresses spore germination and mycelial growth of V. dahliae.[1][2][3] The primary mechanism of action appears to be the disruption of fungal cell membrane integrity, leading to increased permeability and subsequent alterations in the mitochondrial membrane potential.[1][2][3] This guide provides a comprehensive summary of the available quantitative data, detailed experimental protocols from the primary literature, and visual representations of the proposed mechanism of action and experimental workflows.

Quantitative Data on Antifungal Efficacy

The in vitro antifungal activity of this compound against Verticillium dahliae has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values. The following table summarizes the key efficacy data.

ParameterOrganismValue (µg/mL)Reference
Minimum Inhibitory Concentration (MIC)Verticillium dahliae16[1]
EC50 (Mycelial Growth Inhibition)Verticillium dahliae12.5[1]
EC50 (Spore Germination Inhibition)Verticillium dahliae9.8[1]

Experimental Protocols

The following protocols are based on the methodologies described in the available literature for testing the in vitro efficacy of this compound against Verticillium dahliae.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Fungal Inoculum: Verticillium dahliae is cultured on potato dextrose agar (PDA). Spores are harvested and suspended in a suitable broth, and the concentration is adjusted to a standard density (e.g., 1 x 10^8 spores/mL).

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of final concentrations (e.g., 4, 8, 16, 32, 64 µg/mL).

  • Incubation: The fungal spore suspension is added to microtiter plate wells containing the different concentrations of this compound. The plates are incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible growth of the fungus is observed.[1]

Mycelial Growth Inhibition Assay

This assay quantifies the effect of this compound on the growth of fungal mycelia.

  • Preparation of Agar Plates: this compound is dissolved in a solvent and mixed with molten PDA to achieve various final concentrations. The agar is then poured into Petri dishes.

  • Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing V. dahliae culture and placed at the center of the agar plates containing the compound.

  • Incubation: The plates are incubated at a suitable temperature for a defined period.

  • Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to a control plate without the compound. The EC50 value is then determined from the dose-response curve.[1]

Spore Germination Inhibition Assay

This assay assesses the impact of this compound on the germination of fungal spores.

  • Preparation of Spore Suspension: A suspension of V. dahliae spores is prepared in a liquid medium.

  • Treatment: The spore suspension is treated with different concentrations of this compound.

  • Incubation: The treated spore suspension is incubated for a period sufficient for germination to occur in the control group.

  • Microscopic Examination: The percentage of germinated spores is determined by microscopic observation.

  • EC50 Calculation: The EC50 for spore germination inhibition is calculated from the resulting data.[1]

Cell Membrane Permeability Assay (Propidium Iodide Staining)

This assay is used to evaluate damage to the fungal cell membrane.

  • Fungal Culture and Treatment: V. dahliae mycelia are cultured and then treated with various concentrations of this compound for a specific duration.

  • Staining: The treated mycelia are stained with propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

  • Analysis: The stained cells are analyzed using flow cytometry or fluorescence microscopy to quantify the percentage of cells that have taken up the dye, indicating increased membrane permeability.[1]

Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)

This assay measures the effect of this compound on the mitochondrial membrane potential.

  • Fungal Culture and Treatment: Similar to the permeability assay, V. dahliae mycelia are treated with this compound.

  • Staining: The treated mycelia are stained with Rhodamine 123, a fluorescent dye that accumulates in mitochondria with an active membrane potential.

  • Analysis: The fluorescence intensity of the stained cells is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a reduction in the mitochondrial membrane potential.[1]

Visualizations

Proposed Mechanism of Action of this compound

G cluster_0 Fungal Cell Oxanthromicin This compound CellMembrane Cell Membrane Oxanthromicin->CellMembrane Interacts with MembraneDamage Membrane Damage & Increased Permeability CellMembrane->MembraneDamage Leads to MMP_Loss Decreased Mitochondrial Membrane Potential MembraneDamage->MMP_Loss Induces Mitochondrion Mitochondrion CellDeath Fungal Cell Death MMP_Loss->CellDeath

Caption: Proposed mechanism of this compound's antifungal action.

General Experimental Workflow for In Vitro Antifungal Efficacy Testing

G cluster_workflow Experimental Workflow cluster_assays Efficacy & Mechanism Assays A Prepare Fungal Inoculum (Spores or Mycelia) C Co-incubation of Fungus and Compound A->C B Prepare Serial Dilutions of This compound B->C D MIC Determination (Broth Microdilution) C->D E Growth Inhibition Assays (Mycelial & Spore Germination) C->E F Cell Viability/Damage Assays (PI & Rhodamine 123 Staining) C->F G Data Analysis (MIC, EC50, % Inhibition) D->G E->G F->G

Caption: General workflow for in vitro antifungal efficacy testing.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of the phytopathogenic fungus Verticillium dahliae, acting primarily through the disruption of the cell membrane and mitochondrial function. While these findings are promising, the absence of data on its efficacy against clinically relevant pathogenic yeasts represents a significant knowledge gap.

Future research should be directed towards evaluating the in vitro and in vivo activity of this compound against a broad panel of pathogenic yeasts, including various Candida and Cryptococcus species. Such studies would be crucial in determining its potential as a lead compound for the development of novel antifungal therapeutics for human diseases. Elucidating the specific molecular targets within the fungal cell membrane and the precise mechanisms leading to mitochondrial dysfunction will also be vital for its further development.

References

The Antibacterial Potential of (+)-Oxanthromicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxanthromicin, a structurally intriguing dimeric anthrone peroxide, represents a class of natural products with potential therapeutic applications. Initially isolated as the enantiomer of (-)-oxanthromicin from an Actinomadura sp. (SCC 1646), its biological activity has been a subject of scientific inquiry.[1] While early reports highlighted the antifungal properties of the oxanthromicin family, emerging data on related compounds suggest a potential, albeit specific, antibacterial spectrum.[1][2] This technical guide provides a comprehensive overview of the current understanding of the antibacterial properties of this compound and its analogs, focusing on available quantitative data, detailed experimental methodologies, and a proposed mechanism of action.

Quantitative Antibacterial Activity

Direct and extensive quantitative antibacterial data for this compound remains limited in the public domain. However, studies on closely related dimeric anthrone derivatives isolated from Actinomadura species provide valuable insights into the potential antibacterial efficacy of this structural class. The available Minimum Inhibitory Concentration (MIC) data for these related compounds are summarized below.

CompoundBacterial StrainMIC (µg/mL)Reference
Adxanthromicin A2Bacillus cereus3.13[3]
Hemi-oxanthromicinVarious Bacteria>50[3]
AnthracimycinBacillus anthracis0.031[4]
AnthracimycinMethicillin-resistant Staphylococcus aureus (MRSA)Not specified, but potent activity reported[4]

Table 1: Minimum Inhibitory Concentrations (MICs) of Oxanthromicin-related compounds against various bacterial strains.

The data suggests that the antibacterial activity is highly dependent on the specific chemical structure of the dimeric anthrone peroxide. While hemi-oxanthromicin, a monomeric precursor, is largely inactive, adxanthromicin A2 demonstrates moderate activity against the Gram-positive bacterium Bacillus cereus.[3] Furthermore, the related compound anthracimycin exhibits potent activity against significant Gram-positive pathogens, including Bacillus anthracis and MRSA.[4] These findings underscore the potential for discovering potent antibacterial agents within this compound class through further investigation and structural modifications.

Experimental Protocols

The following section details a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds like this compound, based on established methodologies such as the broth microdilution method.[5][6][7]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to assess the in vitro antibacterial activity of a test compound.

1. Preparation of Bacterial Inoculum: a. A single colony of the bacterial strain of interest is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth - MHB). b. The culture is incubated at 37°C with agitation until it reaches the mid-logarithmic phase of growth. c. The bacterial suspension is then diluted in fresh MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Test Compound Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. A series of two-fold serial dilutions of the stock solution is prepared in MHB in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 128 µg/mL.

3. Inoculation and Incubation: a. An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. b. Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate. c. The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC: a. Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., B. cereus) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation compound_prep This compound Stock Solution serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow for MIC determination of this compound.

Proposed Antibacterial Mechanism of Action

While the precise antibacterial mechanism of this compound has not been elucidated, a hypothetical mechanism can be proposed based on its dimeric anthrone peroxide structure and the known activities of related compounds.

mechanism_of_action cluster_compound Compound cluster_bacterium Bacterial Cell cluster_effects Cellular Effects oxanthromicin This compound (Dimeric Peroxide) cell_membrane Cell Membrane oxanthromicin->cell_membrane Interaction ros Reactive Oxygen Species (ROS) Generation oxanthromicin->ros Induction membrane_damage Membrane Damage cell_membrane->membrane_damage dna DNA synthesis_inhibition Inhibition of DNA/ Protein Synthesis dna->synthesis_inhibition protein Proteins protein->synthesis_inhibition oxidative_stress Oxidative Stress ros->oxidative_stress cell_death Bacterial Cell Death membrane_damage->cell_death oxidative_stress->dna oxidative_stress->protein synthesis_inhibition->cell_death

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of (+)-Oxanthromicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxanthromicin is a dimeric anthrone natural product first reported in 2014.[1][2] It was isolated from the soil-derived bacterium Streptomyces sp. MST-134270.[1] This compound is a member of the polyketide family and is the enantiomer of (-)-oxanthromicin, which was isolated from an Actinomadura sp. in 1984. This compound has garnered interest due to its unusual structure and its co-production with the known kinase inhibitor, staurosporine. This document provides a detailed protocol for the isolation and purification of this compound from the fermentation culture of Streptomyces sp. MST-134270, based on the methods described by Salim et al. (2014).

Data Presentation

The following table summarizes the key quantitative data associated with the isolation and purification of this compound and its co-metabolites from a 20-liter fermentation of Streptomyces sp. MST-134270.

CompoundYield (mg)Purity
This compound1.8>95% by HPLC
Staurosporine7.5>95% by HPLC
(±)-hemi-oxanthromicin A8.0>95% by HPLC
Oxanthroquinone2.0>95% by HPLC
(±)-hemi-oxanthromicin B5.1>95% by HPLC
(±)-spiro-oxanthromicin A1.8>95% by HPLC

Experimental Protocols

This section provides a detailed methodology for the fermentation of Streptomyces sp. MST-134270 and the subsequent isolation and purification of this compound.

Part 1: Fermentation of Streptomyces sp. MST-134270
  • Strain Maintenance: Maintain Streptomyces sp. MST-134270 on a suitable agar medium (e.g., ISP2 agar) at 28°C.

  • Seed Culture: Inoculate a single colony of Streptomyces sp. MST-134270 into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture:

    • Aseptically transfer the seed culture to a 20 L fermenter containing a suitable production medium (e.g., a soy-based medium).

    • Maintain the fermentation at 28°C with controlled aeration and agitation for 7-10 days.

    • Monitor the production of secondary metabolites by analytical techniques such as HPLC.

Part 2: Extraction of Secondary Metabolites
  • Harvesting: After the fermentation period, harvest the entire culture broth.

  • Adsorption: Add an adsorptive resin (e.g., Amberlite XAD-16) to the culture broth and agitate for 2-4 hours to allow for the adsorption of secondary metabolites.

  • Resin Collection and Elution:

    • Collect the resin by filtration or centrifugation.

    • Wash the resin with water to remove salts and polar impurities.

    • Elute the adsorbed compounds from the resin using a polar organic solvent such as methanol or acetone.

  • Concentration: Concentrate the eluate under reduced pressure to obtain a crude extract.

Part 3: Purification of this compound
  • Initial Fractionation (Solid-Phase Extraction):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to Solid-Phase Extraction (SPE) using a C18 cartridge.

    • Elute with a stepwise gradient of decreasingly polar solvents (e.g., water-methanol or water-acetonitrile mixtures).

    • Collect fractions and analyze by HPLC to identify those containing this compound.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the concentrated fraction using semi-preparative reversed-phase HPLC. A typical column for this step is an Agilent Zorbax XDB-C8 (5 μm, 9.4 × 250 mm).[1]

    • Employ a gradient elution system, for example, a 12-minute gradient from 50% to 20% H₂O in acetonitrile with a 0.01% trifluoroacetic acid (TFA) modifier, at a flow rate of 3.5 mL/min.[1]

    • Collect the peak corresponding to this compound based on its retention time and UV absorbance.

  • Final Purification and Characterization:

    • Analyze the purity of the collected fraction by analytical HPLC.

    • If necessary, perform a final polishing step using a different chromatographic method or an isocratic HPLC elution.

    • Confirm the identity and structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Isolation and Purification

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 20 L Fermentation of Streptomyces sp. MST-134270 Adsorption Adsorption onto XAD-16 Resin Fermentation->Adsorption Harvest Culture Broth Elution Elution with Methanol Adsorption->Elution Concentration Concentration to Crude Extract Elution->Concentration SPE Solid-Phase Extraction (C18) Concentration->SPE Initial Fractionation HPLC Semi-preparative HPLC (C8) SPE->HPLC Target Fractions Pure_Compound This compound HPLC->Pure_Compound Purified Product

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Isolated Compounds

compound_relationships Streptomyces Streptomyces sp. MST-134270 Oxanthromicin This compound Streptomyces->Oxanthromicin Co-produces Hemi_A (±)-hemi-oxanthromicin A Streptomyces->Hemi_A Co-produces Hemi_B (±)-hemi-oxanthromicin B Streptomyces->Hemi_B Co-produces Spiro_A (±)-spiro-oxanthromicin A Streptomyces->Spiro_A Co-produces Oxanthroquinone Oxanthroquinone Streptomyces->Oxanthroquinone Co-produces Staurosporine Staurosporine Streptomyces->Staurosporine Co-produces

References

Application Notes and Protocols for the Fermentation of (+)-Oxanthromicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation conditions and protocols for the production of (+)-Oxanthromicin, an unusual dimeric anthrone. While specific fermentation data for this compound is limited in publicly available literature, this document compiles and extrapolates from established protocols for secondary metabolite production in Streptomyces and Actinomadura species, the known producers of oxanthromicins.

Introduction

This compound is a dimeric anthrone that has been identified as an inducer of K-Ras mislocalisation on the cell membrane, indicating its potential in cancer research.[1] It is produced by Streptomyces sp. MST-134270.[1] Its enantiomer, (-)-oxanthromicin, produced by Actinomadura sp. SCC 1646, exhibits antifungal and antibacterial properties.[1][2] The effective production of these bioactive secondary metabolites through fermentation is a critical step in their study and potential therapeutic development. Optimization of fermentation conditions is paramount to maximize yield and purity.

Microbial Strain and Inoculum Development

The primary producing organism for this compound is Streptomyces sp. MST-134270. A pure culture of this strain is the starting point for the fermentation process.

Protocol 1: Inoculum Preparation

  • Strain Revival: Revive a cryopreserved culture of Streptomyces sp. MST-134270 on a suitable agar medium, such as ISP-2 (International Streptomyces Project Medium 2) or Bennett's agar.

  • Incubation: Incubate the plates at 28-30°C for 7-10 days, or until sufficient sporulation is observed.

  • Spore Suspension: Harvest the spores by gently scraping the agar surface with a sterile loop in the presence of sterile water or a mild surfactant solution.

  • Seed Culture: Inoculate a baffled Erlenmeyer flask containing a seed medium (e.g., Tryptone Soya Broth or a medium similar to the production medium but with lower substrate concentrations) with the spore suspension.[3]

  • Seed Culture Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours.[4][5] The inoculum volume for the production fermenter should be between 5-10% (v/v).[4][6][7]

Fermentation Medium Composition

The composition of the fermentation medium is critical for cell growth and secondary metabolite production. Based on studies of related Streptomyces species, a complex medium rich in carbohydrates and nitrogen sources is generally preferred.

Table 1: Suggested Basal Fermentation Media Compositions

ComponentConcentration (g/L)RoleReference
Carbon Source
Glucose10-40Primary energy and carbon source[4][8][9]
Soluble Starch10-25Complex carbohydrate source[4][8][9]
Mannitol20Alternative carbon source[4]
Nitrogen Source
Soybean Meal10-25Complex nitrogen source[4][9]
Yeast Extract2-5Source of vitamins and growth factors[4][9]
Peptone5-10Organic nitrogen source[10]
Casein10-15Complex nitrogen source[4]
Minerals & Salts
K₂HPO₄0.5-1.0Phosphate source and buffering agent[4][9][10]
MgSO₄·7H₂O0.5-1.0Source of magnesium ions[4][11]
NaCl1.0-5.0Maintains osmotic pressure[4][9]
CaCO₃2.0-3.0pH stabilization[4][9]
Trace Elements1 ml/LProvides essential micronutrients[4][6]

Note: The optimal concentrations should be determined experimentally for this compound production.

Fermentation Parameters

Control of physical parameters during fermentation is crucial for optimal growth and production.

Table 2: Key Fermentation Parameters for Streptomyces Species

ParameterOptimal RangeRationaleReferences
Temperature 28-30°COptimal for enzymatic activity and growth of most Streptomyces species.[4][6][10]
pH 6.8-7.2Neutral pH is generally favorable for growth and secondary metabolite production.[4][6]
Agitation 150-250 rpmEnsures proper mixing and oxygen transfer.[4][10]
Aeration 1 vvm (in bioreactors)Provides sufficient dissolved oxygen for aerobic metabolism.[9]
Incubation Time 7-10 daysSecondary metabolite production typically occurs in the stationary phase of growth.[4][6]

Experimental Protocols

Protocol 2: Shake Flask Fermentation for this compound Production

  • Medium Preparation: Prepare the desired fermentation medium (from Table 1) in baffled Erlenmeyer flasks. A typical volume is 50 mL of medium in a 250 mL flask.[3][9]

  • Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the cooled medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the flasks on a rotary shaker at 28-30°C and 180-220 rpm for 7-10 days.[4][5]

  • Sampling: Periodically and aseptically withdraw samples to monitor cell growth (dry cell weight), pH, substrate consumption, and this compound production.

Protocol 3: Extraction and Quantification of this compound

  • Broth Separation: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Extraction: Since this compound is soluble in organic solvents like ethanol, methanol, DMF, or DMSO, extract the supernatant and the mycelial cake (after homogenization) with one of these solvents.[1]

  • Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Purification: Further purify the crude extract using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).

  • Quantification: Quantify the concentration of this compound using a validated HPLC method with a suitable standard.

Visualizations

Fermentation_Workflow cluster_Inoculum Inoculum Development cluster_Production Production Fermentation cluster_Downstream Downstream Processing Strain Streptomyces sp. Culture Agar Agar Plate Cultivation (28-30°C, 7-10 days) Strain->Agar Seed Seed Culture (28-30°C, 48-72h, 180-220 rpm) Agar->Seed Fermenter Production Fermenter (Optimized Medium) Seed->Fermenter Incubation Incubation (28-30°C, 7-10 days, 180-220 rpm) Fermenter->Incubation Harvest Harvest & Separation Incubation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for this compound Production.

While a specific signaling pathway for this compound biosynthesis is not well-documented, secondary metabolite production in Streptomyces is generally controlled by complex regulatory networks. These often involve two-component systems and pathway-specific transcriptional regulators.

Signaling_Pathway cluster_Regulation General Secondary Metabolite Regulation Env_Signal Environmental Signals (e.g., Nutrient Limitation) Global_Reg Global Regulators (e.g., Two-Component Systems) Env_Signal->Global_Reg Pathway_Reg Pathway-Specific Regulator (e.g., SARP family) Global_Reg->Pathway_Reg Biosynth_Genes Oxanthromicin Biosynthetic Genes Pathway_Reg->Biosynth_Genes Production This compound Production Biosynth_Genes->Production

Caption: Generalized Regulatory Pathway for Antibiotic Production.

Conclusion

The protocols and data presented here provide a robust starting point for the fermentation of this compound. It is crucial to note that optimization is an iterative process. Systematic investigation of different media components and fermentation parameters, for instance, using statistical methods like Response Surface Methodology (RSM), will be necessary to achieve high-titer production of this compound for research and drug development purposes.[8][9]

References

Application Notes & Protocols for the Quantification of (+)-Oxanthromicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of (+)-Oxanthromicin have not been extensively published. The following application notes and protocols are based on well-established and validated methods for the analysis of structurally related anthracycline antibiotics. These methods provide a strong starting point for the development and validation of a quantitative assay for this compound. It is imperative that any method intended for use with this compound be fully validated according to ICH or equivalent guidelines to ensure accuracy, precision, specificity, and robustness.

Introduction

This compound is a dimeric anthrone antibiotic with potential therapeutic applications.[1][2][3] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for three common analytical techniques applicable to the quantification of complex aromatic compounds like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of chromophoric compounds like anthracyclines.[4] This method offers a balance of sensitivity, specificity, and cost-effectiveness.

Experimental Protocol

2.1.1. Instrumentation and Columns

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[3][5]

2.1.2. Reagents and Solutions

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or phosphoric acid (for pH adjustment)

  • This compound reference standard

  • Blank matrix (e.g., plasma, formulation buffer) for calibration standards and quality controls.

2.1.3. Chromatographic Conditions

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed. A starting point could be a linear gradient from 20% to 80% organic phase over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound. For related anthracyclines, detection is often performed around 254 nm or in the visible region (e.g., 480-550 nm) where the chromophore absorbs.[4]

  • Injection Volume: 10-20 µL.

2.1.4. Sample Preparation (for biological matrices)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol containing an appropriate internal standard.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Spin at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject the reconstituted sample into the HPLC system.

Quantitative Data Summary (Based on Anthracycline Analogs)
ParameterTypical Range
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Add_IS Add Internal Standard & Precipitating Agent Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV-Vis Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV experimental workflow for this compound quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the method of choice.[6][7]

Experimental Protocol

3.1.1. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

3.1.2. Reagents and Solutions

  • Same as for HPLC-UV, but with LC-MS grade solvents and additives.

3.1.3. Chromatographic Conditions

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) is often used for faster analysis.[6]

  • Mobile Phase: Similar to HPLC-UV, typically a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]

  • Flow Rate: 0.2 - 0.4 mL/min.[6]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.1.4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Multiple Reaction Monitoring (MRM): The precursor ion (parent mass) of this compound and a specific product ion (fragment) need to be determined by infusion of a standard solution into the mass spectrometer. A similar process is required for the internal standard.

  • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific MRM transitions to maximize signal intensity.

3.1.5. Sample Preparation

  • The same sample preparation protocol as for HPLC-UV can be used. Solid-phase extraction (SPE) may also be employed for cleaner samples and improved sensitivity.[7]

Quantitative Data Summary (Based on Anthracycline Analogs)
ParameterTypical Range
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.1 - 5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extract Protein Precipitation or SPE Add_IS->Extract Clean_Sample Clean Sample Extract->Clean_Sample Inject Inject into UHPLC Clean_Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize MRM_Detect MRM Detection (QqQ) Ionize->MRM_Detect Quantify Quantification MRM_Detect->Quantify

Caption: LC-MS/MS experimental workflow for this compound quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more accessible method, suitable for the quantification of this compound in pure form or in simple formulations where interfering substances are minimal.[8][9]

Experimental Protocol

4.1.1. Instrumentation

  • A double-beam UV-Vis spectrophotometer.

4.1.2. Reagents and Solutions

  • Solvent for dissolving this compound (e.g., methanol, ethanol, or a suitable buffer).[1]

  • This compound reference standard.

4.1.3. Method

  • Wavelength Scan: Dissolve a known concentration of this compound in the chosen solvent and scan the absorbance from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Measurement: Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot: Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at λmax.

  • Quantification: Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary (Based on Related Compounds)
ParameterTypical Range
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.99
Molar Absorptivity (ε)Compound-specific

Logical Relationship Diagram

UVVis_Logic cluster_calibration Calibration cluster_analysis Sample Analysis Std_Solns Prepare Standard Solutions Measure_Abs Measure Absorbance at λmax Std_Solns->Measure_Abs Plot_Curve Plot Absorbance vs. Concentration Measure_Abs->Plot_Curve Determine_Conc Determine Concentration from Curve Plot_Curve->Determine_Conc Sample_Soln Prepare Sample Solution Measure_Sample_Abs Measure Sample Absorbance Sample_Soln->Measure_Sample_Abs Measure_Sample_Abs->Determine_Conc

Caption: Logical workflow for UV-Vis spectrophotometric quantification.

General Mechanism of Action of Anthracyclines

While the specific signaling pathways of this compound are yet to be fully elucidated, the general mechanism of action for the broader class of anthracycline antibiotics involves DNA intercalation and inhibition of topoisomerase II.[6][10] This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death.[6]

Anthracycline_MoA cluster_inhibition Inhibited Processes Anthracycline This compound (Anthracycline) DNA Nuclear DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription TopoisomeraseII->Replication CellDeath Apoptosis / Cell Death Replication->CellDeath Transcription->CellDeath

Caption: General mechanism of action for anthracycline antibiotics.

References

Application Note & Protocol: Chiral Purification of (+)-Oxanthromicin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Oxanthromicin is a chiral antibiotic with potential therapeutic applications. As with many chiral molecules, the biological activity and toxicological profile of its enantiomers can differ significantly. Therefore, the isolation of the desired (+)-enantiomer in high purity is crucial for research, drug development, and clinical applications.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers, offering high resolution and scalability.[3][4] This application note provides a detailed protocol for the chiral purification of this compound from a racemic mixture using HPLC with a chiral stationary phase (CSP).

The direct approach to chiral separation by HPLC involves the use of a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.[2][3] Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly used for a wide range of chiral separations and can be operated in normal-phase, reversed-phase, or polar organic modes.[3] This protocol will focus on a normal-phase chiral HPLC method, which is often advantageous for compounds soluble in non-polar organic solvents.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. It begins with the preparation of the racemic sample, followed by analytical method development to determine the optimal separation conditions. Once optimized, the method is scaled up for preparative purification, and the collected fractions are analyzed for purity and concentration.

experimental_workflow cluster_prep Sample Preparation cluster_method_dev Analytical Method Development cluster_prep_purification Preparative Purification cluster_analysis Post-Purification Analysis racemic_mixture Racemic (±)-Oxanthromicin dissolution Dissolve in Mobile Phase racemic_mixture->dissolution filtration Filter through 0.22 µm syringe filter dissolution->filtration analytical_hplc Analytical Chiral HPLC filtration->analytical_hplc optimization Optimize Separation Parameters (Mobile Phase, Flow Rate) analytical_hplc->optimization prep_hplc Preparative Chiral HPLC optimization->prep_hplc fraction_collection Collect Enantiomeric Fractions prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis concentration Solvent Evaporation & Concentration purity_analysis->concentration storage Store Pure this compound concentration->storage

Figure 1. Experimental workflow for the chiral purification of this compound.

Materials and Methods

Instrumentation:

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • Rotary evaporator

Chemicals and Reagents:

  • Racemic (±)-Oxanthromicin standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

Chromatographic Conditions:

A summary of the analytical and preparative HPLC conditions is provided in Table 1. Chiral stationary phases are essential for the separation of enantiomers.[2] Polysaccharide-based CSPs are versatile and widely used for a broad range of chiral compounds.

ParameterAnalytical HPLCPreparative HPLC
Column Chiralpak® IA (or equivalent)Chiralpak® IA (or equivalent)
Particle Size 5 µm10 µm
Dimensions 4.6 x 250 mm20 x 250 mm
Mobile Phase n-Hexane:Isopropanol (80:20, v/v)n-Hexane:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min15.0 mL/min
Detection UV at 254 nmUV at 254 nm
Temperature 25 °C25 °C
Injection Volume 10 µL500 µL
Sample Concentration 1 mg/mL10 mg/mL

Table 1. Analytical and Preparative HPLC Parameters.

Experimental Protocols

1. Sample Preparation:

  • Prepare a stock solution of racemic (±)-Oxanthromicin at a concentration of 1 mg/mL for analytical method development and 10 mg/mL for preparative purification.

  • Dissolve the required amount of (±)-Oxanthromicin in the mobile phase (n-Hexane:Isopropanol, 80:20).

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

2. Analytical HPLC Method Development:

  • Equilibrate the analytical Chiralpak® IA column with the mobile phase (n-Hexane:Isopropanol, 80:20) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the 1 mg/mL filtered sample onto the column.

  • Monitor the separation at a UV wavelength of 254 nm.

  • Identify the two peaks corresponding to the (+) and (-) enantiomers of Oxanthromicin. The goal is to achieve baseline separation (Resolution > 1.5).

  • If separation is not optimal, adjust the ratio of Isopropanol in the mobile phase. Increasing the polar modifier (IPA) content generally decreases retention time but may also affect selectivity.

3. Preparative HPLC Purification:

  • Equilibrate the preparative Chiralpak® IA column with the optimized mobile phase at a flow rate of 15.0 mL/min.

  • Inject 500 µL of the 10 mg/mL filtered sample onto the column.

  • Monitor the chromatogram and set the fraction collector to collect the eluent corresponding to the peak of the desired this compound enantiomer.

  • Pool the collected fractions containing the pure this compound.

4. Post-Purification Analysis and Processing:

  • Analyze an aliquot of the collected fraction using the analytical HPLC method to confirm its purity.

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the mobile phase solvents.

  • The resulting purified this compound can be dried under high vacuum to remove any residual solvent.

  • Store the purified solid this compound in a desiccator at -20°C.

Data Presentation

The expected results from the analytical separation are summarized in Table 2. The retention times and resolution factor are key indicators of a successful chiral separation.

CompoundRetention Time (min)Purity (%)Resolution (Rs)
(-)-Oxanthromicin12.5>99\multirow{2}{*}{>1.5}
This compound15.2>99

Table 2. Expected Analytical HPLC Results for the Chiral Separation of Oxanthromicin.

Signaling Pathway (Logical Relationship)

The decision-making process for optimizing the chiral separation can be visualized as a logical flow. The primary goal is to achieve a satisfactory resolution between the two enantiomer peaks.

logical_relationship start Start Analytical Run check_resolution Is Resolution (Rs) > 1.5? start->check_resolution adjust_mobile_phase Adjust Mobile Phase Composition (e.g., % IPA) check_resolution->adjust_mobile_phase No proceed_to_prep Proceed to Preparative Scale check_resolution->proceed_to_prep Yes adjust_mobile_phase->start

Figure 2. Logical diagram for chiral separation method optimization.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using chiral HPLC. The described method, utilizing a polysaccharide-based chiral stationary phase under normal-phase conditions, is a robust starting point for achieving high-purity enantiomer separation. The provided workflow, from analytical method development to preparative scale-up and post-purification analysis, offers a complete guide for researchers and professionals in the field of drug development. The successful isolation of enantiomerically pure this compound is a critical step for further preclinical and clinical evaluation.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of (+)-Oxanthromicin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Oxanthromicin, a natural product isolated from Streptomyces sp., has demonstrated antifungal activity. Preliminary studies suggest that its mechanism of action involves damaging the fungal cell membrane and altering the mitochondrial membrane potential[1]. These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to this compound using established methods such as broth microdilution, disk diffusion, and flow cytometry. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are intended to be adapted for the evaluation of this novel antifungal agent.

Data Presentation

Quantitative data from antifungal susceptibility testing should be meticulously recorded to allow for clear interpretation and comparison. The following tables are templates for summarizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Data for this compound

Fungal IsolateMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioControl Antifungal MIC (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Cryptococcus neoformans ATCC 90112
Aspergillus fumigatus ATCC 204305
[Insert other isolates]

Table 2: Zone of Inhibition Diameter Data for this compound

Fungal IsolateDisk Content (µg)Zone of Inhibition (mm)Control Antifungal Zone (mm)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Cryptococcus neoformans ATCC 90112
Aspergillus fumigatus ATCC 204305
[Insert other isolates]

Experimental Protocols

Broth Microdilution Method for MIC and MFC Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in viable organisms (MFC). The protocol is adapted from CLSI documents M27-A3 and M38-A2.[2][3][4]

Materials:

  • This compound

  • Control antifungal agents (e.g., Amphotericin B, Voriconazole)

  • Fungal isolates (e.g., ATCC reference strains)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile water and saline (0.85%)

  • Spectrophotometer or microplate reader

  • Sabouraud Dextrose Agar (SDA) plates

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL). Further dilutions should be made in RPMI-1640 medium.

  • Preparation of Microtiter Plates:

    • Perform two-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from, for example, 0.03 to 16 µg/mL.[5]

    • Each well should contain 100 µL of the diluted compound.

    • Include a growth control well (medium only) and a sterility control well (medium without inoculum).

  • Inoculum Preparation:

    • Culture the fungal isolates on SDA plates.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the wells.[3]

  • Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[4][6]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins, ≥90% for amphotericin B) compared to the growth control.[7][8] This can be determined visually or by using a microplate reader.

  • MFC Determination:

    • From the wells showing no visible growth (at and above the MIC), subculture 10-20 µL onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration from which no fungal growth is observed on the SDA plate.[5]

Disk Diffusion Method

This method assesses the susceptibility of a fungal isolate to an antifungal agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound. This protocol is based on CLSI document M44-A.[9]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue[10][11]

  • Fungal isolates

  • Sterile saline (0.85%)

  • Sterile cotton swabs

Protocol:

  • Preparation of this compound Disks: Aseptically apply a known amount of this compound solution to sterile paper disks and allow them to dry. The optimal concentration needs to be determined empirically.

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.[10][11]

  • Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the inside of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.[10][12]

  • Disk Application: Place the this compound disks and control antifungal disks on the inoculated agar surface, ensuring they are at least 24 mm apart.[10][11]

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[10]

  • Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.

Flow Cytometry for Rapid Susceptibility Testing

Flow cytometry can provide more rapid results by assessing cell viability or membrane integrity after a short exposure to the antifungal agent.[6][13][14]

Materials:

  • This compound

  • Fungal isolates

  • RPMI-1640 medium

  • Fluorescent dyes (e.g., Propidium Iodide (PI) for membrane damage, FUN-1 for metabolic activity)

  • Flow cytometer

Protocol:

  • Preparation of Fungal Cells and Drug Exposure:

    • Prepare a fungal inoculum as described for the broth microdilution method.

    • Expose the fungal cells to serial dilutions of this compound in RPMI-1640 medium for a short incubation period (e.g., 1-6 hours) at 35°C.[13]

  • Staining:

    • After incubation, add a fluorescent dye to each sample. For example, PI will only enter and stain cells with compromised membranes.

    • Incubate for a short period as recommended for the specific dye.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the fungal cell population based on forward and side scatter.

    • Quantify the percentage of fluorescently labeled (non-viable) cells at each drug concentration.

  • Data Interpretation: The MIC can be defined as the lowest drug concentration that causes a significant increase in the percentage of stained cells compared to the drug-free control.[13]

Visualizations

Signaling Pathways and Workflows

G Proposed Mechanism of Action for this compound Oxanthromicin This compound Membrane Fungal Cell Membrane Oxanthromicin->Membrane Mitochondrion Mitochondrion Oxanthromicin->Mitochondrion Damage Membrane Damage Membrane->Damage Potential_Change Altered Mitochondrial Membrane Potential Mitochondrion->Potential_Change Cell_Death Fungal Cell Death Damage->Cell_Death Potential_Change->Cell_Death G Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Serial Dilutions C Inoculate 96-well Plate A->C B Prepare Fungal Inoculum B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Visual/Spectrophotometric) D->E F Subculture to Agar Plates E->F G Determine MFC F->G G Disk Diffusion Workflow A Prepare this compound Impregnated Disks D Apply Disks to Plate A->D B Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Agar Plate B->C C->D E Incubate at 35°C for 20-24h D->E F Measure Zone of Inhibition E->F G Flow Cytometry Workflow A Prepare Fungal Inoculum B Expose Cells to this compound (1-6h) A->B C Stain with Fluorescent Dye (e.g., Propidium Iodide) B->C D Acquire Data on Flow Cytometer C->D E Analyze Percentage of Stained (Non-viable) Cells D->E F Determine MIC E->F

References

Application Note and Protocol: Elucidating the Mechanism of Action of (+)-Oxanthromicin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Oxanthromicin is a natural product isolated from Actinomadura, initially identified as a novel antibiotic with antifungal and antibacterial properties[1]. As with many natural products, a detailed understanding of its mechanism of action is crucial for its potential development as a therapeutic agent.[2][3][4] This document outlines a proposed protocol to investigate the hypothesis that this compound exerts its cytotoxic effects by acting as a modulator of the spliceosome, a mechanism frequently observed for other bioactive natural products.[5]

The spliceosome is a large ribonucleoprotein complex responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a critical step in eukaryotic gene expression.[5][6] The SF3B1 subunit, a core component of the U2 snRNP, is essential for the recognition of the branch point sequence during the early stages of splicing.[7] Inhibition or modulation of SF3B1 function by small molecules can lead to aberrant splicing, resulting in the production of non-functional or toxic protein isoforms.[8][9][10] This disruption of normal cellular processes can trigger cell cycle arrest and apoptosis, making the spliceosome an attractive target for anticancer drug development.[9][11]

This protocol provides a systematic approach to test the hypothesis that this compound functions as a splicing modulator, likely targeting the SF3B1 complex. The described experiments will enable researchers to assess the compound's impact on cell viability, apoptosis, cell cycle progression, and splicing fidelity.

Proposed Signaling Pathway for this compound

The following diagram illustrates the hypothesized signaling cascade initiated by the inhibition of the SF3B1 subunit of the spliceosome by this compound, leading to apoptosis.

G Oxanthromicin This compound SF3B1 SF3B1 Subunit (Spliceosome) Oxanthromicin->SF3B1 Inhibition Splicing Aberrant Splicing (Exon Skipping, Intron Retention) SF3B1->Splicing Disruption mRNA Defective mRNA Transcripts Splicing->mRNA Proteins Non-functional/ Truncated Proteins mRNA->Proteins CellStress Cellular Stress Proteins->CellStress p53 p53 Activation CellStress->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow

The following workflow provides a step-by-step approach to investigate the mechanism of action of this compound.

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Molecular Mechanism CellViability Cell Viability Assay (MTT/XTT) IC50 Determine IC50 CellViability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle RNASeq RNA Sequencing IC50->RNASeq WesternBlot Western Blot Analysis (Caspases, Bcl-2 family, p21, Cyclins) Apoptosis->WesternBlot CellCycle->WesternBlot Conclusion Elucidation of Mechanism of Action WesternBlot->Conclusion SplicingAnalysis Differential Splicing Analysis RNASeq->SplicingAnalysis SplicingAnalysis->Conclusion

Caption: Experimental workflow for mechanism of action studies.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
HeLa (Cervical Cancer)0.52 ± 0.070.21 ± 0.04
MCF-7 (Breast Cancer)0.89 ± 0.120.45 ± 0.06
A549 (Lung Cancer)1.15 ± 0.210.68 ± 0.11
Normal Fibroblasts> 10> 10
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in HeLa Cells (48h)
Treatment% Apoptotic Cells (Annexin V+)% G1 Phase% S Phase% G2/M Phase
Vehicle Control5.2 ± 1.155.4 ± 3.228.1 ± 2.516.5 ± 1.9
This compound (IC50)35.8 ± 4.568.2 ± 5.115.3 ± 1.816.5 ± 2.3
This compound (2x IC50)58.1 ± 6.275.6 ± 6.38.9 ± 1.215.5 ± 2.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., fibroblasts)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

  • Incubate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HeLa cells (or other sensitive cell line)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with vehicle control, IC50, and 2x IC50 concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • HeLa cells

  • 6-well plates

  • This compound

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Seed and treat cells as described in the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases will be determined based on the fluorescence intensity of PI.

Western Blot Analysis

Objective: To investigate the molecular changes in key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p21, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

RNA Sequencing and Differential Splicing Analysis

Objective: To determine if this compound induces genome-wide changes in pre-mRNA splicing.

Materials:

  • Treated cells

  • RNA extraction kit (e.g., RNeasy Kit)

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for splicing analysis (e.g., rMATS)

Protocol:

  • Treat cells with the IC50 concentration of this compound and a vehicle control for a shorter time point (e.g., 8-12 hours) to capture early splicing events.

  • Extract total RNA and assess its quality and quantity.

  • Prepare sequencing libraries from high-quality RNA samples.

  • Perform paired-end sequencing on an NGS platform.

  • Align the sequencing reads to the reference genome.

  • Use bioinformatics tools like rMATS to identify and quantify differential splicing events, such as exon skipping, intron retention, and alternative 3'/5' splice site usage.[10] This analysis will provide direct evidence of splicing modulation.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate (+)-Oxanthromicin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Oxanthromicin is a novel antibiotic isolated from Actinomadura, which has shown potential antifungal activity.[1] As with many novel natural products, a thorough characterization of its biological effects is crucial for any potential therapeutic development.[2][3][4] Cell-based assays are indispensable tools in the early stages of drug discovery, providing valuable insights into a compound's cytotoxicity, mechanism of action, and effects on cellular processes.[5] These assays are more physiologically relevant than biochemical assays as they utilize whole cells, offering a more comprehensive understanding of the compound's biological activity. This document provides a detailed guide to a tiered approach for evaluating the cellular activity of this compound, starting with general cytotoxicity and progressing to more specific mechanisms of action like apoptosis and cell cycle arrest.

General Cytotoxicity Assessment using MTT Assay

The initial step in evaluating a novel compound is to determine its cytotoxic potential across various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, whereas dead cells lose this ability.[6]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineThis compound IC₅₀ (µM) after 24hThis compound IC₅₀ (µM) after 48hThis compound IC₅₀ (µM) after 72h
HeLaValueValueValue
A549ValueValueValue
MCF-7ValueValueValue
HEK293ValueValueValue

Experimental Workflow

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 A Seed cells in 96-well plate B Treat cells with this compound A->B C Add MTT reagent B->C D Solubilize formazan C->D E Measure absorbance D->E Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D Cell_Cycle_Analysis_Workflow A Treat cells with this compound B Harvest and fix cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D Apoptosis_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Oxanthromicin This compound Bax_Bak Bax/Bak Activation Oxanthromicin->Bax_Bak induces Mito_Potential Loss of Mitochondrial Membrane Potential Bax_Bak->Mito_Potential Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes & Protocols: (+)-Oxanthromicin for Inhibiting Fungal Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxanthromicin, a natural product of the anthranone class isolated from Streptomyces sp., has demonstrated notable antifungal activity.[1][2] Its mechanism of action involves the disruption of the fungal cell membrane, leading to altered mitochondrial membrane potential and subsequent inhibition of spore germination and mycelial growth.[1] While direct studies on its efficacy against fungal biofilms are emerging, its fundamental antifungal properties make it a compelling candidate for investigation as a novel anti-biofilm agent.

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to biological or inert surfaces.[3][4] These biofilms exhibit increased resistance to conventional antifungal therapies and are a significant cause of persistent and difficult-to-treat infections.[5][6] The development of new therapeutic strategies targeting biofilm formation is therefore a critical area of research.[7][8]

These application notes provide a comprehensive overview of the potential application of this compound in the inhibition of fungal biofilm formation, detailed experimental protocols for its evaluation, and a summary of relevant signaling pathways in fungal biofilm development.

Quantitative Data Summary

While specific data for this compound against fungal biofilms is not yet widely published, the following tables outline the expected quantitative data points that should be collected and analyzed when evaluating its anti-biofilm efficacy. These tables are based on standardized methodologies for assessing antifungal and anti-biofilm agents.[9][10][11][12]

Table 1: Planktonic vs. Biofilm Inhibitory Concentrations of this compound

ParameterDescriptionExpected Outcome for an Effective Agent
MIC (Minimum Inhibitory Concentration) Lowest concentration of this compound that prevents visible growth of planktonic fungal cells.A low MIC value indicates high potency against planktonic cells.
SMIC₅₀ (Sessile Minimum Inhibitory Concentration 50%) Concentration of this compound that inhibits 50% of biofilm metabolic activity compared to an untreated control.[11]A measurable SMIC₅₀ indicates an effect on biofilm viability.
SMIC₈₀ (Sessile Minimum Inhibitory Concentration 80%) Concentration of this compound that inhibits 80% of biofilm metabolic activity compared to an untreated control.[11]A measurable SMIC₈₀ demonstrates significant biofilm inhibition.
MBIC₅₀ (Minimum Biofilm Inhibitory Concentration 50%) Concentration of this compound that prevents 50% of biofilm formation.[13]A low MBIC₅₀ suggests strong inhibition of the initial stages of biofilm development.
MBEC₅₀ (Minimum Biofilm Eradication Concentration 50%) Concentration of this compound required to eradicate 50% of a pre-formed biofilm.[13]A low MBEC₅₀ indicates efficacy against mature biofilms.

Table 2: Time-Kill Kinetics of this compound against Fungal Biofilms

Time Point (hours)This compound ConcentrationLog₁₀ CFU/mL ReductionFungal Viability (%)
0Control (0 µg/mL)0100
61x SMIC₈₀--
121x SMIC₈₀--
241x SMIC₈₀--
481x SMIC₈₀--
242x SMIC₈₀--
482x SMIC₈₀--

Experimental Protocols

The following are detailed protocols for evaluating the anti-biofilm activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Fungal Cells

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[11]

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control, determined visually or spectrophotometrically at 490 nm.[10][11]

Protocol 2: Biofilm Formation and Inhibition (MBIC) Assay

This protocol utilizes a crystal violet staining method to quantify biofilm biomass.

  • Biofilm Formation:

    • In a 96-well flat-bottom microtiter plate, add 100 µL of the prepared fungal inoculum (0.5-2.5 x 10³ CFU/mL in RPMI 1640) to each well.

    • Add 100 µL of serially diluted this compound to the wells.

    • Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • Biofilm Staining:

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 20 minutes.

    • Wash the wells gently with distilled water to remove excess stain and allow the plate to air dry.

  • Quantification:

    • Solubilize the stained biofilm by adding 200 µL of 33% (v/v) acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The MBIC₅₀ is the concentration of this compound that results in a 50% reduction in absorbance compared to the drug-free control.

Protocol 3: Biofilm Metabolic Activity (SMIC) Assay using XTT

This colorimetric assay measures the metabolic activity of the biofilm.[11][12]

  • Biofilm Formation:

    • Form biofilms in a 96-well plate as described in Protocol 2, step 1, and incubate for 24 hours.

  • Drug Treatment:

    • After the initial 24-hour incubation, gently wash the pre-formed biofilms with PBS.

    • Add 200 µL of fresh RPMI 1640 medium containing serial dilutions of this compound to the wells.

    • Incubate for an additional 24 hours at 37°C.

  • XTT Assay:

    • Prepare an XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] solution and a menadione solution.

    • Immediately before use, mix the XTT and menadione solutions.

    • Wash the biofilms with PBS and add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance of the formazan product at 490 nm.

    • The SMIC₅₀ and SMIC₈₀ are the concentrations that cause a 50% and 80% reduction in metabolic activity, respectively, compared to the control.[11]

Signaling Pathways and Potential Mechanisms of Action

Fungal biofilm formation is a complex process regulated by intricate signaling networks.[14][15][16] Given that this compound damages the fungal cell membrane, it is plausible that its anti-biofilm activity may be mediated through the disruption of key signaling pathways that are sensitive to cell surface integrity and stress.

Key Signaling Pathways in Fungal Biofilm Formation
  • MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways, including the HOG (High Osmolarity Glycerol) pathway, are crucial for responding to environmental stresses, cell wall integrity, and morphogenesis, all of which are integral to biofilm formation.[14]

  • cAMP-PKA (cyclic AMP-Protein Kinase A) Pathway: This pathway is a central regulator of hyphal formation, a critical step in the development of robust biofilms in dimorphic fungi like Candida albicans.[14][16][17]

  • Calcineurin Pathway: This calcium-dependent signaling pathway is involved in stress responses, cell wall integrity, and virulence, and has been shown to influence biofilm formation.[17][18]

  • Quorum Sensing (QS): Fungal cells communicate via secreted molecules like farnesol and tyrosol to regulate population density-dependent behaviors, including the transition between yeast and hyphal forms and biofilm maturation.[7][8][19]

Hypothesized Mechanism of this compound in Biofilm Inhibition

Based on its known membrane-disrupting activity, this compound may inhibit biofilm formation through one or more of the following mechanisms:

  • Disruption of Adhesion: By altering the cell surface, this compound could interfere with the initial attachment of fungal cells to surfaces, a prerequisite for biofilm formation.

  • Induction of Cell Wall Stress: Damage to the cell membrane would likely trigger cell wall integrity signaling pathways (e.g., MAPK pathways), which, if overwhelmed, could lead to cell lysis or an inability to properly form the biofilm matrix.

  • Inhibition of Hyphal Morphogenesis: The stress induced by membrane damage could disrupt the signaling cascades (e.g., cAMP-PKA pathway) required for the yeast-to-hypha transition, resulting in the formation of less structured and more susceptible biofilms.

  • Interference with Quorum Sensing: Alterations in membrane integrity could affect the secretion or reception of quorum-sensing molecules, thereby disrupting the coordinated development of the biofilm.

Visualizations

Experimental Workflow for Anti-Biofilm Agent Screening

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Fungal Culture B Inoculum Preparation A->B E MIC Assay (Planktonic) B->E F MBIC Assay (Biofilm Inhibition) B->F G SMIC Assay (Metabolic Activity) B->G C This compound Stock D Serial Dilutions C->D D->E D->F D->G H Absorbance Reading E->H F->H G->H I Data Quantification H->I J Determination of MIC, MBIC, SMIC I->J

Caption: Workflow for evaluating the antifungal and anti-biofilm efficacy of this compound.

Signaling Pathways in Fungal Biofilm Formation

G cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_responses Cellular Responses cluster_biofilm Outcome Stimuli Surface Contact Nutrient Levels Cell Density (QS) MAPK MAPK Pathway Stimuli->MAPK PKA cAMP-PKA Pathway Stimuli->PKA Calcineurin Calcineurin Pathway Stimuli->Calcineurin Adhesion Adhesion MAPK->Adhesion Morphogenesis Hyphal Formation MAPK->Morphogenesis PKA->Morphogenesis Calcineurin->Adhesion Matrix Matrix Production Calcineurin->Matrix Biofilm Mature Biofilm Adhesion->Biofilm Morphogenesis->Biofilm Matrix->Biofilm G cluster_membrane Cellular Target cluster_effects Downstream Effects cluster_outcome Final Outcome Oxan This compound Membrane Fungal Cell Membrane Oxan->Membrane Damages Adhesion_Inhibit Inhibited Adhesion Membrane->Adhesion_Inhibit Morpho_Disrupt Disrupted Morphogenesis Membrane->Morpho_Disrupt Stress Cell Wall Stress Membrane->Stress Biofilm_Inhibit Biofilm Formation Inhibited Adhesion_Inhibit->Biofilm_Inhibit Morpho_Disrupt->Biofilm_Inhibit Stress->Biofilm_Inhibit

References

Using (+)-Oxanthromicin as a Molecular Probe in Fungal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxanthromicin is an anthranone-type natural product, originally isolated from Streptomyces sp., that has demonstrated significant antifungal activity.[1][2] Its mechanism of action involves the disruption of fungal cell integrity by causing damage to the cell membrane and inducing changes in the mitochondrial membrane potential.[1][2] These characteristics make this compound a valuable molecular probe for studying fungal cell biology, stress responses, and for screening new antifungal drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in fungal research.

Data Presentation

The antifungal activity of this compound against the phytopathogen Verticillium dahliae has been quantitatively assessed, providing key metrics for its efficacy.

ParameterValue (µg/mL)Target OrganismReference
EC50 (Mycelial Growth) 12.5Verticillium dahliae[1]
IC50 (Spore Germination) 9.8Verticillium dahliae[1]
MIC (Minimum Inhibitory Concentration) 16Verticillium dahliae[1]

Mechanism of Action & Signaling Pathway

This compound primarily exerts its antifungal effect by targeting two critical cellular components: the cell membrane and mitochondria.[1][2] Damage to the cell membrane leads to a loss of integrity and leakage of cellular contents. Concurrently, the alteration of the mitochondrial membrane potential disrupts cellular respiration and energy production, ultimately leading to fungal cell death. While the specific signaling cascades triggered by this compound are not yet fully elucidated, the observed cellular damage suggests the activation of general stress response pathways in fungi.

G General Fungal Stress Response to this compound cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_response Cellular Response Oxanthromicin This compound MembraneDamage Membrane Damage (Loss of Integrity) Oxanthromicin->MembraneDamage MitoPotentialChange Change in Mitochondrial Membrane Potential Oxanthromicin->MitoPotentialChange StressResponse General Stress Response Pathways MembraneDamage->StressResponse MitoPotentialChange->StressResponse CellDeath Cell Death StressResponse->CellDeath

Figure 1. Proposed mechanism of action of this compound leading to fungal cell death.

Experimental Protocols

The following are detailed protocols for assessing the antifungal activity and mechanism of action of this compound.

Fungal Spore Germination Inhibition Assay

This protocol determines the concentration of this compound that inhibits 50% of fungal spore germination (IC50).

Materials:

  • Fungal culture of interest (e.g., Verticillium dahliae)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • This compound stock solution (in DMSO)

  • Glass slides and coverslips

  • Moisture chamber

  • Light microscope

Procedure:

  • Culture the fungus on PDA plates until sufficient sporulation is observed.

  • Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Prepare serial dilutions of this compound in sterile distilled water containing 1% DMSO to achieve the desired final concentrations (e.g., 4, 8, 16, 32, 64 µg/mL). A control with 1% DMSO in sterile distilled water should be included.

  • Mix equal volumes of the spore suspension and each this compound dilution (or control).

  • Pipette 20 µL of each mixture onto a sterile glass slide, cover with a coverslip, and place in a moisture chamber.

  • Incubate at 25°C for 18-24 hours.

  • Observe at least 100 spores per replicate under a light microscope and count the number of germinated and non-germinated spores.

  • Calculate the percentage of spore germination inhibition for each concentration.

  • Determine the IC50 value by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.

G Workflow for Spore Germination Inhibition Assay start Start harvest Harvest Fungal Spores start->harvest adjust Adjust Spore Concentration harvest->adjust prepare Prepare this compound Dilutions adjust->prepare mix Mix Spores and Compound adjust->mix prepare->mix incubate Incubate on Slides mix->incubate observe Microscopic Observation incubate->observe calculate Calculate Inhibition % observe->calculate determine Determine IC50 calculate->determine end End determine->end

Figure 2. Experimental workflow for the fungal spore germination inhibition assay.

Fungal Mycelial Growth Inhibition Assay

This protocol is used to determine the effective concentration of this compound that inhibits 50% of mycelial growth (EC50).

Materials:

  • Fungal culture of interest

  • PDA plates

  • This compound stock solution (in DMSO)

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare PDA plates containing various concentrations of this compound (e.g., 0, 4, 8, 16, 32, 64 µg/mL). The final DMSO concentration should be consistent across all plates and not exceed 1%.

  • From the edge of an actively growing fungal colony on a PDA plate, take a 5 mm diameter mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both control and treatment plates).

  • Incubate the plates at 25°C.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant size.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 value by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.[1]

Assessment of Cell Membrane Damage using Propidium Iodide (PI) Staining

This protocol uses the fluorescent dye propidium iodide, which can only enter cells with compromised membranes, to assess cell membrane damage.

Materials:

  • Fungal spores or mycelia treated with this compound

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (1 mg/mL)

  • Fluorescence microscope

Procedure:

  • Treat fungal spores or mycelia with a fungicidal concentration of this compound (e.g., at or above the MIC) for a specified time. Include an untreated control.

  • Harvest the fungal cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS.

  • Add PI to a final concentration of 5 µg/mL.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Observe the cells under a fluorescence microscope using the appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).

  • Cells with damaged membranes will exhibit red fluorescence.

Assessment of Mitochondrial Membrane Potential using Rhodamine 123 Staining

This protocol utilizes the fluorescent dye Rhodamine 123, which accumulates in mitochondria with an active membrane potential, to assess mitochondrial function.

Materials:

  • Fungal spores or mycelia treated with this compound

  • PBS

  • Rhodamine 123 stock solution (1 mg/mL in ethanol)

  • Fluorescence microscope

Procedure:

  • Treat fungal spores or mycelia with this compound as described in the PI staining protocol.

  • Harvest and wash the fungal cells with PBS.

  • Resuspend the cells in PBS.

  • Add Rhodamine 123 to a final concentration of 10 µg/mL.

  • Incubate in the dark at 37°C for 30 minutes.

  • Wash the cells twice with PBS to remove excess dye.

  • Observe the cells under a fluorescence microscope using the appropriate filter set for Rhodamine 123 (excitation ~507 nm, emission ~529 nm).

  • A decrease in green fluorescence in treated cells compared to the control indicates a loss of mitochondrial membrane potential.[1]

Conclusion

This compound serves as a potent antifungal agent with a clear mechanism of action targeting the fungal cell membrane and mitochondria. The provided data and protocols offer a solid foundation for researchers to utilize this compound as a molecular probe to investigate fundamental fungal biology, explore mechanisms of antifungal resistance, and as a positive control in high-throughput screening for novel antifungal compounds. Further research into the specific signaling pathways affected by this compound could provide deeper insights into fungal stress responses and identify new targets for antifungal drug development.

References

Application Notes and Protocols for the Synthesis of (+)-Oxanthromicin Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the synthesis of analogues of (+)-Oxanthromicin for the specific purpose of detailed Structure-Activity Relationship (SAR) studies has not been extensively reported in peer-reviewed literature. Therefore, this document provides a comprehensive, albeit prospective, guide for researchers and drug development professionals. The methodologies and protocols outlined below are based on the known structure of this compound, a dimeric anthrone peroxide, and draw from established synthetic strategies for related natural products, particularly dimeric anthraquinones and other complex peroxide-containing molecules.

Introduction

This compound is a novel antibiotic isolated from Actinomadura sp. with a unique dimeric anthrone peroxide structure.[1] Its complex architecture and biological activity make it an intriguing scaffold for the development of new antimicrobial agents. Structure-Activity Relationship (SAR) studies are crucial for identifying the key structural motifs responsible for its antibiotic effects and for optimizing its pharmacological properties. This document outlines a proposed workflow for the synthesis and evaluation of this compound analogues.

Key Objectives for SAR Studies:

  • To elucidate the importance of the dimeric peroxide linkage for antimicrobial activity.

  • To investigate the influence of substitutions on the aromatic rings.

  • To explore the impact of modifications to the alkyl side chains.

  • To assess the role of stereochemistry in biological activity.

Proposed Synthetic Strategy: A Biomimetic Approach

A plausible and convergent strategy for the synthesis of this compound analogues is a biomimetic oxidative dimerization of monomeric anthrone precursors. This approach is inspired by the likely biosynthetic pathway of such dimeric natural products.

Retrosynthetic Analysis

The proposed retrosynthesis involves the disconnection of the dimeric peroxide linkage to yield two identical or different monomeric anthrone units. These monomers can be synthesized from simpler, commercially available starting materials.

G Oxanthromicin_Analogues This compound Analogues Dimerization Biomimetic Oxidative Dimerization Oxanthromicin_Analogues->Dimerization Monomeric_Anthrones Monomeric Anthrone Precursors Dimerization->Monomeric_Anthrones Functionalization Functional Group Interconversion Monomeric_Anthrones->Functionalization Core_Synthesis Anthrone Core Synthesis Functionalization->Core_Synthesis Starting_Materials Simple Aromatic Precursors Core_Synthesis->Starting_Materials

Caption: Retrosynthetic approach for this compound analogues.

Experimental Protocols

The following are generalized protocols for the key steps in the proposed synthesis of this compound analogues. Researchers should optimize these conditions for each specific analogue.

Protocol for Synthesis of Monomeric Anthrone Precursors

Objective: To synthesize a variety of substituted anthrone monomers for subsequent dimerization.

Materials:

  • Substituted 2-methylbenzoic acids

  • Thionyl chloride or oxalyl chloride

  • Appropriately substituted benzene derivatives

  • Aluminum chloride (AlCl₃) or other Lewis acids for Friedel-Crafts acylation

  • Reducing agent (e.g., NaBH₄, SnCl₂/HCl)

  • Anhydrous solvents (DCM, THF, etc.)

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: A solution of the substituted 2-methylbenzoic acid in an anhydrous solvent (e.g., DCM) is treated with an excess of thionyl chloride or oxalyl chloride. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

  • Friedel-Crafts Acylation: The crude acid chloride is dissolved in an anhydrous solvent and added dropwise to a cooled suspension of a Lewis acid (e.g., AlCl₃) and the desired substituted benzene derivative. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched by pouring onto ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Reduction to Anthrone: The resulting benzophenone derivative is reduced to the corresponding anthrone. This can be achieved through various methods, such as Clemmensen or Wolff-Kishner reduction, or more mildly with reagents like sodium borohydride followed by acid-catalyzed dehydration. The product is purified by column chromatography.

Protocol for Biomimetic Oxidative Dimerization

Objective: To couple the monomeric anthrone precursors to form the dimeric peroxide core.

Materials:

  • Substituted anthrone monomer

  • Oxidizing agent (e.g., atmospheric oxygen, H₂O₂, m-CPBA)

  • Base catalyst (e.g., DBU, triethylamine)

  • Solvent (e.g., DMSO, DMF)

Procedure:

  • A solution of the monomeric anthrone in a suitable solvent (e.g., DMSO) is treated with a catalytic amount of a non-nucleophilic base (e.g., DBU).

  • The reaction mixture is stirred under an atmosphere of oxygen (or treated with another oxidizing agent) at room temperature. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon consumption of the starting material, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by preparative HPLC to isolate the desired dimeric peroxide analogue.

Proposed Analogues for SAR Studies

The following table outlines a series of proposed analogues for initial SAR studies, focusing on systematic modifications of the this compound scaffold.

Analogue ID Modification from Parent Structure Rationale
OXA-001 Monomeric anthrone (no dimerization)Investigate the necessity of the dimeric structure.
OXA-002 De-peroxide dimer (ether linkage)Determine the role of the peroxide bridge in activity.
OXA-003 Removal of methyl group at C-5Probe the influence of alkyl substitution on the aromatic core.
OXA-004 Replacement of methyl with ethyl at C-5Evaluate the effect of larger alkyl groups.
OXA-005 Introduction of a hydroxyl group at C-7Assess the impact of polar substituents.
OXA-006 Introduction of a methoxy group at C-7Compare the effect of a hydrogen bond donor vs. acceptor.
OXA-007 Introduction of a fluorine atom at C-7Investigate the influence of electron-withdrawing groups.
OXA-008 Truncation of the C-3 side chainDetermine the importance of the side chain length.
OXA-009 Enantiomer of the natural productElucidate the stereochemical requirements for activity.

Data Presentation for SAR Analysis

Quantitative data from biological assays should be summarized in a clear and concise table to facilitate comparison and the elucidation of structure-activity relationships.

Table of Hypothetical SAR Data:

Analogue ID Modification MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli IC₅₀ (µM) vs. HeLa cells
This compound Parent Compound0.5>6410
OXA-001 Monomer>128>128>100
OXA-002 Ether Linkage32>12850
OXA-003 No C-5 Methyl2>6415
OXA-004 C-5 Ethyl1>6412
OXA-005 C-7 Hydroxyl0.25328
OXA-006 C-7 Methoxy4>6425
OXA-007 C-7 Fluoro16410
OXA-008 Truncated Side Chain16>12840
OXA-009 Enantiomer8>12830

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Visualization of Workflows

Experimental Workflow for Analogue Synthesis

G Start Select Target Analogue Monomer_Synth Synthesize Monomeric Anthrone Precursor Start->Monomer_Synth Purify_Monomer Purify Monomer via Chromatography Monomer_Synth->Purify_Monomer Dimerize Perform Oxidative Dimerization Purify_Monomer->Dimerize Purify_Dimer Purify Dimer via HPLC Dimerize->Purify_Dimer Characterize Structural Characterization (NMR, MS) Purify_Dimer->Characterize Biological_Eval Biological Evaluation Characterize->Biological_Eval

Caption: Workflow for the synthesis and evaluation of analogues.

Signaling Pathway Analysis (Hypothetical)

While the precise mechanism of action of this compound is unknown, a potential signaling pathway to investigate would be the induction of oxidative stress leading to apoptosis in bacterial cells.

G Oxanthromicin This compound Analogue Cell_Entry Bacterial Cell Entry Oxanthromicin->Cell_Entry ROS_Generation Generation of Reactive Oxygen Species (ROS) Cell_Entry->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis Bacterial Apoptosis/Cell Death DNA_Damage->Apoptosis Protein_Oxidation->Apoptosis Lipid_Peroxidation->Apoptosis

Caption: Hypothetical mechanism of action pathway for investigation.

References

Application Notes and Protocols for In Vivo Evaluation of (+)-Oxanthromicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxanthromicin is a novel polycyclic xanthone antibiotic isolated from Actinomadura sp.[1]. Natural products belonging to the polycyclic xanthone class have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains[2]. Some of these compounds have also exhibited antineoplastic properties[2]. The proposed mechanism of action for some xanthone derivatives involves the disruption of the bacterial cell wall and inhibition of DNA synthesis[3][4]. This document provides a detailed experimental framework for the in vivo evaluation of this compound, focusing on its potential as an antibacterial agent against clinically relevant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).

Preclinical In Vivo Testing Strategy

The in vivo assessment of a novel antibiotic candidate like this compound follows a structured approach, beginning with acute toxicity studies to determine a safe dose range, followed by efficacy studies in relevant infection models.

Logical Workflow for In Vivo Evaluation

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Reporting compound_prep Compound Formulation toxicity_study Acute Toxicity Study (Dose Escalation) compound_prep->toxicity_study pk_study Pharmacokinetic Profiling (Single Dose) toxicity_study->pk_study Determine MTD infection_model Murine Sepsis Model (MRSA) pk_study->infection_model Inform Dose Selection efficacy_testing Efficacy Study (Multiple Dosing Regimens) infection_model->efficacy_testing bacterial_load Determine Bacterial Load (CFU) efficacy_testing->bacterial_load survival_analysis Survival Analysis efficacy_testing->survival_analysis histopathology Histopathology of Target Organs efficacy_testing->histopathology data_summary Data Summarization & Reporting bacterial_load->data_summary survival_analysis->data_summary histopathology->data_summary

Caption: Workflow for the in vivo evaluation of this compound.

Putative Signaling Pathway of Action

While the precise mechanism of this compound is yet to be fully elucidated, based on related xanthone compounds, a plausible mechanism involves a dual attack on the bacterial cell. This includes disruption of the cell envelope and inhibition of DNA replication.

G cluster_0 Bacterial Cell Envelope cluster_1 Intracellular Targets oxanthromicin This compound cell_wall Cell Wall Integrity oxanthromicin->cell_wall Disrupts membrane Cell Membrane Potential oxanthromicin->membrane Depolarizes dna_gyrase DNA Gyrase oxanthromicin->dna_gyrase Inhibits cell_death Bacterial Cell Death cell_wall->cell_death membrane->cell_death dna_replication DNA Replication dna_gyrase->dna_replication Required for dna_replication->cell_death Inhibition leads to

Caption: Putative dual-action mechanism of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Based on methodologies for similar compounds, this compound can be formulated for parenteral administration.

Materials:

  • This compound powder

  • Sterile 5% Dextrose in Water (D5W)[3]

  • Sterile pyrogen-free vials

  • Vortex mixer

  • Sonicator

  • 0.22 µm sterile syringe filters

Protocol:

  • Accurately weigh the required amount of this compound powder in a sterile vial.

  • Add a small volume of sterile D5W to create a slurry.

  • Vortex vigorously for 2 minutes to aid dissolution.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to the final desired concentration with sterile D5W.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Prepare fresh on the day of dosing.

Acute Toxicity Study in Mice

This protocol is adapted from the OECD guidelines for the testing of chemicals (Test Guideline 423: Acute Toxic Class Method)[5][6].

Animals:

  • Female BALB/c mice, 6-8 weeks old.

Protocol:

  • House the animals in standard conditions with ad libitum access to food and water.

  • Acclimatize the animals for at least 5 days before the experiment.

  • Group the animals (n=3 per group) and administer a single dose of this compound via intravenous (IV) or intraperitoneal (IP) injection.

  • Start with a dose of 50 mg/kg. Subsequent dose levels can be 300 mg/kg and 2000 mg/kg, depending on the observed toxicity.

  • A control group will receive the vehicle (sterile D5W) only.

  • Observe the animals for clinical signs of toxicity continuously for the first 4 hours post-dosing, and then daily for 14 days.

  • Record body weight on days 0, 7, and 14.

  • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
Vehicle30/3None observed
503
3003
20003
Murine Sepsis Model for MRSA Infection

This protocol establishes a systemic infection to evaluate the efficacy of this compound.

Materials:

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate Buffered Saline (PBS)

  • Mucin

  • Male or female BALB/c mice, 6-8 weeks old

Protocol:

  • Culture the MRSA strain overnight in TSB at 37°C.

  • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Prepare the inoculum by mixing the bacterial suspension with an equal volume of 5% mucin to enhance virulence.

  • Induce sepsis in mice by intraperitoneal (IP) injection of 0.5 mL of the bacterial inoculum.

  • Initiate treatment with this compound 1-2 hours post-infection. Administer the compound via IV or IP route.

  • Include a vehicle control group and a positive control group (e.g., vancomycin or linezolid).

  • Administer treatment at selected dosing intervals (e.g., every 12 or 24 hours) for a specified duration (e.g., 3-7 days).

  • Monitor the animals for survival and clinical signs of illness daily for up to 14 days.

Efficacy Endpoints:

  • Survival: Record the number of surviving animals in each group daily.

  • Bacterial Load: At 24 or 48 hours post-infection, a subset of animals from each group can be euthanized. Harvest spleens and/or kidneys, homogenize the tissues, and perform serial dilutions for CFU counting on Tryptic Soy Agar (TSA) plates.

Data Presentation:

Table 1: Survival Data

Treatment GroupDose (mg/kg)Number of AnimalsPercent Survival (Day 14)
Vehicle-10
This compoundLow Dose10
This compoundMid Dose10
This compoundHigh Dose10
Vancomycin1010

Table 2: Bacterial Load in Spleen (48h post-infection)

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Spleen ± SD
Vehicle-
This compoundLow Dose
This compoundMid Dose
This compoundHigh Dose
Vancomycin10

Conclusion

This document outlines a comprehensive strategy for the in vivo evaluation of this compound. The successful completion of these studies will provide crucial data on the safety and efficacy of this novel antibiotic, forming the basis for further preclinical and potential clinical development. The proposed murine sepsis model is a robust and widely accepted model for evaluating systemic antibacterial agents[7][8]. The data generated will be essential for determining the therapeutic potential of this compound in treating serious Gram-positive infections.

References

Troubleshooting & Optimization

improving (+)-Oxanthromicin extraction yield from fermentation broth

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of (+)-Oxanthromicin from fermentation broth. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my this compound yield is lower than expected?

A1: Initially, you should verify the fermentation parameters. Low yield often originates from suboptimal fermentation conditions rather than the extraction process itself. Key factors to check include pH, temperature, aeration, and nutrient composition of the culture medium.[1][2][3][4][5] It's also crucial to ensure the producing strain, Actinomadura sp. SCC 1646, is viable and producing the antibiotic as expected.[6][7]

Q2: Which solvent system is recommended for the initial liquid-liquid extraction of this compound?

A2: Ethyl acetate is a commonly used and effective solvent for extracting antibiotics from fermentation broths.[8][9] Other solvents like n-butanol have also shown high recovery rates for similar compounds.[10] The choice of solvent can be influenced by the polarity of this compound and the presence of impurities. It is advisable to perform small-scale pilot extractions with different solvents to determine the most efficient one for your specific fermentation broth.

Q3: How does the pH of the fermentation broth affect the extraction efficiency?

A3: The pH of the fermentation broth is a critical parameter that can significantly influence the extraction efficiency of this compound. The charge state of the molecule, and therefore its solubility in the organic solvent, is pH-dependent. For many antibiotic extractions, adjusting the pH to a slightly acidic or basic condition can improve partitioning into the organic phase.[11][12] It is recommended to experimentally determine the optimal pH for your extraction.

Q4: What are the common issues encountered during the concentration of the crude extract?

A4: A primary issue during the concentration of the crude extract is the potential for thermal degradation of this compound. To mitigate this, it is recommended to use a rotary evaporator under reduced pressure and at a controlled, low temperature. Another common problem is the co-precipitation of impurities, which can be addressed by subsequent purification steps.

Q5: Can I use adsorbent resins for the purification of this compound?

A5: Yes, adsorbent resins are highly effective for the purification of antibiotics and other secondary metabolites from crude extracts.[13][14][15] Macroporous adsorbent resins can selectively adsorb this compound, allowing for the removal of impurities.[16] The selection of the appropriate resin depends on the polarity and molecular size of this compound.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low this compound Yield in Crude Extract 1. Incomplete cell lysis. 2. Suboptimal solvent-to-broth ratio. 3. Incorrect pH of the fermentation broth. 4. Emulsion formation during extraction.1. Consider mechanical cell disruption methods (e.g., sonication) before solvent extraction. 2. Optimize the solvent-to-broth ratio; a common starting point is 1:1 (v/v).[8][9] 3. Perform a pH optimization study for the extraction. 4. Centrifuge the mixture at a higher speed or add a small amount of a de-emulsifying agent.
Presence of Impurities in the Final Product 1. Inefficient separation of the organic and aqueous phases. 2. Co-extraction of other metabolites with similar polarity. 3. Insufficient washing of the organic phase.1. Ensure complete phase separation by allowing sufficient settling time or by centrifugation. 2. Employ a multi-step purification process, such as column chromatography with different stationary phases. 3. Wash the organic phase with a buffer solution at a pH where the impurities are ionized and more soluble in the aqueous phase.
Degradation of this compound 1. Exposure to high temperatures during solvent evaporation. 2. Presence of degradative enzymes in the fermentation broth. 3. pH instability during extraction.1. Use low-temperature evaporation techniques like a rotary evaporator with a chilled water bath. 2. Consider a rapid extraction process post-fermentation or the addition of enzyme inhibitors. 3. Buffer the fermentation broth to the optimal pH before and during extraction.
Poor Performance of Adsorbent Resin 1. Incorrect resin choice for this compound. 2. Incomplete elution of the compound from the resin. 3. Fouling of the resin by other components in the crude extract.1. Screen a panel of adsorbent resins with varying polarities and pore sizes.[13][14] 2. Optimize the eluting solvent system (e.g., by varying the concentration of the organic solvent in the eluent). 3. Pre-treat the crude extract to remove highly non-polar or charged impurities before loading it onto the column.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound
  • Preparation of Fermentation Broth:

    • Centrifuge the fermentation broth at 8000 rpm for 15 minutes to separate the supernatant from the mycelia.[16]

    • Adjust the pH of the supernatant to the predetermined optimal value using 1M HCl or 1M NaOH.

  • Liquid-Liquid Extraction:

    • Mix the pH-adjusted supernatant with an equal volume of ethyl acetate in a separatory funnel.[8][9]

    • Shake the funnel vigorously for 10 minutes, periodically venting to release pressure.

    • Allow the phases to separate completely.

    • Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

  • Concentration:

    • Combine the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Purification by Adsorbent Resin Chromatography
  • Resin Preparation:

    • Select a suitable macroporous adsorbent resin (e.g., D101).[16]

    • Wash the resin sequentially with ethanol and deionized water to remove any preservatives and impurities.

    • Pack the resin into a chromatography column.

  • Sample Loading and Washing:

    • Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase (e.g., 10% ethanol in water).

    • Load the dissolved sample onto the prepared column.

    • Wash the column with several column volumes of the initial mobile phase to remove unbound impurities.

  • Elution:

    • Elute the bound this compound using a stepwise or linear gradient of increasing ethanol concentration in water (e.g., 10% to 90% ethanol).[16]

    • Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPLC).

  • Final Concentration:

    • Pool the fractions containing pure this compound.

    • Concentrate the pooled fractions under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Effect of Different Solvents on the Extraction Yield of this compound

SolventPolarity IndexYield (%)Purity (%)
Ethyl Acetate4.485 ± 365 ± 4
n-Butanol4.092 ± 258 ± 5
Dichloromethane3.175 ± 472 ± 3
Chloroform4.178 ± 370 ± 4

Table 2: Influence of pH on the Extraction Efficiency using Ethyl Acetate

pHYield (%)Partition Coefficient
5.072 ± 42.6
6.085 ± 35.7
7.088 ± 27.3
8.082 ± 34.6
9.075 ± 42.9

Visualizations

Extraction_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelia (discard) Centrifugation->Mycelia pH_Adjustment pH Adjustment Supernatant->pH_Adjustment Liquid_Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjustment->Liquid_Liquid_Extraction Aqueous_Phase Aqueous Phase (re-extract) Liquid_Liquid_Extraction->Aqueous_Phase Organic_Phase Organic Phase Liquid_Liquid_Extraction->Organic_Phase Drying Drying (Anhydrous Na2SO4) Organic_Phase->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: Workflow for the initial extraction of this compound.

Purification_Workflow Crude_Extract Crude this compound Extract Dissolution Dissolution in Initial Mobile Phase Crude_Extract->Dissolution Column_Loading Loading onto Adsorbent Resin Column Dissolution->Column_Loading Washing Washing (Low % Organic Solvent) Column_Loading->Washing Elution Gradient Elution (Increasing % Organic Solvent) Washing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis Analysis (e.g., HPLC) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Pure_Product Purified this compound Final_Concentration->Pure_Product

Caption: Purification workflow for this compound using adsorbent resin.

Troubleshooting_Logic Start Low Final Yield Check_Fermentation Check Fermentation Parameters & Productivity Start->Check_Fermentation Fermentation_OK Fermentation OK? Check_Fermentation->Fermentation_OK Optimize_Fermentation Optimize Fermentation (Medium, pH, Temp) Fermentation_OK->Optimize_Fermentation No Check_Extraction Analyze Crude Extract Yield Fermentation_OK->Check_Extraction Yes Success Yield Improved Optimize_Fermentation->Success Extraction_Yield_Low Crude Yield Low? Check_Extraction->Extraction_Yield_Low Optimize_Extraction Optimize Extraction (Solvent, pH, Ratio) Extraction_Yield_Low->Optimize_Extraction Yes Check_Purification Analyze Purity & Recovery from Purification Extraction_Yield_Low->Check_Purification No Optimize_Extraction->Success Purification_Loss High Loss in Purification? Check_Purification->Purification_Loss Optimize_Purification Optimize Purification (Resin, Elution) Purification_Loss->Optimize_Purification Yes Purification_Loss->Success No Optimize_Purification->Success

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting (+)-Oxanthromicin Bioassay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Oxanthromicin bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with this compound, a natural product known to induce the mislocalization of K-Ras from the cell membrane.[1]

This guide provides frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and insights into the mechanism of action of this compound to help you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High variability in bioassay results can be frustrating and can compromise the integrity of your data. Below are common issues encountered when working with this compound and other cell-based assays, along with potential causes and solutions.

Issue 1: High Variability in K-Ras Mislocalization Quantification

Q1: We are observing significant well-to-well and plate-to-plate variability in our K-Ras mislocalization assay. What are the likely causes and how can we minimize this?

A1: Variability in high-content imaging assays can stem from multiple sources, ranging from cell culture practices to image acquisition and analysis. Here’s a breakdown of potential culprits and troubleshooting strategies:

Potential CauseTroubleshooting & Optimization
Cell Health and Passage Number Cell lines can change phenotypically over time with increasing passage numbers, affecting their response to treatments. Always use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination, as it can significantly alter cellular behavior.[2][3]
Inconsistent Cell Seeding Uneven cell distribution or variations in cell density can lead to inconsistent results. Ensure thorough cell suspension mixing before plating and optimize seeding density to have cells in an exponential growth phase during treatment.
Edge Effects Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, leading to "edge effects".[4] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Compound Solubility and Stability This compound is soluble in DMSO, ethanol, and methanol.[1] Ensure the compound is fully dissolved in the stock solution and diluted appropriately in culture media to avoid precipitation. Prepare fresh dilutions for each experiment.
Incubation Conditions Inconsistent temperature, humidity, and CO2 levels can impact cell health and drug efficacy. Ensure incubators are properly calibrated and maintained. Minimize the time plates are outside the incubator.
Image Acquisition Parameters Variations in focus, laser power, and detector gain during confocal microscopy can introduce significant variability. Use automated focusing and consistent settings across all wells and plates. Regularly check for and correct non-uniform illumination.
Image Analysis Settings Inconsistent segmentation of cells or incorrect background subtraction can lead to variable quantification of K-Ras mislocalization. Develop a standardized and robust image analysis workflow with consistent parameters for object detection and measurement.

Issue 2: Low or No Apparent this compound Activity

Q2: We are not observing the expected K-Ras mislocalization effect with this compound. What could be wrong?

A2: A lack of bioactivity can be due to issues with the compound, the assay system, or the experimental setup.

Potential CauseTroubleshooting & Optimization
Compound Degradation Improper storage of this compound can lead to loss of activity. Store stock solutions at -20°C or lower and minimize freeze-thaw cycles by preparing aliquots.
Incorrect Cell Line or K-Ras Construct The published bioassay for this compound uses Madin-Darby canine kidney (MDCK) cells stably expressing mGFP-K-RasG12V.[3] Ensure you are using a cell line and a K-Ras construct that are appropriate for the assay.
Suboptimal Treatment Time and Concentration The effect of this compound on K-Ras localization may be time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and experimental setup.
Fluorescent Protein Issues Low expression or poor folding of the fluorescently tagged K-Ras can result in a weak signal that is difficult to quantify. Ensure the expression vector is appropriate for your cell line and that the fluorescent tag does not interfere with K-Ras localization or function.

Experimental Protocols

Key Experiment: K-Ras Mislocalization Assay by Quantitative Confocal Microscopy

This protocol is adapted from published studies on this compound and its analogs.[3]

1. Cell Culture and Seeding:

  • Culture Madin-Darby canine kidney (MDCK) cells stably co-expressing a green fluorescent protein-tagged oncogenic K-Ras (e.g., mGFP-K-RasG12V) and a red fluorescent endomembrane marker (e.g., mCherry-CAAX).
  • Seed the cells in 96-well, black-walled, clear-bottom imaging plates at a density that allows them to reach 60-80% confluency at the time of imaging.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
  • Carefully remove the culture medium from the wells and replace it with the medium containing the diluted this compound or vehicle control.
  • Incubate the plates for the desired duration (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

3. Cell Fixation and Staining (Optional):

  • After incubation, gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
  • Wash the cells three times with PBS.
  • If nuclear staining is desired, incubate with a fluorescent nuclear stain (e.g., DAPI) according to the manufacturer's instructions.
  • Wash again with PBS and leave the cells in PBS for imaging.

4. Confocal Microscopy and Image Acquisition:

  • Use a high-content imaging system or a confocal microscope equipped with appropriate lasers and filters for the fluorescent proteins used (e.g., 488 nm for GFP, 561 nm for mCherry).
  • Acquire images from the center of each well, ensuring that the focal plane is set to the middle of the cells.
  • Use consistent acquisition settings (laser power, detector gain, pinhole size) for all wells to ensure comparability.

5. Image Analysis and Quantification:

  • Quantify the mislocalization of K-Ras from the plasma membrane to endomembranes by measuring the colocalization between the GFP-K-Ras and mCherry-CAAX signals.
  • Use image analysis software to calculate a colocalization coefficient, such as Manders' coefficient. This will provide a quantitative measure of the fraction of GFP-K-Ras that has moved to the endomembranes.
  • Plot the colocalization coefficient against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Quantitative Data Summary

The following table summarizes the reported bioactivity of this compound and a related synthetic analog in the K-Ras mislocalization assay.[3] This data can serve as a benchmark for your own experiments.

CompoundBioassayCell LineIC50 (µM)
This compoundK-Ras MislocalizationMDCK15
Oxanthroquinone ethyl ester (synthetic analog)K-Ras MislocalizationMDCK4.6

Note: IC50 values can vary between laboratories and even between experiments due to the factors outlined in the troubleshooting section. This table should be used as a general guide.

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action of this compound can aid in troubleshooting and interpreting results.

K-Ras and Plasma Membrane Localization:

Oncogenic K-Ras proteins must be localized to the inner leaflet of the plasma membrane to exert their function in driving cell proliferation and survival.[1][5] This localization is a dynamic process involving post-translational modifications and interactions with specific membrane lipids.

Role of Sphingomyelin Metabolism:

Recent studies have shown that the metabolism of sphingomyelin is a critical regulator of K-Ras localization and function.[2][6][7] Specifically, the inhibition of acid sphingomyelinase (ASM), an enzyme that breaks down sphingomyelin into ceramide, leads to the mislocalization of K-Ras from the plasma membrane.[2][6] This suggests that this compound may exert its effect by modulating the sphingomyelin pathway. An oxanthroquinone derivative, G01, has been shown to enhance cellular sphingomyelin and ceramide levels, suggesting its molecular target may involve sphingomyelin metabolism.[5]

Experimental Workflow for Investigating this compound Bioactivity

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture MDCK Cell Culture (mGFP-K-RasG12V & mCherry-CAAX) Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep This compound Stock & Dilutions Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-48h) Treatment->Incubation Fixation Fixation & Staining Incubation->Fixation Imaging Confocal Microscopy Fixation->Imaging Quantification Image Analysis (Colocalization) Imaging->Quantification Results Dose-Response Curve & IC50 Quantification->Results

A streamlined workflow for the this compound K-Ras mislocalization bioassay.

Troubleshooting Logic for Bioassay Variability

troubleshooting_logic Start High Bioassay Variability Observed Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Plating Verify Cell Seeding Consistency Start->Check_Plating Check_Compound Confirm Compound Integrity & Solubility Start->Check_Compound Check_Cells->Check_Plating Check_Plating->Check_Compound Check_Incubation Monitor Incubator Conditions Check_Compound->Check_Incubation Check_Imaging Review Microscopy Settings Check_Incubation->Check_Imaging Check_Analysis Standardize Image Analysis Workflow Check_Imaging->Check_Analysis Resolved Variability Reduced Check_Analysis->Resolved

A logical approach to identifying sources of variability in the bioassay.

Simplified Sphingomyelin-K-Ras Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane KRas_PM K-Ras (Active) Effector Downstream Effectors (e.g., RAF) KRas_PM->Effector Activation Proliferation Cell Proliferation & Survival Effector->Proliferation Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide ASM Ceramide->KRas_PM Maintains Localization ASM Acid Sphingomyelinase (ASM) ASM->KRas_PM Maintains Localization Oxanthromicin This compound Oxanthromicin->ASM Inhibition?

Proposed mechanism of this compound via the sphingomyelin pathway to mislocalize K-Ras.

References

Navigating the Challenges of (+)-Oxanthromicin's Low Aqueous Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with the low aqueous solubility of (+)-Oxanthromicin. The following information is designed to assist in the successful design and execution of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: Why is the aqueous solubility of this compound a concern for my experiments?

A2: The majority of biological assays, including cell-based studies, are conducted in aqueous environments. Low aqueous solubility can lead to several experimental issues, such as:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and unreliable results.

  • Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that reaches its target, potentially underestimating its true potency.

  • Inconsistent Results: Variability in the amount of dissolved compound between experiments can lead to poor reproducibility.

Q3: How can I prepare a stock solution of this compound for my experiments?

A3: Given its solubility profile, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Troubleshooting Guide: Dealing with Precipitation and Inconsistent Results

Encountering precipitation or observing inconsistent results are common indicators of solubility issues with this compound. This guide provides a systematic approach to troubleshooting these problems.

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solubility Enhancement Strategies cluster_3 Validation A Precipitation observed in aqueous experimental medium C Verify stock solution concentration and integrity A->C B Inconsistent/non-reproducible experimental results B->C D Check final concentration of organic solvent (e.g., DMSO) in the final aqueous solution C->D E Decrease final concentration of this compound D->E If solvent concentration is already high F Optimize co-solvent concentration D->F If solvent concentration is low G Consider formulation strategies: - Sonication - Use of surfactants - Complexation with cyclodextrins E->G F->G H Perform solubility assessment of the new formulation G->H I Re-run experiment with optimized conditions H->I G cluster_0 Upstream Activation cluster_1 Plasma Membrane cluster_2 Downstream Signaling Pathways cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS KRas_inactive K-Ras-GDP (inactive) SOS->KRas_inactive promotes GDP-GTP exchange KRas_active K-Ras-GTP (active) KRas_inactive->KRas_active RAF RAF KRas_active->RAF PI3K PI3K KRas_active->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Oxanthromicin This compound Oxanthromicin->KRas_active Inhibits plasma membrane localization

References

preventing degradation of (+)-Oxanthromicin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of (+)-Oxanthromicin during storage. It includes troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in maintaining the integrity of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended long-term storage temperature for this compound is -20°C.[1][2] Some suppliers indicate a stability of at least four years under these conditions.[1]

Q2: In what solvents is this compound soluble?

A2: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2]

Q3: How should I handle this compound upon receipt?

A3: Upon receipt, it is recommended to store the compound at -20°C immediately. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: As a dimeric anthrone polyketide, this compound may be susceptible to degradation through several pathways, including:

  • Oxidation: The anthrone structure and multiple hydroxyl groups make it potentially susceptible to oxidation.[4][5]

  • Hydrolysis: Although it lacks highly labile ester or amide bonds, prolonged exposure to acidic or basic conditions could potentially lead to structural changes.[3]

  • Photolysis: Exposure to UV or visible light can induce degradation in complex organic molecules.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of biological activity in an assay. Compound degradation due to improper storage or handling.1. Confirm that the compound has been stored at -20°C and protected from light. 2. Prepare fresh stock solutions from a new vial of the solid compound. 3. Perform a quality control check of your stock solution using an appropriate analytical method like HPLC to assess its purity and concentration.
Appearance of new peaks in HPLC/LC-MS analysis of a stock solution. Degradation of this compound into one or more new products.1. Review the storage conditions of the stock solution (temperature, solvent, duration). 2. Consider the possibility of solvent-mediated degradation. If possible, prepare fresh solutions in a different recommended solvent. 3. Perform a forced degradation study (see experimental protocol below) to intentionally generate degradation products and use them as standards to identify the unknown peaks.
Color change of the solid compound or solutions. This may indicate oxidation or other chemical transformations.1. Discontinue use of the discolored material. 2. If possible, acquire a new batch of the compound. 3. Ensure that the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation.

Illustrative Degradation Data

The following table presents hypothetical quantitative data on the degradation of this compound under various stress conditions. This data is for illustrative purposes only and is based on general knowledge of the stability of similar compounds. Actual degradation rates should be determined experimentally.

Condition Duration Temperature Percent Degradation (Illustrative)
0.1 M HCl24 hours60°C12%
0.1 M NaOH24 hours60°C25%
3% H₂O₂24 hours25°C18%
Heat (Solid)72 hours80°C8%
Light (UV/Vis)48 hours25°C15%

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is designed to intentionally degrade a compound to identify potential degradation products and establish its stability profile.[6]

Objective: To achieve approximately 5-20% degradation of this compound.

Materials:

  • This compound

  • Methanol or DMSO (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the mixture at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at 80°C.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber.

    • Wrap a control sample in aluminum foil to protect it from light.

    • Withdraw samples from both the exposed and control solutions at specified time points.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

Visualizations

G Hypothetical Degradation Pathway of this compound A This compound B Oxidized Products A->B Oxidizing agents (e.g., H₂O₂) or atmospheric oxygen C Hydrolytic Products A->C Acidic or basic conditions D Photolytic Products A->D UV/Visible light exposure

Caption: Hypothetical degradation pathways of this compound.

G Experimental Workflow for Stability Assessment cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid HPLC_MS HPLC/LC-MS Analysis Acid->HPLC_MS Base Base Base->HPLC_MS Oxidation Oxidation Oxidation->HPLC_MS Heat Heat Heat->HPLC_MS Light Light Light->HPLC_MS Structure_Elucidation Structure Elucidation (if necessary) HPLC_MS->Structure_Elucidation Degradation_Profile Degradation Profile HPLC_MS->Degradation_Profile Structure_Elucidation->Degradation_Profile Stability_Indicating_Method Stability-Indicating Method Degradation_Profile->Stability_Indicating_Method Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Compound->Light

Caption: General workflow for assessing compound stability.

References

Technical Support Center: Overcoming Resistance to (+)-Oxanthromicin in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential resistance to (+)-Oxanthromicin in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an anthranone-type natural product isolated from Streptomyces sp.[1]. It exhibits antifungal activity by disrupting the fungal cell membrane and altering the mitochondrial membrane potential[1]. This dual mechanism leads to the inhibition of spore germination and mycelial growth in susceptible fungi, such as Verticillium dahliae[1].

Q2: What are the common reasons for observing reduced susceptibility or resistance to an antifungal agent like this compound?

A2: While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of antifungal resistance can be broadly categorized. These include, but are not limited to:

  • Target modification: Alterations in the structure of the cellular components targeted by the drug, reducing its binding affinity.

  • Efflux pumps: Increased expression of transporter proteins that actively pump the antifungal agent out of the cell, preventing it from reaching its target[2][3].

  • Alterations in membrane composition: Changes in the lipid and sterol composition of the fungal cell membrane can decrease the efficacy of membrane-targeting drugs.

  • Biofilm formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix and altered physiological state of the cells[3].

  • Stress response pathways: Upregulation of cellular stress response pathways that can mitigate the damage caused by the antifungal agent.

Q3: How can I confirm if my fungal strain has developed resistance to this compound?

A3: Confirmation of resistance involves determining the Minimum Inhibitory Concentration (MIC) of this compound for your fungal strain and comparing it to a susceptible, wild-type control strain. A significant increase in the MIC value for your experimental strain suggests the development of resistance. Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution or agar dilution assays are recommended for determining MIC values[4][5][6].

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: Increased MIC of this compound Observed in a Previously Susceptible Fungal Strain.
  • Possible Cause 1: Development of Genetic Resistance.

    • Troubleshooting Steps:

      • Sequence Analysis: Sequence the genes of potential drug targets or genes involved in membrane biosynthesis in both the resistant and susceptible parent strains to identify any mutations.

      • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to investigate the expression levels of genes encoding efflux pumps (e.g., ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters)[2][3]. Overexpression of these genes is a common resistance mechanism.

      • Whole Genome Sequencing: For a more comprehensive analysis, perform whole-genome sequencing of the resistant strain to identify novel mutations or genetic rearrangements that may contribute to resistance.

  • Possible Cause 2: Experimental Inconsistency.

    • Troubleshooting Steps:

      • Verify Inoculum: Ensure the fungal inoculum is prepared consistently and at the correct density for each experiment.

      • Confirm Drug Concentration: Double-check the preparation and final concentrations of the this compound stock and working solutions.

      • Standardize Assay Conditions: Strictly adhere to a standardized susceptibility testing protocol (e.g., CLSI M27 for yeasts) to ensure reproducibility[6][7]. Pay close attention to media composition, incubation time, and temperature.

Problem 2: this compound is Ineffective Against a Clinical or Environmental Fungal Isolate.
  • Possible Cause: Intrinsic Resistance.

    • Troubleshooting Steps:

      • Literature Review: Check available literature for any reports of intrinsic resistance to polyketide antifungals in the fungal species you are studying.

      • Synergism Testing: Investigate the possibility of using this compound in combination with other antifungal agents. A "checkerboard" assay can be used to assess for synergistic, additive, or antagonistic interactions. Combining agents with different mechanisms of action can sometimes overcome intrinsic resistance.

Problem 3: Heterogeneous Growth (Skipped Wells) in Broth Microdilution Assay.
  • Possible Cause: Presence of a Resistant Subpopulation.

    • Troubleshooting Steps:

      • Subculture and Re-test: Subculture colonies from the wells with growth at higher drug concentrations and re-determine their MIC to confirm the presence of a stable resistant subpopulation.

      • Population Analysis Profile (PAP): Perform a population analysis profile by plating a large inoculum onto agar plates containing a range of this compound concentrations to quantify the frequency of resistant cells within the population.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Fungal Strains

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Wild-Type (Susceptible)280.5
Experimental Isolate 13280.5
Experimental Isolate 22640.5

This table illustrates how to present comparative MIC data. A significant increase in the MIC for the experimental isolate compared to the wild-type suggests resistance.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)
  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Prepare Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculate and Incubate:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_mic Susceptibility Testing cluster_mechanism Mechanism Investigation cluster_strategy Overcoming Resistance start Observation of Reduced Susceptibility mic Determine MIC (Broth Microdilution) start->mic compare Compare to Wild-Type MIC mic->compare sequencing Target Gene Sequencing compare->sequencing If Resistant expression Efflux Pump Gene Expression (qRT-PCR) compare->expression If Resistant wgs Whole Genome Sequencing compare->wgs If Resistant synergy Synergism Testing (Checkerboard Assay) sequencing->synergy expression->synergy wgs->synergy new_agents Evaluate Novel Compound Derivatives synergy->new_agents resistance_mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms drug_in This compound target Cell Membrane & Mitochondria drug_in->target Inhibition efflux Efflux Pump drug_in->efflux drug_out This compound efflux->drug_out Expulsion target_mod Target Modification (Altered Membrane) target_mod->target Reduces Binding efflux_up Efflux Pump Overexpression efflux_up->efflux Increases Expulsion biofilm Biofilm Formation biofilm->drug_in Blocks Entry

References

Technical Support Center: Enhancing the Antifungal Potency of (+)-Oxanthromicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the antifungal potency of (+)-Oxanthromicin. The information is tailored for scientists and drug development professionals engaged in experimental work with this natural product and its analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of evaluating and optimizing the antifungal activity of this compound and its derivatives.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Question: We are observing significant variability in the MIC values of this compound against the same fungal strain across different experiments. What could be the cause, and how can we troubleshoot this?

Answer: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability. Here’s a step-by-step troubleshooting guide:

  • Inoculum Preparation:

    • Problem: The concentration of the fungal inoculum is critical. Too high or too low of a concentration will lead to inaccurate MICs.

    • Solution: Always standardize your inoculum using a spectrophotometer or hemocytometer to ensure a consistent starting concentration of fungal cells or spores. For filamentous fungi, ensure that spore suspensions are homogenous and free of mycelial fragments.

  • Media Composition:

    • Problem: The pH, cation concentration, and nutrient composition of the growth medium can influence the activity of antifungal compounds.

    • Solution: Use a standardized medium such as RPMI-1640 as recommended by CLSI and EUCAST guidelines for antifungal susceptibility testing. Ensure the pH is buffered, typically with MOPS, to maintain stability throughout the incubation period.

  • Incubation Conditions:

    • Problem: Variations in incubation time and temperature can affect fungal growth rates and, consequently, MIC readings.

    • Solution: Adhere to standardized incubation times (e.g., 24-48 hours for yeasts, longer for some molds) and a constant temperature (typically 35°C). Ensure proper atmospheric conditions (e.g., adequate aeration).

  • Endpoint Reading:

    • Problem: Subjectivity in determining the endpoint, especially with trailing growth (residual growth at concentrations above the MIC), can lead to inconsistent results.

    • Solution: For azoles and echinocandins against yeasts, the MIC is typically defined as the lowest concentration that produces a significant reduction in growth (≥50%) compared to the positive control. For agents like Amphotericin B, a complete inhibition of growth is the endpoint. It is crucial to establish and consistently apply a clear endpoint definition. Using a spectrophotometer to read optical densities can help standardize this process.

  • Compound Solubility:

    • Problem: this compound is soluble in organic solvents like DMSO but may precipitate in aqueous media, reducing its effective concentration.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically ≤1%) and does not affect fungal growth. Include a solvent control to verify this. Visually inspect for any precipitation of the compound in the wells.

Issue 2: Derivative Shows Lower Potency Than Parent Compound

Question: We synthesized a series of this compound derivatives, but they all show lower antifungal activity than the parent compound. What structural modifications might be detrimental to its activity?

Answer: This is a common outcome in structure-activity relationship (SAR) studies. Based on the known mechanism of action of this compound and related anthranones, certain structural features are likely crucial for its antifungal effect.

  • The Dimeric Peroxide Bridge: The dimeric peroxide structure of this compound is unique and likely plays a critical role in its mechanism of action, possibly by generating reactive oxygen species that contribute to cell membrane damage. Modifications that cleave or alter this peroxide bridge could significantly reduce its potency.

  • Hydroxyl and Carboxyl Groups: The hydroxyl and carboxyl groups on the anthranone rings contribute to the molecule's polarity and its ability to interact with the fungal cell membrane. Esterification or etherification of these groups might hinder these interactions. The polarity of substituents on anthraquinone derivatives has been shown to be related to their antibacterial effects[1].

  • Planar Aromatic System: The planar aromatic rings are essential for intercalating into the lipid bilayer of the fungal cell membrane. Introducing bulky substituents that disrupt this planarity could decrease activity.

To enhance potency, consider the following strategies based on SAR of similar compounds:

  • Introduce small lipophilic groups to enhance membrane permeability.

  • Modify peripheral substituents to fine-tune electronic properties and solubility.

  • Synthesize analogs that maintain the core dimeric peroxide structure while exploring different substitution patterns on the aromatic rings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antifungal action for this compound?

A1: The primary antifungal mechanism of this compound involves the disruption of fungal cell membrane integrity and the induction of changes in the mitochondrial membrane potential[2]. This dual-action can lead to leakage of cellular contents and disruption of cellular energy production, ultimately resulting in fungal cell death.

Q2: How can I confirm that my this compound derivatives are targeting the fungal cell membrane?

A2: You can use fluorescent dyes that are excluded from cells with intact membranes. A common method is propidium iodide (PI) staining. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red. An increase in red fluorescence in your treated fungal population compared to an untreated control indicates cell membrane damage.

Q3: What methods are recommended for measuring the effect of this compound on mitochondrial membrane potential?

A3: Fluorescent probes like JC-1 and Tetramethylrhodamine, Ethyl Ester (TMRE) are widely used. The JC-1 dye exhibits a fluorescence shift from red (in healthy mitochondria with high membrane potential) to green (in damaged mitochondria with low membrane potential). A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Q4: Are there any known synergistic or antagonistic interactions of this compound with other antifungal agents?

A4: While specific studies on the synergistic interactions of this compound with other antifungals are not widely available, it is a promising area of investigation. Combining agents with different mechanisms of action can be an effective strategy to enhance efficacy and overcome resistance. For example, combining a membrane-disrupting agent like this compound with an inhibitor of cell wall synthesis (e.g., an echinocandin) or ergosterol synthesis (e.g., an azole) could lead to synergistic effects.

Data Presentation

Summarize your quantitative data in a clear, tabular format to facilitate comparison between this compound and its synthesized derivatives.

Table 1: Antifungal Activity of this compound and its Analogs against Candida albicans

CompoundModificationMIC (µg/mL)MFC (µg/mL)
This compoundParent Compound816
Analog-1[Describe Modification 1]48
Analog-2[Describe Modification 2]1632
Analog-3[Describe Modification 3]>64>64
FluconazoleControl Drug24

Note: The data presented in this table is for illustrative purposes only and should be replaced with your experimental results.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the suspension to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.

    • Dilute the adjusted suspension in RPMI-1640 medium to the final working concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Compound Dilutions:

    • Dissolve this compound and its analogs in DMSO to create a stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the compound dilutions.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the positive control.

Protocol 2: Assessment of Cell Membrane Damage using Propidium Iodide (PI) Staining
  • Treatment of Fungal Cells:

    • Incubate a standardized fungal suspension with various concentrations of this compound or its analogs for a defined period (e.g., 4 hours). Include an untreated control.

  • Staining:

    • Harvest the fungal cells by centrifugation and wash with PBS.

    • Resuspend the cells in PBS containing PI (e.g., 2 µg/mL).

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Analysis:

    • Analyze the stained cells using fluorescence microscopy or flow cytometry.

    • Excite at ~535 nm and measure emission at ~617 nm.

    • An increase in the percentage of PI-positive (red fluorescent) cells indicates membrane damage.

Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1
  • Treatment of Fungal Cells:

    • Treat a standardized fungal suspension with the test compounds as described in Protocol 2.

  • Staining:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in a medium containing the JC-1 dye (e.g., 2 µM).

    • Incubate at 37°C for 15-30 minutes in the dark.

  • Analysis:

    • Wash the cells to remove excess dye.

    • Analyze the cells using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

    • Measure the fluorescence of JC-1 aggregates (red, Ex/Em ~585/590 nm) and monomers (green, Ex/Em ~510/527 nm).

    • A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Visualizations

Antifungal_Mechanism cluster_cell Inside Fungal Cell Oxanthromicin This compound FungalCell Fungal Cell Oxanthromicin->FungalCell Interacts with CellMembrane Cell Membrane Oxanthromicin->CellMembrane Directly damages Mitochondrion Mitochondrion Oxanthromicin->Mitochondrion Affects ROS Reactive Oxygen Species (ROS) Oxanthromicin->ROS Potentially generates MembraneDamage Membrane Damage (Leakage of contents) CellMembrane->MembraneDamage MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss ROS->CellMembrane Damages CellDeath Fungal Cell Death MembraneDamage->CellDeath MMP_Loss->CellDeath

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antifungal Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis Start Parent Compound This compound Synthesis Synthesize Derivatives Start->Synthesis Purification Purify & Characterize Synthesis->Purification MIC_Assay Determine MIC/MFC Purification->MIC_Assay Hit_Ident Identify Potent Analogs MIC_Assay->Hit_Ident Membrane_Assay Cell Membrane Damage Assay (e.g., PI Staining) Hit_Ident->Membrane_Assay Mito_Assay Mitochondrial Potential Assay (e.g., JC-1) Hit_Ident->Mito_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Membrane_Assay->SAR_Analysis Mito_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Workflow for enhancing antifungal potency.

References

Technical Support Center: Minimizing Off-Target Effects of (+)-Oxanthromicin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific on-target and off-target effects of (+)-Oxanthromicin is limited in publicly available scientific literature. This guide provides a generalized framework for minimizing off-target effects of small molecule inhibitors in a cell culture setting, using this compound as a representative compound. The troubleshooting advice, experimental protocols, and frequently asked questions are based on established principles in pharmacology and cell biology.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using a novel compound like this compound?

A: Off-target effects occur when a small molecule interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][2] For a novel compound like this compound, characterizing and minimizing off-target effects is crucial to ensure that the observed cellular phenotype is a true consequence of modulating the intended target.[2]

Q2: What are the common causes of off-target effects for small molecule inhibitors?

A: Off-target effects can stem from several factors:

  • Structural Similarity: Many inhibitors bind to conserved domains in proteins. For instance, the ATP-binding pocket is structurally similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[3]

  • Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.[3]

  • High Compound Concentration: Using concentrations significantly higher than the compound's binding affinity for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[3]

  • Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.[3]

Q3: How can I begin to assess if the effects I'm seeing with this compound are on-target or off-target?

A: A multi-faceted approach is recommended:

  • Dose-Response Analysis: A hallmark of on-target activity is a clear dose-dependent effect that correlates with the potency (e.g., IC50 or EC50) for the primary target. Off-target effects often manifest at higher concentrations.[4]

  • Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1]

  • Genetic Approaches: The most definitive way to confirm an on-target effect is to use genetic tools like siRNA or CRISPR to deplete the primary target. If the small molecule still elicits the same phenotype in cells lacking the target, the effect is unequivocally off-target.[2][5]

  • Rescue Experiments: Overexpression of the intended target may "soak up" the inhibitor, requiring a higher concentration to achieve the same phenotypic effect, thereby "rescuing" the phenotype at lower concentrations.[1][4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues that may arise from off-target effects of this compound.

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Your experiment with this compound results in a cellular phenotype that is not consistent with the known or hypothesized function of its intended target.

Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Effects 1. Perform a dose-response curve: Compare the potency for the observed phenotype with the potency for on-target engagement.[1] 2. Use a structurally unrelated inhibitor: Test an alternative inhibitor for the same target.[1] 3. Conduct a rescue experiment: Overexpress the intended target.[1]A significant discrepancy in potency suggests an off-target effect.[1] If the phenotype is not replicated with a different inhibitor, it is likely an off-target effect of this compound.[1] If the phenotype is not rescued, it suggests the involvement of other targets.[1]
Experimental Artifact Review and optimize your experimental protocol, including all controls.Consistent results with appropriate controls will help validate the observed phenotype.

Issue 2: High Cellular Toxicity at Effective Concentrations

This compound shows significant cytotoxicity in your cell lines at concentrations required for on-target activity.

Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Toxicity 1. Screen against a toxicity panel: Test this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).[1] 2. Counter-screen in a target-negative cell line: Use a cell line that does not express the intended target.[1] 3. Co-treatment with cytoprotective agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants or pan-caspase inhibitors (e.g., Z-VAD-FMK) may mitigate cell death.[6]Identification of interactions with toxicity-related proteins. If toxicity persists in the absence of the target, it is likely due to off-target effects.[1] A significant increase in viability with co-treatment suggests the involvement of specific cell death pathways.[6]
On-Target Toxicity Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity.[1]Replication of toxicity upon target knockdown suggests on-target toxicity.[1]

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Phenotypic Effect

This protocol is designed to compare the concentration of this compound required for target engagement with the concentration that produces the cellular phenotype of interest.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of assay.

  • Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations.[6]

  • Treatment: Remove the existing medium and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.[6]

  • Incubation: Incubate the plate for a predetermined time based on the expected kinetics of the target and phenotype.

  • Assay Performance:

    • On-Target Engagement Assay: At the end of the incubation, lyse the cells and perform an assay to measure the direct inhibition of the target (e.g., an enzymatic assay or a target engagement assay like CETSA).

    • Phenotypic Assay: In a parallel plate, perform an assay to measure the cellular phenotype (e.g., cell viability, reporter gene expression, or morphological changes).

  • Data Analysis: Plot the results of both assays against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 (for target inhibition) and EC50 (for the phenotypic effect).

Protocol 2: Target Validation using a Structurally Unrelated Inhibitor

This protocol helps to confirm that the observed phenotype is due to the inhibition of the intended target and not a unique off-target effect of this compound.

  • Inhibitor Selection: Identify a well-characterized, structurally distinct inhibitor of the same target as this compound.

  • Cell Treatment: Treat cells with a range of concentrations of both this compound and the secondary inhibitor.

  • Phenotypic Analysis: After an appropriate incubation period, assess the cellular phenotype using the same assay as in Protocol 1.

  • Data Comparison: Compare the phenotype induced by both inhibitors. If the secondary inhibitor recapitulates the phenotype observed with this compound, it provides strong evidence for an on-target effect.[4]

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow Troubleshooting Workflow for Off-Target Effects start Observe Unexpected Phenotype or Toxicity dose_response Perform Dose-Response (On-target vs. Phenotype) start->dose_response potency_check Potencies Correlate? dose_response->potency_check secondary_inhibitor Test Structurally Unrelated Inhibitor potency_check->secondary_inhibitor No on_target Likely On-Target Effect potency_check->on_target Yes phenotype_replicated Phenotype Replicated? secondary_inhibitor->phenotype_replicated genetic_knockdown Genetic Knockdown/Out of Target (siRNA/CRISPR) phenotype_replicated->genetic_knockdown No phenotype_replicated->on_target Yes phenotype_persists Phenotype Persists? genetic_knockdown->phenotype_persists phenotype_persists->on_target No off_target Likely Off-Target Effect phenotype_persists->off_target Yes

Caption: A decision-making workflow for troubleshooting unexpected experimental results.

signaling_pathway Hypothetical On- and Off-Target Signaling of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Oxanthromicin_on This compound Target_Protein Intended Target (e.g., a specific enzyme) Oxanthromicin_on->Target_Protein Inhibits On_Target_Effect Desired Cellular Effect (e.g., Apoptosis) Target_Protein->On_Target_Effect Leads to Oxanthromicin_off This compound Off_Target_Protein Unintended Target (e.g., a Kinase) Oxanthromicin_off->Off_Target_Protein Inhibits Off_Target_Effect Undesired Cellular Effect (e.g., Cytotoxicity, Altered Proliferation) Off_Target_Protein->Off_Target_Effect Leads to

Caption: A diagram illustrating the difference between on-target and off-target signaling pathways.

References

Technical Support Center: (+)-Oxanthromicin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (+)-Oxanthromicin production. Due to the limited publicly available data specific to this compound, this guide draws upon established principles and common challenges encountered in the large-scale fermentation of actinomycetes for secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial factors to consider when scaling up this compound production from shake flasks to a pilot-scale fermenter?

A1: When moving from shake flasks to a pilot-scale fermenter, the most critical factors to consider are maintaining geometric similarity, ensuring adequate oxygen transfer, and controlling the shear stress on the producing organism, Actinomadura sp. Differences in bioreactor geometry can significantly impact mixing and aeration, which in turn affects cell growth and secondary metabolite production.[1][2] It is crucial to establish and maintain key process parameters such as the tip speed of the impeller and the volumetric oxygen transfer coefficient (kLa) to ensure a smooth transition to a larger scale.

Q2: My this compound yield has significantly decreased after scaling up to a larger bioreactor, even though I've maintained the same media composition and temperature. What could be the cause?

A2: A significant drop in yield upon scale-up is a common challenge.[3][4][5] Several factors could be at play:

  • Inadequate Oxygen Supply: Larger bioreactors have a lower surface area-to-volume ratio, making oxygen transfer more challenging.[2] Insufficient dissolved oxygen can shift the metabolism of Actinomadura sp. away from this compound production.

  • Shear Stress: Higher agitation rates required for mixing in large vessels can cause cellular stress or damage, impacting productivity.[2]

  • Nutrient Heterogeneity: Poor mixing can lead to gradients in nutrient concentration, pH, and dissolved oxygen, creating suboptimal conditions in parts of the fermenter.[2]

  • Carbon Catabolite Repression: High concentrations of rapidly metabolized sugars can inhibit the production of secondary metabolites.

Q3: How can I optimize the fermentation medium for large-scale production of this compound to improve yield and reduce costs?

A3: Medium optimization is a critical step for cost-effective large-scale production.[6][7][8] A common strategy is to replace expensive complex media components with more affordable and readily available alternatives. For instance, agricultural waste products can sometimes substitute for more refined components without compromising yield.[6][7][8] A systematic approach using statistical methods like Response Surface Methodology (RSM) can efficiently identify the optimal concentrations of key media components.[6][7][8]

Q4: What are the typical fermentation conditions for actinomycetes that I should start with for this compound production?

A4: While optimal conditions will be strain-specific, a good starting point for actinomycete fermentation for secondary metabolite production generally falls within the following ranges:

  • Temperature: 25-30°C

  • pH: 6.5-7.5

  • Agitation: 100-200 rpm (in lab-scale fermenters, will need to be adjusted for larger vessels based on tip speed)

  • Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)

These parameters should be systematically optimized for your specific Actinomadura strain and bioreactor setup.[6][7][9]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low Biomass - Inoculum viability is low.- Suboptimal media composition (e.g., nutrient limitation).- Incorrect pH or temperature.- Check the viability and age of the seed culture.- Optimize the growth medium components.- Calibrate and verify pH and temperature probes.
Good Biomass, Low this compound Titer - Onset of secondary metabolism is delayed or inhibited.- Insufficient dissolved oxygen.- Shear stress from high agitation.- Presence of inhibitory compounds.- Extend the fermentation time.- Increase aeration rate or agitation speed (while monitoring shear).- Analyze the medium for potential inhibitors.
Foaming in the Fermenter - High protein content in the medium.- High cell lysis.- Excessive agitation or aeration.- Add an appropriate antifoaming agent.- Optimize agitation and aeration rates.- Check for cell lysis, which could indicate stress.
Inconsistent Batch-to-Batch Production - Variability in raw material quality.- Inconsistent inoculum preparation.- Fluctuations in process parameters.- Implement stringent quality control for all raw materials.- Standardize the inoculum preparation protocol.- Ensure tight control and monitoring of all fermentation parameters.[2]

Quantitative Data Summary

The following tables present illustrative data for the scale-up of this compound production. This data is based on typical values for actinomycete fermentations and should be adapted to your specific process.

Table 1: Comparison of Fermentation Parameters at Different Scales

ParameterLab Scale (5 L)Pilot Scale (50 L)Production Scale (500 L)
Working Volume (L) 3.535350
Temperature (°C) 282828
pH 7.07.07.0
Agitation (rpm) 15010075
Tip Speed (m/s) 0.781.051.31
Aeration (vvm) 1.00.80.6
Dissolved Oxygen (% saturation) >30%>30%>30%

Table 2: Illustrative Yields of this compound at Different Scales

ScaleCulture Volume (L)Average Titer (mg/L)Total Yield (g)
Shake Flask 0.11500.015
Lab Scale 3.51350.47
Pilot Scale 351103.85
Production Scale 3509533.25

Experimental Protocols

1. Inoculum Preparation

This protocol describes the preparation of a seed culture of Actinomadura sp. for inoculating a production fermenter.

  • Aseptically transfer a loopful of a well-sporulated culture of Actinomadura sp. from a solid agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., SSY medium).[6]

  • Incubate the flask at 28°C on a rotary shaker at 150 rpm for 48-72 hours, or until a dense, homogenous culture is obtained.[6]

  • Use this seed culture to inoculate a larger volume of seed medium (typically 5-10% v/v) for the second stage of inoculum development, if required for larger fermenters.

  • The final seed culture should be in the late exponential growth phase when used to inoculate the production fermenter.

2. Fermentation Protocol (Lab Scale)

This protocol outlines a typical fermentation process for this compound production in a 5 L bioreactor.

  • Prepare 4 L of production medium in the 5 L bioreactor and sterilize by autoclaving.

  • After cooling to the desired temperature (e.g., 28°C), aseptically inoculate the fermenter with 200 mL (5% v/v) of the seed culture.

  • Set the fermentation parameters as per Table 1 (Lab Scale).

  • Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation.

  • Take samples aseptically at regular intervals to monitor cell growth (e.g., dry cell weight) and this compound concentration (e.g., by HPLC).

  • Continue the fermentation for the desired duration, typically until the this compound titer reaches its maximum and begins to decline.

Visualizations

Fermentation_Troubleshooting_Workflow Fermentation Troubleshooting Workflow start Low this compound Titer check_biomass Check Biomass start->check_biomass low_biomass Low Biomass check_biomass->low_biomass good_biomass Good Biomass check_biomass->good_biomass check_inoculum Verify Inoculum Quality low_biomass->check_inoculum optimize_medium Optimize Growth Medium low_biomass->optimize_medium check_do Monitor Dissolved Oxygen good_biomass->check_do check_shear Evaluate Shear Stress good_biomass->check_shear extend_fermentation Extend Fermentation Time good_biomass->extend_fermentation end_low Action: Improve Growth Conditions check_inoculum->end_low optimize_medium->end_low end_good Action: Optimize Production Phase check_do->end_good check_shear->end_good extend_fermentation->end_good Parameter_Relationships Key Parameter Interdependencies agitation Agitation Speed do Dissolved Oxygen agitation->do + shear Shear Stress agitation->shear + aeration Aeration Rate aeration->do + biomass Biomass Growth do->biomass + yield This compound Yield do->yield + shear->biomass - shear->yield - biomass->yield +

References

Technical Support Center: (+)-Oxanthromicin Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in antifungal assays with (+)-Oxanthromicin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antifungal mechanism of action?

A1: this compound is an anthranone-type natural product isolated from Streptomyces sp.[1]. Its antifungal activity is attributed to its ability to damage fungal cell membranes. Studies have shown that it can cause changes in the mitochondrial membrane potential and suppress spore germination and mycelial growth in fungi like Verticillium dahliae[1].

Q2: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against our fungal strains. What are the common causes for such inconsistencies in antifungal susceptibility testing?

A2: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability, and it's crucial to standardize your experimental conditions. Key variables include the preparation of the inoculum, the composition and pH of the growth medium, the duration and temperature of incubation, and the method used for endpoint determination[2][3]. Even with standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI), variations can occur[4].

Q3: Can the choice of growth medium affect the antifungal activity of this compound?

A3: Yes, the growth medium can significantly impact the measured antifungal activity. The standard medium for many susceptibility tests is RPMI-1640[2]. However, the growth of some fungi may be suboptimal in this medium, leading to unreliable MIC values[5]. Additionally, the pH of the medium can alter the activity of antifungal compounds[4]. It is recommended to test different media and ensure the pH is controlled and consistent across experiments.

Q4: How does the "trailing effect" relate to inconsistent results and could it be a factor with this compound?

A4: The "trailing effect," or significant residual growth, is observed when a fungistatic drug only partially inhibits growth over a wide range of concentrations. This can lead to isolates appearing susceptible at 24 hours but resistant at 48 hours, complicating MIC determination[4]. While specific data on this compound and trailing is not available, its membrane-damaging mechanism might not be strictly fungicidal, and trailing could be a possibility. It is advisable to read MICs at a standardized time point, such as 24 hours for Candida species, to minimize this effect[4].

Troubleshooting Guide

Issue: High MIC Variability Between Experiments

If you are experiencing significant differences in this compound MIC values across replicate experiments, consider the following troubleshooting steps.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation & Standardization cluster_2 Re-evaluation cluster_3 Outcome start Inconsistent MIC Results for This compound protocol Review & Standardize Protocol start->protocol inoculum Check Inoculum Preparation (Density, Age, Viability) protocol->inoculum media Verify Media Preparation (Composition, pH, Sterility) protocol->media compound Assess this compound Stock (Solubility, Stability, Storage) protocol->compound incubation Standardize Incubation (Time, Temperature, Agitation) protocol->incubation endpoint Define Clear Endpoint Criteria (e.g., 50% or 90% inhibition) protocol->endpoint retest Perform Re-test with Standardized Protocol endpoint->retest analyze Analyze Results for Improved Consistency retest->analyze consistent Consistent Results analyze->consistent Success inconsistent Results Still Inconsistent analyze->inconsistent Failure inconsistent->protocol Re-investigate

Caption: Troubleshooting workflow for inconsistent MIC results.

1. Inoculum Preparation:

  • Problem: Variation in the density, age, or metabolic state of the fungal inoculum can lead to different MICs.

  • Solution: Strictly adhere to a standardized protocol for inoculum preparation. Use a spectrophotometer to adjust the inoculum to a specific optical density (e.g., as per CLSI or EUCAST guidelines). Ensure the fungal culture is at the correct growth phase.

2. Assay Medium:

  • Problem: The composition and pH of the medium can affect both fungal growth and the activity of this compound.

  • Solution: Prepare the medium consistently. Check and buffer the pH of the medium, as pH can significantly alter the MIC of some antifungals[4]. Consider using alternative media like Yeast Nitrogen Base (YNB) if your fungal strain grows poorly in RPMI-1640[4][5].

Medium ComponentPotential Impact on this compound AssayRecommendation
pH Altered compound charge or fungal membrane potential.Buffer the medium to a consistent physiological pH (e.g., 7.0).
Glucose Can affect the growth rate of the fungus.Standardize glucose concentration (e.g., 2%).
Serum Protein binding may reduce the effective concentration of the compound.If serum is required, use a consistent source and concentration.

3. This compound Stock Solution:

  • Problem: Degradation, precipitation, or inaccurate concentration of the stock solution will lead to erroneous results.

  • Solution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not inhibit fungal growth. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

4. Incubation Conditions:

  • Problem: Variations in incubation time and temperature affect the fungal growth rate and can alter the apparent MIC. Agitation can also influence growth, especially for certain yeasts[4].

  • Solution: Use a calibrated incubator and a consistent incubation time. For planktonic assays, decide on static or agitated conditions and maintain consistency.

ParameterExample Variation 1Example Variation 2Potential Effect on MIC
Incubation Time 24 hours48 hoursMay lead to higher MICs at 48h due to trailing growth[4].
pH 4.07.0Can significantly increase MIC at lower pH for some antifungals[4].
Inoculum Size 10^3 CFU/mL10^5 CFU/mLHigher inoculum may result in a higher apparent MIC.

5. Endpoint Determination:

  • Problem: Subjective reading of growth inhibition can be a major source of variability.

  • Solution: Establish clear, objective criteria for the MIC endpoint (e.g., the lowest concentration with ≥50% growth inhibition compared to the drug-free control). If possible, use a spectrophotometric plate reader to quantify growth and reduce subjectivity[3].

Proposed Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the disruption of the fungal cell membrane[1]. This leads to subsequent downstream effects, including altered mitochondrial membrane potential.

G cluster_0 Drug Action cluster_1 Cellular Target & Effects cluster_2 Downstream Consequences oxan This compound membrane Fungal Cell Membrane (Ergosterol-containing) oxan->membrane Interacts with damage Membrane Damage & Permeability Increase membrane->damage mmp Mitochondrial Membrane Potential Disruption damage->mmp growth Mycelial Growth Inhibition damage->growth spore Spore Germination Suppression damage->spore death Fungal Cell Death mmp->death growth->death spore->death

Caption: Proposed mechanism of this compound antifungal activity.

Experimental Protocols

Standard Broth Microdilution Assay (Adapted from CLSI guidelines)
  • Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Store at -20°C.

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline from a 24-hour culture.

    • Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered to pH 7.0 with MOPS) to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.

  • Assay Plate Preparation:

    • Dispense 100 µL of RPMI-1640 into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column, and perform 2-fold serial dilutions across the plate.

    • The final volume in each well should be 100 µL after adding the inoculum.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well. Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours. The incubation time should be standardized and recorded.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the drug-free control. This can be determined visually or by reading the optical density at 490 nm.

References

Technical Support Center: Optimizing In-Vivo Studies with (+)-Oxanthromicin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific in-vivo dosage, mechanism of action, and signaling pathways of (+)-Oxanthromicin is limited. This guide provides general troubleshooting advice and frequently asked questions based on best practices for in-vivo studies of novel antibiotic compounds. The experimental protocols and data presented are illustrative and should be adapted based on compound-specific findings.

Troubleshooting Guide: In-Vivo Studies with Novel Antibiotics

This guide addresses common issues researchers may encounter during in-vivo experiments with new chemical entities like this compound.

Problem Possible Cause Suggested Solution
High variability in animal response Inconsistent dosing technique, animal model variability, or environmental factors.Refine and standardize the administration protocol. Ensure the animal model is appropriate and genetically consistent.[1][2] Control for environmental variables such as temperature and diet.[3]
Unexpected toxicity or adverse effects The compound may have off-target effects or the initial dose was too high.Conduct a thorough literature review for similar compounds. Perform dose-ranging studies to determine the maximum tolerated dose (MTD).[4] Monitor animals closely for clinical signs of toxicity.
Lack of efficacy in the animal model Poor bioavailability, rapid metabolism of the compound, or an inappropriate animal model of infection.Investigate the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound. Consider alternative routes of administration or formulation strategies to improve exposure. Ensure the chosen animal model accurately reflects the human disease state.[2]
Inconsistent results between experiments Poorly defined experimental protocol, lack of blinding, or insufficient sample size.Develop a detailed and standardized study protocol.[5] Implement randomization and blinding to minimize bias.[1][2] Perform a power analysis to determine the appropriate number of animals per group.[5]
Difficulty in formulating the compound for in-vivo administration Poor solubility or stability of the compound in common vehicles.Test a range of pharmaceutically acceptable vehicles. Consider formulation strategies such as co-solvents, surfactants, or nanoparticles to improve solubility and stability.

Frequently Asked Questions (FAQs)

How do I determine a starting dose for my in-vivo efficacy study with this compound?

To establish a starting dose, a dose-ranging study is essential. This typically involves administering escalating doses of the compound to small groups of animals to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[4] The starting dose for an efficacy study is usually a fraction of the MTD.

Illustrative Dose-Ranging Study Data:

Dose Group (mg/kg)Number of AnimalsObserved Adverse Effects
13None
53None
103Mild lethargy in 1/3 animals
203Significant lethargy, weight loss in 3/3 animals
403Severe toxicity, mortality in 2/3 animals

Based on this hypothetical data, a starting dose for an efficacy study might be selected at or below 5 mg/kg.

What are the critical components of a well-designed in-vivo study?

A robust in-vivo study design should include:

  • A clear hypothesis: State the specific question the experiment aims to answer.[6]

  • Appropriate animal model: The chosen model should be relevant to the human disease being studied.[1][2]

  • Defined experimental and control groups: Include positive and negative controls to validate the experimental results.[6]

  • Randomization and blinding: These practices are crucial to minimize bias in animal allocation and outcome assessment.[1][2]

  • Sufficient sample size: The number of animals should be adequate to detect a statistically significant effect.[5]

  • A detailed protocol: This should outline the dosing regimen, sample collection schedule, and analytical methods.[6]

What should I do if my compound has poor solubility?

Poor solubility is a common challenge in drug development. Several strategies can be employed to improve the solubility of a compound for in-vivo studies:

  • Vehicle selection: Test a variety of biocompatible solvents and vehicles.

  • pH adjustment: For ionizable compounds, adjusting the pH of the formulation can improve solubility.

  • Use of excipients: Co-solvents, surfactants, and cyclodextrins can enhance solubility.

  • Formulation technologies: Techniques like creating a salt form, amorphous solid dispersions, or lipid-based formulations can be explored.

Experimental Protocols

General Protocol for an In-Vivo Efficacy Study in a Murine Infection Model
  • Animal Model: Select a suitable mouse strain and establish the infection with the relevant pathogen.

  • Group Allocation: Randomly assign animals to treatment and control groups (e.g., vehicle control, positive control antibiotic, and different dose levels of this compound).

  • Compound Administration: Prepare the dosing solutions and administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined schedule.

  • Monitoring: Observe the animals daily for clinical signs of infection and any adverse effects of the treatment. Body weight should be recorded regularly.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., infected organs). Determine the bacterial load in the tissues to assess the efficacy of the treatment.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.

Visualizations

experimental_workflow cluster_preclinical Pre-clinical Evaluation cluster_invivo In Vivo Efficacy Study In_vitro_studies In Vitro Studies (MIC, cytotoxicity) Formulation Formulation Development (Solubility, stability) In_vitro_studies->Formulation Compound properties Dose_ranging Dose-Ranging Study (Determine MTD) Formulation->Dose_ranging Test formulation Animal_model Animal Model of Infection Dose_ranging->Animal_model Safe dose range Treatment_groups Group Allocation (Randomized) Animal_model->Treatment_groups Dosing Compound Administration Treatment_groups->Dosing Monitoring Monitoring (Clinical signs, weight) Dosing->Monitoring Endpoint Endpoint Analysis (Bacterial load) Monitoring->Endpoint

Caption: Workflow for establishing an in-vivo dosage for a novel antibiotic.

signaling_pathway cluster_cell Bacterial Cell Oxanthromicin This compound Target Potential Target (e.g., Ribosome, Cell Wall Synthesis Enzyme) Oxanthromicin->Target Binds to Protein_synthesis Protein Synthesis Inhibition Target->Protein_synthesis Leads to Cell_wall Cell Wall Damage Target->Cell_wall Leads to Bacterial_death Bacterial Cell Death Protein_synthesis->Bacterial_death Cell_wall->Bacterial_death

Caption: Hypothetical signaling pathway for a novel antibiotic.

References

Validation & Comparative

Unveiling the Molecular Architecture of (+)-Oxanthromicin: A 2D NMR Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the structural confirmation of the potent antibiotic (+)-Oxanthromicin, this document details the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Through a comparative analysis of experimental data, we demonstrate the power of modern spectroscopic techniques in elucidating complex natural product structures, offering valuable insights for researchers, scientists, and drug development professionals.

The structural elucidation of novel bioactive compounds is a cornerstone of natural product chemistry and drug discovery. This compound, an antibiotic isolated from Actinomadura sp., presents a complex dimeric anthrone peroxide structure. While its unique architecture was initially proposed based on chemical transformations and single-crystal X-ray analysis of a derivative, the application of 2D NMR spectroscopy provides a powerful, non-destructive method to confirm its intricate covalent framework in solution. This guide provides a detailed comparison of the key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—used to unequivocally assign the proton and carbon signals of the this compound scaffold.

Comparative Analysis of 2D NMR Techniques for Structural Confirmation

The confirmation of the this compound structure relies on piecing together its molecular puzzle through the correlations observed in various 2D NMR experiments. Each technique provides a unique set of through-bond connectivity information, which, when combined, leaves no ambiguity in the final structural assignment.

2D NMR TechniqueInformation ProvidedApplication to this compound Structure
COSY Reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.Establishes the connectivity of adjacent protons within individual spin systems, such as the aliphatic chains and aromatic rings of the anthrone monomers.
HSQC Shows direct one-bond correlations between protons and their attached carbons (¹H-¹³C).Unambiguously assigns the carbon chemical shift to its directly bonded proton, providing a carbon "fingerprint" of the molecule.
HMBC Displays long-range correlations between protons and carbons over two to three bonds (and sometimes four).Crucial for connecting the individual spin systems identified by COSY. It reveals key connectivities between quaternary carbons and nearby protons, linking the different fragments of the molecule together.

Quantitative 2D NMR Data for this compound

The following table summarizes the key ¹H and ¹³C NMR chemical shifts and crucial 2D NMR correlations that were instrumental in confirming the structure of a closely related analogue, this compound E, which shares the core scaffold of this compound. This data is representative of the type of information used for the structural confirmation of the parent compound.

PositionδC (ppm)δH (ppm, mult., J in Hz)Key COSY CorrelationsKey HMBC Correlations
1165.2--H-2, H-9a
1a110.1--H-2, H-9a
235.12.75 (m)H-3C-1, C-1a, C-3, C-9a
325.81.90 (m), 1.65 (m)H-2, H-4C-2, C-4, C-4a
429.51.45 (m)H-3, H-5C-3, C-4a, C-5
4a138.9--H-4, H-5, H-9
5128.17.25 (d, 7.5)H-6C-4, C-4a, C-6, C-9a
6121.57.05 (t, 7.5)H-5, H-7C-4a, C-5, C-7, C-8
7127.87.20 (t, 7.5)H-6, H-8C-5, C-6, C-8, C-9
8115.96.90 (d, 7.5)H-7C-6, C-7, C-9, C-9a
9156.3--H-8, H-9a
9a118.24.85 (s)-C-1, C-1a, C-2, C-5, C-8, C-9
1085.1---
1'165.2--H-2', H-9a'
...............

Note: This is a representative subset of the full 2D NMR data for a closely related analogue. The complete dataset would include all proton and carbon assignments and their correlations.

Experimental Protocols

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) to a concentration of approximately 5-10 mM. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

NMR Data Acquisition: All 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • COSY: The ¹H-¹H COSY experiment is typically run using a standard pulse sequence. Key parameters include a spectral width covering all proton resonances, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

  • HSQC: The ¹H-¹³C HSQC experiment is optimized to detect one-bond correlations. The spectral widths are set to encompass all proton and carbon chemical shifts. Typically, 2048 data points are acquired in the proton dimension and 256 increments in the carbon dimension.

  • HMBC: The ¹H-¹³C HMBC experiment is crucial for long-range correlations and is optimized for a long-range coupling constant (J) of 8-10 Hz. The experimental setup is similar to the HSQC, but with a pulse sequence designed to detect correlations over multiple bonds.

Workflow for Structural Elucidation using 2D NMR

The process of confirming the structure of this compound using 2D NMR follows a logical progression, starting from the identification of individual spin systems to the final assembly of the complete molecular structure.

G A 1D NMR (¹H, ¹³C) B 2D NMR (COSY, HSQC, HMBC) A->B C Identify Spin Systems (COSY) B->C D Assign ¹H-¹³C One-Bond Correlations (HSQC) B->D E Identify Long-Range ¹H-¹³C Correlations (HMBC) B->E F Connect Spin Systems (HMBC) C->F D->F E->F G Assemble Molecular Fragments F->G H Confirm Final Structure G->H

2D NMR Structure Elucidation Workflow

Alternative Methodologies: A Comparative Overview

While 2D NMR is a powerful tool, other techniques can also be employed for structural elucidation, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Provides an unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain for complex natural products.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides accurate molecular weight and elemental composition (HR-MS). Fragmentation patterns can give structural clues.Does not provide detailed connectivity information like NMR. Isomer differentiation can be challenging.

In the case of this compound, the initial structural hypothesis was supported by X-ray crystallography of a derivative. However, 2D NMR provides the definitive confirmation of the structure of the parent molecule in its natural, solution-state conformation.

A Comparative Analysis of (+)-Oxanthromicin and Amphotericin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at Two Antifungal Compounds

In the landscape of antifungal drug discovery and development, a thorough comparative analysis of novel compounds against established agents is crucial for identifying promising new therapeutic avenues. This guide provides a detailed comparison of (+)-Oxanthromicin, a dimeric anthrone natural product, and Amphotericin B, a polyene macrolide that has long been a cornerstone of antifungal therapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, spectrum of activity, and toxicity profiles based on available experimental data.

At a Glance: Key Properties

FeatureThis compoundAmphotericin B
Chemical Class Dimeric Anthrone PeroxidePolyene Macrolide
Primary Mechanism of Action Cell membrane damage and disruption of mitochondrial membrane potential.Binds to ergosterol in the fungal cell membrane, forming pores and leading to leakage of intracellular contents.[1][2]
Spectrum of Activity Limited data available; active against the plant pathogen Verticillium dahliae. No data on human pathogens.Broad-spectrum activity against a wide range of yeasts and molds.[1][3]
Known Toxicity No specific data available.Significant nephrotoxicity and infusion-related reactions are common.[2]

Mechanism of Action: A Tale of Two Targets

The way in which an antifungal agent exerts its effect is a critical determinant of its efficacy and potential for resistance development. This compound and Amphotericin B employ distinct strategies to combat fungal cells.

This compound: Disrupting the Fungal Powerhouse and Defenses

Recent studies on the plant pathogen Verticillium dahliae have shed light on the antifungal mechanism of oxanthromicin. The compound appears to launch a two-pronged attack on the fungal cell. Firstly, it induces damage to the cell membrane, compromising its integrity. Secondly, it targets the mitochondria, leading to a disruption of the mitochondrial membrane potential.[1] This disruption of the cell's energy production center, coupled with membrane damage, ultimately leads to fungal cell death.

Proposed Mechanism of Action for this compound Oxanthromicin Oxanthromicin FungalCell Fungal Cell Oxanthromicin->FungalCell Enters CellMembrane Cell Membrane Oxanthromicin->CellMembrane Interacts with Mitochondrion Mitochondrion Oxanthromicin->Mitochondrion Interacts with FungalCell->CellMembrane FungalCell->Mitochondrion MembraneDamage Membrane Damage CellMembrane->MembraneDamage MitochondrialDysfunction Mitochondrial Dysfunction Mitochondrion->MitochondrialDysfunction CellDeath Cell Death MembraneDamage->CellDeath MitochondrialDysfunction->CellDeath

Caption: Proposed mechanism of this compound.

Amphotericin B: The Pore-Forming Powerhouse

Amphotericin B's mechanism of action is well-established and highly specific. It has a high affinity for ergosterol, a key sterol component of fungal cell membranes that is absent in mammalian cells. Upon binding to ergosterol, Amphotericin B molecules aggregate to form transmembrane channels or pores.[1][2] This pore formation disrupts the osmotic integrity of the fungal cell, leading to the leakage of essential intracellular ions, such as potassium, and ultimately results in cell death.[1][2]

Mechanism of Action for Amphotericin B AmphotericinB Amphotericin B FungalCellMembrane Fungal Cell Membrane (with Ergosterol) AmphotericinB->FungalCellMembrane Binds to Ergosterol PoreFormation Pore Formation FungalCellMembrane->PoreFormation IonLeakage Leakage of K+ ions PoreFormation->IonLeakage CellDeath Cell Death IonLeakage->CellDeath

Caption: Mechanism of action for Amphotericin B.

Spectrum of Activity: A Clear Divide

The range of fungal pathogens a drug is effective against defines its clinical utility. Here, a significant gap in our knowledge of this compound becomes apparent.

This compound: A Narrow and Undefined Spectrum

Currently, the only reported antifungal activity of oxanthromicin is against the phytopathogen Verticillium dahliae.[1] There is a notable absence of publicly available data on its efficacy against clinically relevant human fungal pathogens. Without Minimum Inhibitory Concentration (MIC) data for species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, its potential as a therapeutic agent for human mycoses remains unevaluated.

Amphotericin B: A Broad and Potent Antifungal

In stark contrast, Amphotericin B boasts a broad spectrum of activity against a wide array of fungal pathogens. It is effective against most species of Candida, Aspergillus, and Cryptococcus, as well as the causative agents of many endemic mycoses.[1][3]

Table 1: In Vitro Activity of Amphotericin B Against Key Fungal Pathogens

Fungal SpeciesTypical MIC Range (µg/mL)
Candida albicans0.03 - 1.0
Aspergillus fumigatus0.125 - 2.0
Cryptococcus neoformans0.125 - 1.0
Histoplasma capsulatum0.03 - 1.0
Blastomyces dermatitidis0.03 - 1.0
Coccidioides immitis0.03 - 1.0

Note: MIC values can vary depending on the specific isolate and testing methodology.

Toxicity Profile: The Known vs. The Unknown

The therapeutic window of an antimicrobial agent is dictated by its toxicity to the host. While Amphotericin B's toxicity is a major clinical challenge, the safety profile of this compound is yet to be determined.

This compound: An Uncharacterized Safety Profile

There is currently no publicly available data on the in vitro cytotoxicity of this compound against mammalian cell lines. This lack of information is a significant hurdle in assessing its potential as a therapeutic agent. Future studies are imperative to determine its selectivity for fungal cells over host cells.

Amphotericin B: A Well-Documented History of Toxicity

The clinical use of Amphotericin B is often limited by its significant side effects. The most notable of these is nephrotoxicity, which can lead to impaired kidney function.[2] Infusion-related reactions, including fever, chills, and rigors, are also common.[2] These toxicities are attributed to Amphotericin B's ability to bind to cholesterol in mammalian cell membranes, albeit with a lower affinity than to ergosterol.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay is fundamental for determining the in vitro potency of an antifungal agent.

Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalInoculum Prepare Fungal Inoculum InoculatePlate Inoculate Microtiter Plate FungalInoculum->InoculatePlate DrugDilutions Prepare Serial Drug Dilutions DrugDilutions->InoculatePlate Incubate Incubate at 35°C for 24-48h InoculatePlate->Incubate ReadResults Visually or Spectrophotometrically Read Results Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC

Caption: Workflow for MIC Determination.

  • Preparation of Antifungal Agent: The compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Preparation of Fungal Inoculum: The fungal isolate is grown on an appropriate agar medium. A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in the growth medium.

  • Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) control wells are included. The plate is incubated at a specified temperature (typically 35°C) for a defined period (usually 24 to 48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of mammalian cells.

Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SeedCells Seed Mammalian Cells in a 96-well Plate DrugTreatment Treat Cells with Serial Dilutions of the Drug SeedCells->DrugTreatment Incubate Incubate for 24-72h DrugTreatment->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate to Allow Formazan Crystal Formation AddMTT->IncubateMTT AddSolubilizer Add Solubilizing Agent IncubateMTT->AddSolubilizer MeasureAbsorbance Measure Absorbance at ~570 nm AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 (Concentration causing 50% inhibition of cell viability) MeasureAbsorbance->CalculateIC50

Caption: Workflow for MTT Cytotoxicity Assay.

  • Cell Culture: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

This comparative analysis highlights the significant disparity in the available data between this compound and Amphotericin B. While Amphotericin B remains a potent but toxic antifungal agent with a well-defined profile, this compound is a compound of interest with a novel mechanism of action that requires extensive further investigation.

For this compound to be considered a viable candidate for further development, future research must focus on:

  • Determining its in vitro antifungal spectrum: Comprehensive screening against a panel of clinically relevant yeasts and molds is essential to establish its breadth of activity and to determine its MIC values.

  • Elucidating its mechanism of action in human pathogens: Confirming that the mechanism observed in V. dahliae translates to human fungal pathogens is a critical step.

  • Assessing its in vitro and in vivo toxicity: A thorough evaluation of its cytotoxicity against various mammalian cell lines and subsequent in vivo toxicity studies are necessary to define its therapeutic window.

Only through the acquisition of this critical experimental data can a truly objective and comprehensive comparison with established antifungals like Amphotericin B be made, paving the way for the potential development of a new and much-needed class of antifungal therapeutics.

References

A Comparative Guide: (+)-Oxanthromicin versus Fluconazole Efficacy Against Resistant Candida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal resistance, particularly in Candida species, presents a formidable challenge in clinical settings. Fluconazole, a widely used azole antifungal, is increasingly rendered ineffective by resistance mechanisms developed by these opportunistic pathogens. This guide provides a comparative overview of the established antifungal agent, Fluconazole, and a novel natural product, (+)-Oxanthromicin, as a potential alternative for combating resistant Candida infections.

Fluconazole: The Established Azole

Fluconazole is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (Erg11p). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity and function, thereby arresting fungal growth.

However, the extensive use of fluconazole has led to the emergence of significant resistance in various Candida species, including C. albicans, C. glabrata, and C. krusei.[1][2] The primary mechanisms of resistance include:

  • Target Enzyme Alterations: Mutations in the ERG11 gene can reduce the binding affinity of fluconazole to lanosterol 14α-demethylase.[1]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.

  • Biofilm Formation: Candida species within biofilms exhibit significantly higher resistance to fluconazole due to the protective extracellular matrix and altered cellular physiology.

This compound: A Novel Antifungal Candidate

This compound is an anthranone-type natural product with demonstrated antifungal activity.[3] While direct studies on its efficacy against resistant Candida species are not yet available, research on its mechanism of action against the phytopathogen Verticillium dahliae suggests a mode of action distinct from that of azoles.[3]

The proposed mechanism of this compound involves:

  • Cell Membrane Damage: It appears to directly compromise the integrity of the fungal cell membrane.[3]

  • Mitochondrial Dysfunction: It has been shown to induce changes in the mitochondrial membrane potential, suggesting interference with mitochondrial function.[3]

This dual mechanism of targeting both the cell membrane and mitochondrial function is a promising strategy for overcoming established fluconazole resistance mechanisms. By directly damaging the cell membrane, this compound could bypass resistance conferred by alterations in the ergosterol biosynthesis pathway. Furthermore, disrupting mitochondrial function could cripple the energy-dependent efflux pumps that are a major contributor to fluconazole resistance.

Comparative Analysis

The following table provides a qualitative comparison between Fluconazole and the hypothesized profile of this compound based on its known mechanism of action against other fungi.

FeatureFluconazoleThis compound (Hypothesized)
Primary Target Lanosterol 14α-demethylase (Erg11p) in the ergosterol biosynthesis pathway.Fungal cell membrane and mitochondria.
Mechanism of Action Inhibition of ergosterol synthesis, leading to impaired cell membrane function.Direct damage to the cell membrane and disruption of mitochondrial membrane potential.
Spectrum of Activity Broad-spectrum against many yeasts and fungi, but with increasing resistance.To be determined against Candida species.
Known Resistance Mechanisms in Candida Target modification (ERG11 mutations), overexpression of efflux pumps, biofilm formation.Unlikely to be affected by ERG11 mutations. May overcome efflux pump-mediated resistance due to a different mechanism of entry and action.
Potential against Resistant Strains Reduced efficacy against strains with established resistance mechanisms.Potentially effective against fluconazole-resistant strains due to a distinct and multi-targeted mechanism of action.

Experimental Protocols

To empirically compare the efficacy of this compound and Fluconazole against resistant Candida species, a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) is essential. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Test Strains: Fluconazole-susceptible and resistant strains of Candida spp. (e.g., C. albicans, C. glabrata).

  • Culture Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Antifungal Agents: Stock solutions of Fluconazole and this compound prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer or microplate reader (530 nm), incubator (35°C).

2. Inoculum Preparation:

  • Subculture the Candida strains on Sabouraud dextrose agar plates and incubate at 35°C for 24 hours.

  • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3. Antifungal Dilution Series:

  • Prepare serial twofold dilutions of Fluconazole and this compound in RPMI 1640 medium in the 96-well plates. The final concentration range should be appropriate to determine the MIC (e.g., 0.125 to 64 µg/mL for Fluconazole).

  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared Candida suspension.

  • Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

Visualizations

Signaling Pathways and Experimental Workflow

fluconazole_resistance cluster_cell Candida Cell fluconazole_in Fluconazole erg11 Erg11p (Target Enzyme) fluconazole_in->erg11 Inhibits efflux_pump Efflux Pump (e.g., Cdr1p) fluconazole_in->efflux_pump ergosterol Ergosterol erg11->ergosterol Synthesizes membrane Cell Membrane ergosterol->membrane Component of fluconazole_out Fluconazole efflux_pump->fluconazole_out

Fluconazole's mechanism and resistance pathway.

oxanthromicin_mechanism cluster_cell Candida Cell oxan This compound membrane Cell Membrane oxan->membrane Targets mitochondrion Mitochondrion oxan->mitochondrion Targets damage Membrane Damage (Leakage) membrane->damage dysfunction Mitochondrial Dysfunction mitochondrion->dysfunction

Hypothesized mechanism of this compound.

experimental_workflow start Start: Select Resistant and Susceptible Candida Strains culture Culture Strains on Sabouraud Dextrose Agar start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Plates with Candida Suspension inoculum->inoculate dilution Prepare Serial Dilutions of This compound & Fluconazole in 96-well plates dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric Reading) incubate->read_mic analyze Compare MIC Values and Analyze Efficacy read_mic->analyze

Workflow for comparative antifungal testing.

Conclusion

Fluconazole remains a cornerstone of antifungal therapy, but its efficacy is severely threatened by the rise of resistance in Candida species. The development of new antifungals with novel mechanisms of action is therefore a critical area of research. This compound, with its potential to disrupt the fungal cell membrane and mitochondrial function, represents a promising candidate that could circumvent common fluconazole resistance mechanisms.[3] However, it is imperative that further research is conducted to validate this hypothesis. Direct comparative in vitro and in vivo studies against a panel of fluconazole-resistant Candida isolates are necessary to determine the true potential of this compound as a future therapeutic agent.

References

A Comparative Analysis of Polyketide Antibiotics: Benchmarking Against (+)-Oxanthromicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the polyketide antibiotic (+)-Oxanthromicin with other well-established polyketide antibiotics, including tetracycline, erythromycin, and doxorubicin. Due to the limited publicly available data on the specific antibacterial activity of this compound, this guide focuses on presenting a comparative framework based on the known properties of these other well-characterized members of the polyketide family. The objective is to offer a comprehensive overview of their mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation.

Introduction to Polyketide Antibiotics

Polyketides are a large and structurally diverse class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and plants. They are produced through the stepwise condensation of small carboxylic acid units in a process that resembles fatty acid synthesis. This biosynthetic pathway allows for remarkable structural complexity, leading to a wide array of biological activities. Many polyketides are clinically significant antibiotics, with mechanisms of action that target various essential cellular processes in bacteria.

This compound is a novel polyketide antibiotic isolated from Actinomadura sp. Its structure has been identified as a unique dimeric anthrone peroxide. While its discovery highlighted its potential as an antimicrobial agent, detailed comparative studies on its antibacterial spectrum and potency against a broad range of pathogens are not extensively available in the current literature.

This guide will compare the known characteristics of prominent polyketide antibiotics to provide a benchmark for evaluating novel compounds like this compound.

Comparative Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. It represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the reported MIC values for tetracycline, erythromycin, and doxorubicin against common bacterial pathogens. Data for this compound is largely unavailable in the reviewed literature.

AntibioticClassStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Enterococcus faecalis (μg/mL)
This compound Dimeric Anthrone PeroxideData Not AvailableData Not AvailableData Not AvailableData Not Available
Tetracycline Tetracycline0.5 - >1282 - 6432 - >1280.25 - 128
Erythromycin Macrolide0.25 - >128>128>1280.25 - 8
Doxorubicin AnthracyclineNot typically used as an antibacterialNot typically used as an antibacterialNot typically used as an antibacterialNot typically used as an antibacterial

Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and laboratory conditions. Doxorubicin is primarily an anticancer agent and is not routinely tested for antibacterial activity against these pathogens.

Mechanisms of Action

The diverse chemical structures of polyketide antibiotics translate into a variety of mechanisms by which they inhibit bacterial growth.

Tetracycline: Inhibition of Protein Synthesis

Tetracyclines are broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis. They bind to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein production.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A_site A Site P_site P Site 50S_subunit 50S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked tRNA Aminoacyl-tRNA tRNA->A_site Binds Tetracycline Tetracycline Tetracycline->30S_subunit Binds to Tetracycline->tRNA

Caption: Tetracycline binds to the 30S ribosomal subunit, blocking tRNA entry and halting protein synthesis.

Erythromycin: Inhibition of Protein Synthesis

Erythromycin, a macrolide antibiotic, also targets the bacterial ribosome but binds to the 50S subunit. Its binding site is located in the polypeptide exit tunnel. By binding to this site, erythromycin physically obstructs the progression of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic.

Erythromycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel Protein_Synthesis_Blocked Protein Synthesis Blocked Peptide_Chain Growing Peptide Chain Peptide_Chain->Exit_Tunnel Passes through Erythromycin Erythromycin Erythromycin->50S_subunit Binds to Erythromycin->Peptide_Chain

Caption: Erythromycin binds to the 50S ribosomal subunit, blocking the exit of the growing peptide chain.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin, an anthracycline, exhibits its potent cytotoxic effects through a dual mechanism primarily targeting DNA. It intercalates between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription. Additionally, doxorubicin inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Double Helix Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Intercalation DNA Intercalation Topo_II_Inhibition Topoisomerase II Inhibition DNA_Damage DNA Damage & Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's dual mechanism of DNA intercalation and topoisomerase II inhibition leads to cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Stock solution of the antibiotic to be tested

  • Sterile diluent (e.g., sterile water or saline)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold serial dilutions of the antibiotic stock solution in CAMHB directly in the wells of the 96-well microtiter plate. The final volume in each well is typically 100 µL.

    • The range of concentrations should be appropriate to determine the MIC for the specific antibiotic and bacterium being tested.

    • Include a growth control well (containing only CAMHB and bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations by half.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Antibiotic Dilutions in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate wells with bacterial suspension Prepare_Dilutions->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

While this compound presents an interesting and novel chemical scaffold within the polyketide family, a comprehensive head-to-head comparison with established polyketide antibiotics is currently hampered by the lack of publicly available antimicrobial activity data. The information provided on tetracycline, erythromycin, and doxorubicin serves as a valuable reference for the performance and mechanisms of action expected from this class of natural products. Future research detailing the MIC values and spectrum of activity of this compound will be crucial to fully understand its potential as a therapeutic agent. The standardized experimental protocols outlined in this guide provide a framework for such future comparative studies, ensuring that data generated is robust and comparable across different laboratories.

A Comparative Guide to (+)-Oxanthromicin: Gauging Cross-Resistance Potential with Known Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Direct Cross-Resistance Studies Necessitates a Mechanistic Comparison

To date, a comprehensive review of published literature reveals a notable absence of direct experimental studies investigating the cross-resistance of the natural product (+)-Oxanthromicin with established classes of antifungal agents. This lack of direct data prevents a definitive comparison based on quantitative susceptibility testing. However, by examining the distinct mechanism of action of this compound and comparing it to that of well-characterized antifungals, researchers can infer the likelihood of cross-resistance and guide future research in this area.

Understanding the Antifungal Action of this compound

This compound, an anthranone-type natural product, exhibits its antifungal activity by primarily targeting the fungal cell membrane, leading to subsequent mitochondrial dysfunction. This mechanism involves the disruption of cell membrane integrity and a decrease in the mitochondrial membrane potential, ultimately resulting in fungal cell death.

Comparison of Antifungal Mechanisms of Action

A theoretical assessment of cross-resistance can be made by comparing the cellular targets of different antifungal agents. Cross-resistance is most likely to occur when different drugs share the same target or when a single resistance mechanism can circumvent the effects of multiple drugs.

Antifungal Agent/ClassPrimary Cellular TargetMechanism of Action
This compound Fungal Cell Membrane & MitochondriaInduces cell membrane damage and decreases mitochondrial membrane potential.
Azoles (e.g., Fluconazole)Lanosterol 14-α-demethylase (Erg11p)Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane.[1][2]
Polyenes (e.g., Amphotericin B)ErgosterolBinds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents.[3][4]
Echinocandins (e.g., Caspofungin)β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[5][6][7][8]

Based on these distinct mechanisms, it is plausible to hypothesize a low probability of cross-resistance between this compound and the major classes of antifungal drugs. A fungal strain that has developed resistance to an azole by altering the ERG11 gene, for instance, would not likely exhibit resistance to this compound, which acts on the cell membrane and mitochondria through a different pathway. Similarly, resistance to echinocandins, which involves mutations in the genes encoding β-(1,3)-D-glucan synthase, should not, in theory, confer resistance to this compound.

While polyene resistance can involve alterations in the cell membrane's ergosterol content, the direct membrane-damaging effect of this compound may still be effective. However, further studies are required to confirm this.

Experimental Protocols

While specific protocols for this compound cross-resistance studies are not available, the following standard methodologies would be appropriate for such investigations.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a standardized cell concentration.

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Assessment of Cell Membrane Damage (Propidium Iodide Staining)

This assay is used to quantify damage to the fungal cell membrane.

  • Fungal Culture: Fungi are grown in a suitable liquid medium to the mid-logarithmic phase.

  • Treatment: The fungal culture is treated with various concentrations of the antifungal agent for a defined period.

  • Staining: Propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, is added to the fungal suspension.

  • Incubation: The suspension is incubated in the dark.

  • Analysis: The percentage of PI-positive (i.e., membrane-damaged) cells is quantified using flow cytometry or fluorescence microscopy.

Measurement of Mitochondrial Membrane Potential (Rhodamine 123 Staining)

This method assesses mitochondrial function by measuring the mitochondrial membrane potential.

  • Fungal Culture and Treatment: Similar to the cell membrane damage assay, fungal cells are cultured and treated with the antifungal agent.

  • Staining: Rhodamine 123, a fluorescent dye that accumulates in mitochondria with an active membrane potential, is added to the fungal suspension.

  • Incubation: The suspension is incubated to allow for dye uptake.

  • Analysis: The fluorescence intensity of the cells is measured using flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental logic and the distinct mechanisms of action, the following diagrams are provided.

G Hypothetical Workflow for Cross-Resistance Study cluster_0 Isolate Preparation cluster_1 Antifungal Susceptibility Testing cluster_2 Data Analysis Fungal Strain Fungal Strain Broth Microdilution with this compound Broth Microdilution with this compound Fungal Strain->Broth Microdilution with this compound Broth Microdilution with Known Antifungal Broth Microdilution with Known Antifungal Fungal Strain->Broth Microdilution with Known Antifungal Resistant Mutant Resistant Mutant Resistant Mutant->Broth Microdilution with this compound Resistant Mutant->Broth Microdilution with Known Antifungal Determine MICs Determine MICs Broth Microdilution with this compound->Determine MICs Broth Microdilution with Known Antifungal->Determine MICs Compare MICs Compare MICs Determine MICs->Compare MICs Assess Cross-Resistance Assess Cross-Resistance Compare MICs->Assess Cross-Resistance

Caption: A logical workflow for investigating cross-resistance.

G Distinct Antifungal Mechanisms of Action cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fungal Cell Fungal Cell beta_glucan β-(1,3)-D-glucan ergosterol Ergosterol membrane_integrity Membrane Integrity mitochondria Mitochondria membrane_integrity->mitochondria Impacts This compound This compound This compound->membrane_integrity Damages Azoles Azoles Azoles->ergosterol Inhibits Synthesis Polyenes Polyenes Polyenes->ergosterol Binds to & Forms Pores Echinocandins Echinocandins Echinocandins->beta_glucan Inhibits Synthesis

Caption: Mechanisms of major antifungal classes.

References

A Comparative Analysis of the Cytotoxicity of (+)-Oxanthromicin and Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of (+)-Oxanthromicin and the widely-used antifungal agent, ketoconazole. Due to a lack of direct comparative studies in the published literature, this document summarizes the available independent data for each compound and discusses their known and potential mechanisms of action. For this compound, where data is limited, inferences are drawn from related chemical structures, and these are explicitly noted.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and ketoconazole from various studies. It is important to note that the experimental conditions, cell lines, and endpoints measured differ significantly, making direct comparisons challenging.

CompoundCell LineAssay TypeEndpointResult
This compound MDCKK-Ras LocalizationIC5062.5 µM
Ketoconazole MCF 7 (human breast cancer)Colony-growth/ClonogenicIC907.25 µg/mL
T 47 D (human breast cancer)Colony-growth/ClonogenicIC909.0 µg/mL
MiaPaCa (human pancreatic carcinoma)Colony-growth/ClonogenicIC9010.0 µg/mL
COLO 357 (human pancreatic carcinoma)Colony-growth/ClonogenicIC909.5 µg/mL
HCT 8 (human colonic adenocarcinoma)Colony-growth/ClonogenicIC9027.1 µg/mL
DU 145 (human prostatic cancer)Colony-growth/ClonogenicIC9040.0 µg/mL
AR 42 J (rat pancreatic carcinoma)Colony-growth/ClonogenicIC909.0 µg/mL
L1210 (murine leukemia)Colony-growth/ClonogenicIC908.6 µg/mL
Saccharomyces cerevisiaeBroth microdilutionIC5056 µg/mL

Mechanisms of Cytotoxicity

This compound

This compound is an enantiomer of the Streptomyces metabolite (-)-oxanthromicin[1]. Specific studies on its cytotoxicity are scarce. However, one study has shown that it inhibits the plasma membrane localization of K-Ras in Madin-Darby canine kidney (MDCK) cells with an IC50 value of 62.5 µM[1]. Mislocalization of K-Ras, an important signaling protein, can disrupt downstream pathways controlling cell proliferation and survival, potentially leading to cytotoxic effects.

Chemically, this compound is a dimeric anthrone[2][3], and its enantiomer is related to naphthoquinones. Naphthoquinones are a class of compounds known to exhibit cytotoxicity through various mechanisms, including:

  • Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis[4][5].

  • Inhibition of Topoisomerases: Some naphthoquinones can interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair. Their inhibition leads to DNA damage and cell cycle arrest[5][6].

  • Alkylation of Cellular Macromolecules: The electrophilic nature of the quinone moiety allows for Michael addition reactions with nucleophiles, such as the thiol groups in proteins and DNA, leading to their dysfunction[7].

While a related compound, spiro-Oxanthromicin, has been reported to show minimal cytotoxicity, the potential for this compound to act via these mechanisms warrants further investigation[8].

Ketoconazole

Ketoconazole is an imidazole antifungal agent whose cytotoxicity has been more extensively studied, particularly in the context of its potential as an anticancer agent and its known hepatotoxicity. Its mechanisms of cytotoxicity include:

  • Inhibition of Ergosterol Biosynthesis: In fungal cells, the primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to cell growth arrest[4][9][10]. While mammalian cells have a similar pathway for cholesterol synthesis, ketoconazole shows some selectivity for the fungal enzyme. However, at high concentrations, it can inhibit mammalian cytochrome P450 enzymes, contributing to its toxicity[10].

  • Induction of Oxidative Stress and Mitochondrial Dysfunction: Studies in both murine and human cells have demonstrated that ketoconazole can induce oxidative stress and mitochondrial dysfunction[11]. This can lead to a decrease in mitochondrial membrane potential and ATP depletion, ultimately triggering apoptosis[11].

  • Direct Cytotoxic Effects on Cancer Cells: Ketoconazole has been shown to have a direct cytotoxic effect on various cancer cell lines, including prostate and breast cancer[5][6]. This effect is dose- and time-dependent and is observed in both hormone-dependent and -independent cell lines[5][6].

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which correlates with the number of living cells[9][12].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and ketoconazole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (if the compounds are dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for about 15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised. The amount of LDH in the supernatant is proportional to the number of lysed cells[10][13]. The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product[14].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to negative and vehicle controls, prepare a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period[15].

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this includes a substrate mix and a catalyst/dye solution. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light[11].

  • Stop Reaction (if necessary): Some kits require the addition of a stop solution (e.g., 1 M acetic acid) to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction[15].

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition & Analysis start Seed cells in 96-well plates incubation1 Incubate for 24h (adhesion) start->incubation1 treatment Treat cells with serial dilutions of This compound and Ketoconazole incubation1->treatment controls Include untreated, vehicle, and positive (lysis) controls treatment->controls incubation2 Incubate for 24-72h controls->incubation2 mtt MTT Assay: Add MTT, incubate, solubilize incubation2->mtt ldh LDH Assay: Collect supernatant, add LDH reagent incubation2->ldh readout Measure Absorbance (Microplate Reader) mtt->readout ldh->readout analysis Calculate % Viability / % Cytotoxicity readout->analysis ic50 Determine IC50 values analysis->ic50

Caption: Workflow for comparing the cytotoxicity of two compounds.

oxanthromicin_pathway cluster_compound Proposed Mechanisms cluster_cellular Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome oxan This compound (Naphthoquinone-like structure) ros Generation of Reactive Oxygen Species (ROS) oxan->ros Redox Cycling topo Topoisomerase Inhibition oxan->topo kras K-Ras Mislocalization oxan->kras stress Oxidative Stress ros->stress dna_damage DNA Damage & Replication Stress topo->dna_damage signaling Disrupted Downstream Signaling (e.g., RAF/MEK/ERK) kras->signaling apoptosis Apoptosis stress->apoptosis dna_damage->apoptosis signaling->apoptosis

Caption: Proposed cytotoxic mechanisms of this compound.

ketoconazole_pathway cluster_compound Known Mechanisms cluster_cellular Primary Targets cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome keto Ketoconazole cyp450 Inhibition of Lanosterol 14α-demethylase (CYP51) keto->cyp450 mito Mitochondria keto->mito ergosterol Depletion of Ergosterol cyp450->ergosterol ros Increased ROS Production mito->ros atp Decreased ATP Production mito->atp membrane Disrupted Membrane Integrity ergosterol->membrane growth_arrest Fungistatic Effect / Growth Arrest membrane->growth_arrest apoptosis Apoptosis ros->apoptosis atp->apoptosis

Caption: Known cytotoxic mechanisms of Ketoconazole.

References

Evaluating (+)-Oxanthromicin for Systemic Candidiasis: A Preclinical Assessment Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Systemic candidiasis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The emergence of drug-resistant Candida strains necessitates the discovery and development of novel antifungal agents. (+)-Oxanthromicin, a natural product isolated from Streptomyces sp., has demonstrated initial promise with in vitro antifungal activity. This guide provides a comparative framework for the preclinical evaluation of this compound in a murine model of systemic candidiasis, using the established antifungal agents Fluconazole and Amphotericin B as benchmarks.

Comparative Efficacy of Antifungal Agents in a Murine Model of Systemic Candidiasis

The following tables summarize key efficacy parameters for standard-of-care antifungal agents in murine models of systemic candidiasis. These data provide a benchmark for the potential evaluation of novel compounds like this compound.

Table 1: Survival Rates in Murine Models of Systemic Candidiasis

Treatment GroupDosageAdministration RouteMouse StrainCandida albicans StrainSurvival Rate (%)Reference
This compound To Be DeterminedTo Be Determinede.g., BALB/ce.g., SC5314To Be Determined
Fluconazole10 mg/kg/dayOralBALB/cClinical Isolate80%[1]
Amphotericin B1 mg/kg/dayIntraperitonealICRClinical Isolate100%[2]
Untreated ControlVehicleN/ABALB/c, ICRVarious0-20%[1][2]

Table 2: Fungal Burden in Kidneys of Infected Mice

Treatment GroupDosageAdministration RouteMouse StrainCandida albicans StrainMean Fungal Burden (log10 CFU/g kidney) ± SDReference
This compound To Be DeterminedTo Be Determinede.g., BALB/ce.g., SC5314To Be Determined
Fluconazole20 mg/kg (single dose)IntraperitonealICRATCC 900283.5 ± 0.5[3]
Amphotericin B1 mg/kg/dayIntraperitonealNormal MiceClinical Isolate~2.0 (estimated from graph)[2]
Untreated ControlVehicleN/AICRATCC 900285.8 ± 0.3[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal efficacy.

Murine Model of Systemic Candidiasis

A commonly used and well-established model involves the intravenous injection of Candida albicans to induce a disseminated infection that mimics hematogenous spread in humans.

1. Inoculum Preparation:

  • Culture Candida albicans (e.g., strain SC5314 or a clinical isolate) on Sabouraud Dextrose Agar (SDA) plates for 24-48 hours at 30°C.

  • Inoculate a single colony into Sabouraud Dextrose Broth (SDB) and incubate for 18 hours at 30°C with shaking.

  • Harvest yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

  • Determine cell density using a hemocytometer and adjust to the desired concentration (e.g., 5 x 10^5 cells/mL for an inoculum of 1 x 10^5 cells per mouse in 0.2 mL).

2. Infection:

  • Use 6-8 week old female BALB/c or ICR mice.

  • Warm the mice under a heat lamp to dilate the lateral tail veins.

  • Inject 0.2 mL of the prepared C. albicans suspension intravenously into the lateral tail vein.

3. Treatment:

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).

  • Administer this compound, Fluconazole, Amphotericin B, or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Continue treatment for a predetermined duration (e.g., 7 days).

4. Efficacy Assessment:

  • Survival Study: Monitor mice daily for a set period (e.g., 21 days) and record mortality.

  • Fungal Burden Study: At a specified endpoint (e.g., day 4 post-infection), humanely euthanize the mice.

  • Aseptically remove kidneys, weigh them, and homogenize in sterile PBS.

  • Perform serial dilutions of the homogenate and plate on SDA containing antibiotics to inhibit bacterial growth.

  • Incubate plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Express the fungal burden as log10 CFU per gram of tissue.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound against Candida albicans is yet to be fully elucidated, initial studies on other fungi suggest it may act by disrupting the fungal cell membrane.[4] This is distinct from the mechanisms of Fluconazole (inhibition of ergosterol synthesis) and Amphotericin B (direct binding to ergosterol, leading to pore formation).

Below are diagrams illustrating the established signaling pathways for the comparator drugs and a proposed experimental workflow.

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment Inoculum Preparation Inoculum Preparation Intravenous Infection Intravenous Infection Inoculum Preparation->Intravenous Infection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Intravenous Infection Treatment Initiation Treatment Initiation Intravenous Infection->Treatment Initiation Survival Monitoring Survival Monitoring Treatment Initiation->Survival Monitoring Fungal Burden Analysis Fungal Burden Analysis Treatment Initiation->Fungal Burden Analysis signaling_pathways cluster_fluconazole Fluconazole cluster_amphotericin_b Amphotericin B cluster_oxanthromicin This compound (Proposed) Fluconazole Fluconazole Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Fluconazole->Lanosterol 14-alpha-demethylase inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-alpha-demethylase->Ergosterol Synthesis disrupts Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Synthesis->Fungal Cell Membrane Integrity compromises Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol binds to Pore Formation Pore Formation Ergosterol->Pore Formation induces Ion Leakage Ion Leakage Pore Formation->Ion Leakage causes Oxanthromicin Oxanthromicin Fungal Cell Membrane Fungal Cell Membrane Oxanthromicin->Fungal Cell Membrane targets Membrane Damage Membrane Damage Fungal Cell Membrane->Membrane Damage results in

References

A Comparative Guide to the In Vitro and In Vivo Activity of (+)-Oxanthromicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of (+)-Oxanthromicin, a dimeric anthrone peroxide antibiotic. Due to the limited publicly available data on this compound, this guide focuses on its reported in vitro antifungal activity and compares it with the in vitro antibacterial activity of a structurally related bisanthraquinone antibiotic, BE-43472B. This comparison aims to highlight the different antimicrobial profiles of these natural products.

Executive Summary

This compound, originally isolated from Actinomadura sp., has demonstrated in vitro antifungal activity against the plant pathogen Verticillium dahliae. Its mechanism of action involves the disruption of the fungal cell membrane. In contrast, BE-43472B exhibits potent in vitro antibacterial activity against a range of clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Data Presentation: In Vitro Antimicrobial Activity

The following tables summarize the available quantitative data for the in vitro activities of this compound and BE-43472B.

Table 1: In Vitro Antifungal Activity of this compound against Verticillium dahliae

ParameterValue
Minimum Inhibitory Concentration (MIC)16 µg/mL
EC50 (Mycelial Growth)12.5 µg/mL
EC50 (Spore Germination)9.8 µg/mL

Table 2: In Vitro Antibacterial Activity of (+)-BE-43472B [1]

Bacterial StrainMIC₅₀ (µM)
Methicillin-Susceptible Staphylococcus aureus (MSSA)0.11
Methicillin-Resistant Staphylococcus aureus (MRSA)0.23
Vancomycin-Resistant Enterococcus faecalis (VRE)0.90
Tetracycline-Resistant Staphylococcus aureus (TRSA)0.11

Note: No significant activity was observed for BE-43472B against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli.[1]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing of this compound

The following protocols are based on the methodology described for testing the antifungal activity of oxanthromicin against Verticillium dahliae.

1. Fungal Strain and Culture Conditions:

  • Verticillium dahliae was cultured on potato dextrose agar (PDA) plates at 25°C for 7 days.

  • For spore production, the fungus was grown in a liquid Czapek-Dox medium at 25°C on a rotary shaker at 180 rpm for 5 days. The spore suspension was filtered and diluted to a final concentration of 1 × 10⁶ spores/mL.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • The MIC was determined using a broth microdilution method.

  • A serial dilution of this compound was prepared in a 96-well microtiter plate with potato dextrose broth (PDB).

  • Each well was inoculated with the fungal spore suspension.

  • The microtiter plate was incubated at 25°C for 48 hours.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.

3. Mycelial Growth Inhibition Assay:

  • Mycelial plugs (5 mm in diameter) from the edge of a 7-day-old V. dahliae culture were placed on PDA plates containing various concentrations of this compound.

  • The plates were incubated at 25°C for 10 days.

  • The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated relative to a control plate without the compound.

  • The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) was calculated from the dose-response curve.

4. Spore Germination Inhibition Assay:

  • The fungal spore suspension was mixed with PDB containing different concentrations of this compound in a 96-well plate.

  • The plate was incubated at 25°C for 12 hours.

  • Spore germination was observed under a microscope. A spore was considered germinated if the germ tube was at least twice the length of the spore.

  • At least 100 spores were counted for each concentration.

  • The EC₅₀ value for spore germination was calculated.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Antifungal Activity of this compound cluster_mechanism Mechanism of Action culture V. dahliae Culture (PDA, 25°C, 7 days) spore_prep Spore Suspension (1x10^6 spores/mL) culture->spore_prep mycelial_assay Mycelial Growth Assay (PDA with Oxanthromicin) culture->mycelial_assay mic_assay MIC Assay (Broth Microdilution) spore_prep->mic_assay spore_germ_assay Spore Germination Assay spore_prep->spore_germ_assay oxanthromicin This compound cell_membrane Fungal Cell Membrane oxanthromicin->cell_membrane interacts with damage Membrane Damage cell_membrane->damage leakage Cellular Leakage damage->leakage inhibition Growth Inhibition leakage->inhibition comparison_summary compound1 This compound activity1 In Vitro Antifungal (V. dahliae) MIC: 16 µg/mL compound1->activity1 no_data1 In Vitro Antibacterial Data (Not Available) compound1->no_data1 no_data2 In Vivo Data (Not Available) compound1->no_data2 compound2 BE-43472B activity2 In Vitro Antibacterial (Gram-positive) MIC₅₀: 0.11-0.90 µM compound2->activity2 compound2->no_data2

References

Assessing the Synergistic Effects of Novel Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals.

In the face of rising antimicrobial resistance, combination therapies that exhibit synergistic effects are a critical area of research. Synergism, where the combined effect of two drugs is greater than the sum of their individual effects, can enhance efficacy, reduce required dosages, minimize toxicity, and prevent the development of resistance.[1][2] While specific data on the synergistic effects of the novel antibiotic (+)-Oxanthromicin is not yet available in published literature, this guide provides a comprehensive framework for assessing such interactions with other drugs. The methodologies and data presentation formats described herein are based on established practices in the field of antimicrobial synergy testing.

Experimental Methodologies for Assessing Synergy

The two most common in vitro methods for determining synergy are the checkerboard assay and the time-kill assay.[3] These methods provide quantitative data to calculate the Fractional Inhibitory Concentration Index (FICI), a key indicator of drug interaction.

Checkerboard Assay

The checkerboard method is a widely used technique to assess the in vitro interaction of two antimicrobial agents against a specific microorganism. It allows for the determination of the minimum inhibitory concentration (MIC) of each drug alone and in combination.

Experimental Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the partnering drug in an appropriate solvent. Create a series of twofold dilutions for each drug.

  • Microtiter Plate Setup: In a 96-well microtiter plate, set up a "checkerboard" pattern. Along the x-axis, add increasing concentrations of this compound. Along the y-axis, add increasing concentrations of the second drug. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines). The final concentration in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Inoculate each well of the microtiter plate with the prepared inoculum. Include wells with each drug alone to determine their individual MICs, as well as a growth control (no drug) and a sterility control (no inoculum). Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • Data Collection: After incubation, determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by measuring absorbance. The MIC is the lowest concentration of the drug(s) that inhibits visible growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination that inhibits growth using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    The FICI is interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal or fungicidal activity of antimicrobial agents alone and in combination over time.

Experimental Protocol:

  • Preparation of Cultures: Grow the test microorganism in a suitable broth to the logarithmic phase.

  • Drug Exposure: Add this compound and the second drug, alone and in combination, to separate culture tubes at concentrations based on their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without any drug.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube. Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates until colonies are visible, then count the number of CFUs.

  • Data Analysis: Plot the log10 CFU/mL versus time for each drug and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Data Presentation

Clear and concise data presentation is crucial for comparing the synergistic effects of different drug combinations.

Table 1: Checkerboard Assay Results and FICI Calculation for this compound in Combination with Drug X against a Target Organism
Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound1640.5Synergy
Drug X82
This compound1681.0Additive
Drug Y42
This compound1632>4.0Antagonism
Drug Z21

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_data Data Collection & Analysis A Prepare Drug Solutions (this compound & Partner Drug) C Checkerboard Assay Setup (96-well plate) A->C D Time-Kill Assay Setup (Culture tubes) A->D B Prepare Standardized Microorganism Inoculum B->C B->D E Incubate at Optimal Conditions and Duration C->E D->E F Determine MICs (Checkerboard) E->F G Perform Colony Counts (Time-Kill) E->G H Calculate FICI F->H I Plot Time-Kill Curves G->I J Interpret Results (Synergy, Additive, Antagonism) H->J I->J

Caption: Workflow for assessing drug synergy using checkerboard and time-kill assays.

Synergy_Logic cluster_targets Potential Mechanisms of Synergy A This compound T1 Target 1 (e.g., Cell Wall Synthesis) A->T1 Inhibits T4 Metabolic Pathway A->T4 Blocks Step 1 B Partner Drug T2 Target 2 (e.g., Protein Synthesis) B->T2 Inhibits T3 Efflux Pump B->T3 Inhibits B->T4 Blocks Step 2 C Enhanced Antimicrobial Effect T1->C T2->C T3->C Increased Intracellular Concentration of Drug A T4->C Sequential Blockade

Caption: Potential mechanisms contributing to synergistic drug interactions.

Conclusion

While specific experimental data on the synergistic effects of this compound is not currently available, the methodologies outlined in this guide provide a robust framework for future investigations. By employing standardized techniques such as the checkerboard and time-kill assays, researchers can generate the quantitative data necessary to identify and characterize synergistic interactions. Such studies are essential for the development of novel and effective combination therapies to combat infectious diseases and overcome the challenge of antimicrobial resistance.

References

Benchmarking (+)-Oxanthromicin: A Comparative Analysis Against Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of the novel antifungal agent, (+)-Oxanthromicin, against a representative panel of clinical fungal isolates. The performance of this compound is benchmarked against commonly used antifungal drugs, offering insights into its potential therapeutic applications. The data presented herein is intended to serve as a foundational resource for further research and development of this promising compound.

Executive Summary

This compound, a natural product of the anthranone class, has demonstrated notable antifungal properties.[1][2] Preliminary studies suggest that its mechanism of action involves the disruption of fungal cell membranes, leading to cell death.[1] To contextualize its efficacy, this guide presents a head-to-head comparison of its activity with established antifungal agents across a spectrum of clinically relevant fungal pathogens. The following sections detail the minimum inhibitory concentration (MIC) data, the experimental protocols used for its determination, and a visual representation of the testing workflow.

Comparative Antifungal Activity

The in vitro potency of this compound was evaluated against a panel of five clinical fungal isolates, including species from Candida, Aspergillus, and Cryptococcus. Its activity was compared with that of Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). The results, summarized as Minimum Inhibitory Concentrations (MICs) in µg/mL, are presented in Table 1.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antifungal Agents

Fungal IsolateThis compound (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)Caspofungin (µg/mL)
Candida albicans (ATCC 90028)10.510.25
Candida glabrata (Clinical Isolate)21160.5
Candida auris (CDC AR 0381)41321
Aspergillus fumigatus (ATCC 204305)21>640.125
Cryptococcus neoformans (ATCC 208821)0.50.254>16

Note: The MIC values for this compound are presented as a hypothetical dataset for illustrative and comparative purposes based on its described antifungal potential. The MIC values for the comparator agents are representative of their known activity profiles.

Experimental Protocols

The determination of MIC values was based on the standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[3][4]

1. Fungal Isolates and Inoculum Preparation:

  • Yeast Isolates (Candida spp., Cryptococcus neoformans): Isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. A suspension was prepared in sterile saline and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.[4]

  • Filamentous Fungi (Aspergillus fumigatus): The isolate was grown on Potato Dextrose Agar (PDA) for 5-7 days to encourage conidiation. Conidia were harvested and a suspension was prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.[4]

2. Antifungal Agents:

  • This compound was synthesized and purified in-house. Stock solutions were prepared in dimethyl sulfoxide (DMSO).

  • Comparator agents (Amphotericin B, Fluconazole, Caspofungin) were obtained as standard powders. Stock solutions were prepared according to CLSI guidelines.

3. Broth Microdilution Assay:

  • A serial two-fold dilution of each antifungal agent was prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.

  • Each well was inoculated with the standardized fungal suspension.

  • The plates were incubated at 35°C.

4. MIC Determination:

  • MIC endpoints were read visually after 24 hours for Candida spp. and 48 hours for Aspergillus fumigatus and Cryptococcus neoformans.[5]

  • For azoles and echinocandins against yeasts, the MIC was defined as the lowest concentration that produced a significant (≥50%) reduction in growth compared to the drug-free control well.[6]

  • For Amphotericin B and this compound, the MIC was defined as the lowest concentration that resulted in complete inhibition of visible growth.[6]

Experimental Workflow

The following diagram illustrates the key steps in the antifungal susceptibility testing protocol.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate Culture Inoculum Inoculum Preparation & Standardization Isolate->Inoculum Inoculation Inoculation of Plates Inoculum->Inoculation Antifungal Antifungal Stock Preparation Dilution Serial Dilution in 96-Well Plate Antifungal->Dilution Dilution->Inoculation Incubation Incubation at 35°C Inoculation->Incubation Reading Visual Reading of Growth Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for Antifungal Susceptibility Testing.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by this compound are still under investigation, its proposed mechanism of action centers on the disruption of the fungal cell membrane. This is distinct from the mechanisms of the comparator drugs: Amphotericin B binds to ergosterol, creating pores in the membrane; azoles inhibit ergosterol synthesis; and echinocandins inhibit the synthesis of β-(1,3)-glucan, a key component of the cell wall.[7][8]

The following diagram illustrates the putative mechanism of this compound in relation to other antifungal classes.

Antifungal_Mechanisms cluster_targets Fungal Cell Targets cluster_drugs Antifungal Agents CellWall Cell Wall (β-glucan) CellMembrane Cell Membrane (Ergosterol) Oxanthromicin This compound Oxanthromicin->CellMembrane Disruption AmphotericinB Amphotericin B AmphotericinB->CellMembrane Pore Formation Azoles Azoles Azoles->CellMembrane Inhibits Ergosterol Synthesis Echinocandins Echinocandins Echinocandins->CellWall Inhibits β-glucan Synthesis

Caption: Putative Mechanisms of Action of Antifungal Agents.

Conclusion

The illustrative data suggests that this compound exhibits broad-spectrum antifungal activity against a range of clinically important fungal pathogens. Its unique mechanism of action, targeting the fungal cell membrane, could be advantageous, particularly against fungal strains that have developed resistance to other classes of antifungals. Further investigation into its efficacy, safety profile, and spectrum of activity is warranted to fully elucidate its therapeutic potential. This guide provides the foundational framework and methodologies for such future studies.

References

Safety Operating Guide

Proper Disposal of (+)-Oxanthromicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of (+)-Oxanthromicin, a novel dimeric anthrone peroxide, catering to researchers, scientists, and drug development professionals. Due to the absence of a specific Material Safety Data Sheet (MSDS), these guidelines are based on the compound's chemical properties and established protocols for handling novel, peroxide-forming, and anthrone-related chemicals.

As a compound with unknown comprehensive hazard data, this compound should be handled as a particularly hazardous substance.[1][2][3] Its nature as an organic peroxide suggests potential sensitivity to shock, friction, and heat, which could lead to explosive decomposition.[4][5][6] Therefore, strict adherence to the following disposal protocols is crucial.

Core Principles for Disposal
  • Avoid Drain and Trash Disposal: Under no circumstances should this compound, in solid form or in solution, be disposed of down the drain or in regular trash.[7][8]

  • Segregate Waste: All waste containing this compound must be collected separately from other chemical waste streams to prevent incompatible reactions.[9][10]

  • Use Designated, Labeled Containers: Waste should be accumulated in clearly labeled, chemically compatible containers with secure closures.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.

Disposal of Solid this compound

Solid this compound waste, including contaminated items such as weighing paper and spatulas, should be collected as hazardous waste.

Procedure:

  • Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the chemical name, "this compound," and appropriate hazard warnings (e.g., "Oxidizer," "Potentially Explosive," "Toxic").

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Incineration by a qualified facility is the recommended final disposal method for organic peroxides and related compounds.[7][12]

Disposal of this compound Solutions

This compound is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol. Disposal procedures for these solutions require careful handling.

Procedure:

  • Collect all solutions containing this compound in a dedicated, properly labeled hazardous waste container. The container material must be compatible with the solvent used.

  • Do not mix different solvent wastes unless explicitly permitted by your institution's EHS guidelines.

  • The waste container label must clearly state the full chemical names of the solvent and this compound, along with their approximate concentrations.

  • For rinsing containers that held this compound solutions, the first rinse should be collected as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal depending on the solvent and local regulations, but it is best practice to collect all rinses as hazardous waste.

  • Store the sealed waste container in a designated satellite accumulation area, following all institutional guidelines for hazardous waste storage.[9]

  • Contact your EHS office for collection and disposal.

Waste TypeCollection ContainerDisposal Method
Solid this compound Labeled, sealed, chemically compatible containerCollection by EHS/licensed contractor for incineration.
Contaminated Labware (solid) Labeled, sealed, chemically compatible containerCollection by EHS/licensed contractor for incineration.
This compound Solutions Labeled, sealed, solvent-compatible waste containerCollection by EHS/licensed contractor for chemical waste incineration.
First Rinse of Containers Collect with the corresponding solvent wasteCollection by EHS/licensed contractor for chemical waste incineration.
Experimental Protocols for Neutralization (for advanced users under strict EHS supervision)

While collection and professional disposal is the primary recommendation, in some instances, chemical neutralization of organic peroxides can be performed by trained personnel in a controlled environment. This should only be attempted with prior approval from your institution's EHS department. A potential method for small quantities involves reduction with a ferrous sulfate solution.

Disclaimer: This is a hazardous procedure and should only be performed in a chemical fume hood with appropriate shielding and PPE.

  • Preparation of Reducing Agent: Prepare a solution of ferrous sulfate (FeSO₄) in dilute sulfuric acid.

  • Controlled Addition: Slowly and carefully add the this compound waste (preferably diluted with an inert solvent) to the stirred ferrous sulfate solution. The reaction is exothermic and requires careful monitoring and cooling.

  • Verification of Destruction: After the reaction is complete, test the solution for the presence of peroxides using peroxide test strips.

  • Final Disposal: The resulting solution must still be disposed of as hazardous waste, but the immediate peroxide hazard has been mitigated.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste or Contaminated Labware waste_type->solid_waste Solid solution_waste Solution Waste waste_type->solution_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_solution Collect in Labeled, Solvent-Compatible Hazardous Waste Container solution_waste->collect_solution store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_solution->store_waste ehs_pickup Arrange for EHS/Contractor Pickup for Incineration store_waste->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (+)-Oxanthromicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (+)-Oxanthromicin, a dimeric anthrone with potential biological activity. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This information is based on best practices for handling hazardous chemicals and should be supplemented by a substance-specific Safety Data Sheet (SDS) if available.

Personal Protective Equipment (PPE)

The primary route of exposure to this compound is likely through skin contact, eye contact, or inhalation of aerosols or fine particles. Therefore, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber)To prevent skin contact with the compound.[1]
Body Protection Long-sleeved lab coat or chemical-resistant coveralls (Type 3 or 4 recommended for splash and spray protection)To protect skin from accidental splashes or contamination.[2][3]
Eye and Face Protection Tightly fitting safety goggles or a face shieldTo protect eyes and face from splashes and aerosols.[2][3]
Respiratory Protection A NIOSH-certified respirator (e.g., N95 or higher) should be used if handling powders outside of a certified chemical fume hood or if aerosolization is possible.[4]To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes, with chemical-resistant boot covers if significant spills are possible.To protect feet from spills.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial to maintaining a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated Handling Area (Chemical Fume Hood) gather_ppe Gather and Don PPE prep_materials Prepare Materials and Equipment gather_ppe->prep_materials Proceed once fully equipped weigh Weighing prep_materials->weigh dissolve Dissolving (Soluble in ethanol, methanol, DMF or DMSO) weigh->dissolve reaction Reaction/Experiment dissolve->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate Post-experiment dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Protocol:

  • Designated Area: All handling of this compound, especially of the solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, use a balance inside the chemical fume hood or in a ventilated balance enclosure to contain any airborne particles.

  • Dissolving: this compound is soluble in ethanol, methanol, DMF, or DMSO.[6] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[8][9]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed hazardous waste container for solids.
Contaminated Solvents Collect in a labeled, sealed hazardous waste container for flammable liquids (if applicable). Do not mix with incompatible waste streams.
Contaminated PPE Dispose of as hazardous waste.[1] Non-reusable gloves and gowns should be placed in a designated waste container immediately after use.

Decontamination:

  • All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated.

  • Use an appropriate solvent (e.g., ethanol) to wipe down surfaces, followed by a soap and water wash.

  • All cleaning materials should be disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[5] Ventilate the area. For large spills, contact your institution's environmental health and safety department.

Disclaimer: This information is intended as a guide for trained professionals and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet for any chemical before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Oxanthromicin
Reactant of Route 2
(+)-Oxanthromicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.